3,5-Difluoropyridin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-difluoropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAOYJHUAQFFMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372209 | |
| Record name | 3,5-Difluoropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159783-22-9 | |
| Record name | 3,5-Difluoro-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159783-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 159783-22-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,5-Difluoropyridin-4-amine: A Core Building Block in Modern Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Difluoropyridin-4-amine is a fluorinated pyridine derivative that has emerged as a critical structural motif and versatile building block in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic placement of two fluorine atoms flanking the C4-amino group imparts a unique combination of electronic and physicochemical properties. These properties include modulated basicity of the amino group, altered reactivity of the pyridine ring, and the potential to enhance the metabolic stability and pharmacokinetic profiles of bioactive molecules. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and key applications of this compound, offering field-proven insights for its effective utilization in research and development.
Core Chemical Identity and Physicochemical Properties
This compound, identified by CAS Number 159783-22-9, is a solid compound at room temperature. The fluorine atoms, being the most electronegative elements, exert a strong inductive electron-withdrawing effect on the pyridine ring. This electronic perturbation is central to the compound's unique characteristics.
Key Identifiers and Properties
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 159783-22-9 | [1][2] |
| Molecular Formula | C₅H₄F₂N₂ | [1][2][3] |
| Molecular Weight | 130.10 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Amino-3,5-difluoropyridine, 3,5-Difluoro-4-pyridinamine | [1][2] |
| Physical Form | White to Yellow Solid | |
| Melting Point | 102-105 °C | [3] |
| Boiling Point | 175 °C | [3] |
| InChI Key | XWAOYJHUAQFFMT-UHFFFAOYSA-N | [2][3] |
| SMILES | C1=C(C(=C(C=N1)F)N)F | [3] |
| Storage | Keep in dark place, inert atmosphere, room temperature |
Molecular Structure and Electronic Profile
The structure of this compound is defined by a pyridine core functionalized with an amino group at the 4-position and fluorine atoms at the 3 and 5 positions. This specific arrangement creates a molecule with distinct electronic and steric features that are highly valuable in molecular design.
Caption: Key structural features and their electronic consequences.
The two ortho-fluorine atoms significantly lower the pKa of the pyridinic nitrogen and the exocyclic amino group through induction, making them less basic than in 4-aminopyridine. This attenuation of basicity can be critical in drug design to avoid off-target interactions or improve oral bioavailability.[4] Furthermore, the incorporation of fluorine is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[4][5]
Synthesis and Manufacturing
While multiple synthetic routes can be envisioned, a common and logical approach involves the nucleophilic aromatic substitution (SₙAr) on a polyfluorinated pyridine precursor. The high electrophilicity of the C4 position in compounds like 3,4,5-trifluoropyridine, activated by the flanking fluorine atoms, makes it highly susceptible to attack by nucleophiles.
Representative Synthetic Workflow: SₙAr Approach
The following protocol describes a representative synthesis based on established chemical principles for the formation of aminopyridines from polyfluorinated precursors.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound via nucleophilic aromatic substitution.
Materials:
-
3,4,5-Trifluoropyridine (1 equivalent)
-
Ammonium hydroxide (28-30% aqueous solution, 5-10 equivalents)
-
Dimethyl sulfoxide (DMSO) or Dioxane
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 3,4,5-trifluoropyridine (1 eq.) in DMSO.
-
Reagent Addition: Add ammonium hydroxide solution (5-10 eq.) to the vessel.
-
Reaction Conditions: Seal the vessel tightly and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours). The rationale for using a sealed vessel and heat is to maintain the concentration of the volatile ammonia nucleophile and provide sufficient activation energy for the SₙAr reaction.
-
Workup: Cool the reaction mixture to room temperature. Carefully vent the vessel. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x). The organic layers are combined.
-
Washing and Drying: Wash the combined organic layers with brine to remove residual DMSO and water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid. The purity can be confirmed by ¹H NMR, LC-MS, and melting point analysis.
Reactivity and Applications in Synthesis
The utility of this compound stems from its predictable reactivity, primarily centered around the nucleophilic amino group.
-
Acylation and Sulfonylation: The amino group readily reacts with acyl chlorides, sulfonyl chlorides, and anhydrides to form the corresponding amides and sulfonamides, which are common functionalities in drug molecules.
-
N-Alkylation: It can be alkylated under standard conditions, although the reduced nucleophilicity of the amine may require slightly more forcing conditions compared to non-fluorinated analogues.
-
Coupling Reactions: The amine serves as a potent nucleophile in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allowing for the construction of complex aryl-amino-pyridine structures.
-
Diazotization: The primary amine can be converted to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of other functional groups at the 4-position.[6]
The presence of the flanking fluorine atoms makes this building block particularly valuable in drug discovery.[5] Pyrimidine and pyridine scaffolds are prevalent in a vast number of FDA-approved drugs, and fluorination is a proven strategy to optimize their therapeutic potential.[7][8]
Key Application Areas:
-
Oncology: Used in the synthesis of kinase inhibitors, where the pyridine core can act as a hinge-binding motif and the fluorine atoms can enhance binding affinity and metabolic stability.
-
Anti-inflammatory Agents: Serves as a core for novel anti-inflammatory drugs.[5]
-
Agrochemicals: Employed in the creation of advanced herbicides and fungicides, where fluorine substitution can increase efficacy and environmental stability.[5]
-
Neuroscience: The scaffold is relevant for developing agents targeting central nervous system (CNS) disorders, where lipophilicity and metabolic stability are paramount for crossing the blood-brain barrier.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[9]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Handling Recommendation: Handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in molecular design. Its unique structural and electronic properties, conferred by the ortho-fluorine atoms, provide medicinal and agricultural chemists with a powerful building block to address challenges related to potency, selectivity, and pharmacokinetics. The synthetic accessibility and predictable reactivity of this compound ensure its continued importance in the development of next-generation pharmaceuticals and crop protection agents.
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J&K Scientific. (n.d.). This compound, 98% | 159783-22-9. Retrieved from [Link]
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- Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E, 78(Pt 11), 1085–1092.
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Foreword: The Strategic Importance of Fluorinated Pyridines
An In-depth Technical Guide to 3,5-Difluoropyridin-4-amine (CAS: 159783-22-9)
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal and agrochemical design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] Within this context, this compound has emerged as a particularly valuable building block. Its difluorinated pyridine core presents an electron-deficient aromatic system, primed for specific chemical transformations, while the 4-amino group provides a versatile handle for further derivatization. This guide offers a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical role in the development of next-generation therapeutic agents.
Core Molecular Profile and Physicochemical Properties
This compound is a white to light yellow crystalline solid.[3][4] Its identity and core properties are summarized below, providing the foundational data required for its application in a research setting.
| Property | Value | Source(s) |
| CAS Number | 159783-22-9 | [3][5][6] |
| Molecular Formula | C₅H₄F₂N₂ | [5][7] |
| Molecular Weight | 130.10 g/mol | [5][6][7] |
| Appearance | White to Yellow Solid / Powder | [3][4] |
| Melting Point | 102-105 °C | [5] |
| Boiling Point | 175 °C (Predicted) | [5] |
| Purity | Typically ≥97-98% | [3][5][6] |
| IUPAC Name | This compound | [5] |
| Synonyms | 3,5-Difluoro-4-pyridinamine, 4-Amino-3,5-difluoropyridine | [6][7] |
| InChI Key | XWAOYJHUAQFFMT-UHFFFAOYSA-N | [3][5][6] |
| SMILES | C1=C(C(=C(C=N1)F)N)F | [5][6] |
Spectral Characterization: Full spectral data, including ¹H NMR, ¹³C NMR, IR, and MS, are essential for confirming the identity and purity of the compound. This data is typically available from commercial suppliers or can be found in chemical databases such as ChemicalBook.[8] The ¹³C-NMR chemical shifts, in particular, can provide significant insight into the electronic effects of the amino and fluoro substituents on the pyridine ring.[9]
Synthesis and Chemical Reactivity: A Tale of Nucleophilic Aromatic Substitution
The chemistry of this compound is dominated by the electronic properties of its fluorinated pyridine ring. The powerful electron-withdrawing effects of the two fluorine atoms and the ring nitrogen atom render the carbon skeleton highly electron-deficient. This property is the key to both its synthesis and its subsequent reactivity.
Plausible Synthetic Pathways
While specific, detailed preparations of this compound are not extensively documented in readily available literature, its synthesis can be logically inferred from established methods for preparing fluorinated pyridines. A common industrial strategy involves the halogen exchange (HALEX) reaction of polychlorinated pyridines, followed by selective amination.[10] A more targeted laboratory-scale synthesis could proceed via a precursor like 3,5-difluoro-4-iodopyridine.
The diagram below illustrates a plausible, high-level synthetic workflow.
Caption: Plausible synthetic workflow for this compound.
Protocol Insight: The initial step leverages the high reactivity of pentafluoropyridine towards nucleophilic aromatic substitution (SₙAr).[11] The reaction with sodium iodide in a polar aprotic solvent like DMF preferentially displaces the fluorine at the 4-position to yield 2,3,5,6-tetrafluoro-4-iodopyridine.[12] While the target is the 3,5-difluoro isomer, this illustrates the principle. A more direct route to 3,5-difluoro-4-iodopyridine[13][14] would be an ideal starting point. The subsequent conversion of the iodo-intermediate to the final 4-amino product can be achieved through various amination methods, such as reaction with ammonia under pressure or more sophisticated transition-metal-catalyzed cross-coupling reactions.
Core Reactivity: The SₙAr Mechanism
The primary mode of reactivity for the 3,5-difluoropyridine core is nucleophilic aromatic substitution (SₙAr). In this mechanism, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group (in this case, one of the fluoride ions).[15][16] The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15][16]
The presence of the nitrogen atom in the pyridine ring, along with the fluorine atoms, activates the ortho (2,6) and para (4) positions towards nucleophilic attack.[11][17] This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom, a stabilizing feature.[17]
Caption: Generalized SₙAr mechanism on a difluoropyridine scaffold.
Causality in Reactivity:
-
Activation: The two fluorine atoms strongly withdraw electron density by induction, making the ring carbons more electrophilic and susceptible to attack.
-
Regioselectivity: While the 4-position is occupied by the amine, the 2 and 6-positions remain activated for potential SₙAr reactions, allowing for the synthesis of more complex, differentially substituted pyridines.
-
Amino Group Influence: The amino group at C4 is an electron-donating group by resonance. This slightly tempers the ring's overall electrophilicity compared to a non-aminated precursor but provides a crucial vector for building out molecular complexity.
Applications in Drug Discovery and Development
This compound is a privileged scaffold in medicinal chemistry, primarily due to the favorable properties it imparts to drug candidates.[1][7]
Kinase Inhibitors: A Hinge-Binding Powerhouse
The pyridine core is a well-established "hinge-binding" motif in a vast number of kinase inhibitors.[18] Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The nitrogen atom of the pyridine ring can form a crucial hydrogen bond with the "hinge region" of the kinase's ATP-binding pocket, a key interaction for potent inhibition.
The Role of Difluorination:
-
Enhanced Binding Affinity: The fluorine atoms can modulate the basicity (pKa) of the pyridine nitrogen, fine-tuning the strength of the hinge-binding interaction.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the scaffold more resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the drug's half-life.[1]
-
Improved Selectivity & Potency: Strategic placement of fluorine can create favorable interactions with the protein target and block unwanted interactions, leading to higher potency and selectivity.[19][20][21]
The diagram below shows how the this compound core can be integrated into a generic kinase inhibitor structure.
Caption: Integration of the difluoropyridinamine scaffold in kinase inhibitors.
This scaffold is a key intermediate for pharmaceuticals targeting neurological disorders and various cancers.[7]
Agrochemicals
Beyond pharmaceuticals, fluorinated pyridines are vital in modern agriculture.[1] The compound serves as an intermediate in the synthesis of advanced herbicides and pesticides.[7] The fluorine atoms contribute to the metabolic stability and efficacy of the final active ingredient, leading to more potent and environmentally stable crop protection agents.[1]
Safety, Handling, and Storage
As with any active chemical reagent, proper handling of this compound is paramount to ensure laboratory safety. The compound is classified as a warning-level hazard.[3][5][6]
GHS Hazard Profile
| Hazard Type | GHS Statement Code(s) | Description |
| Health | H302, H332 | Harmful if swallowed or if inhaled.[3] |
| Skin | H315, H317 | Causes skin irritation. May cause an allergic skin reaction.[3][5] |
| Eye | H319 | Causes serious eye irritation.[5][6] |
| Respiratory | H335 | May cause respiratory irritation.[6] |
Recommended Handling and Storage Protocols
A self-validating safety system requires adherence to the following protocols.
| Protocol | Specification | Rationale |
| Storage | Store at 2-8°C in a dry, dark place under an inert atmosphere.[3][5][7] | Prevents degradation from heat, light, moisture, and oxygen. |
| Ventilation | Use only in a well-ventilated area, preferably a chemical fume hood.[22] | Minimizes inhalation of powder or vapors, addressing H332 and H335 hazards. |
| PPE | Wear protective gloves (nitrile), safety glasses with side shields or goggles, and a lab coat.[22] | Prevents skin and eye contact, addressing H315, H317, and H319 hazards. |
| Handling | Avoid breathing dust/fumes. Wash hands thoroughly after handling.[22] Do not eat, drink, or smoke when using this product. | Standard chemical hygiene practices to prevent ingestion and exposure. |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | Immediate dilution and flushing to mitigate serious eye irritation. |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation or rash occurs, seek medical advice.[5][22] | Removes contaminant and addresses potential allergic reactions. |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[22] | Ensures compliance with environmental regulations. |
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences. Its carefully arranged structure—an activated pyridine ring functionalized with a reactive amine—provides a robust platform for constructing complex molecules with fine-tuned biological and physical properties. For researchers in drug discovery and agrochemical development, a thorough understanding of this compound's properties, reactivity, and handling is essential for leveraging its full potential to address pressing challenges in human health and agriculture.
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- 19. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. fishersci.com [fishersci.com]
Spectroscopic Data for 3,5-Difluoropyridin-4-amine: A Technical Guide
Introduction
3,5-Difluoropyridin-4-amine is a fluorinated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. The introduction of fluorine atoms onto the pyridine ring dramatically alters its electronic properties, influencing reactivity, metabolic stability, and intermolecular interactions. A thorough understanding of its structural and electronic characteristics is paramount for its effective application. This technical guide provides a comprehensive analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize this compound. The insights presented herein are grounded in established spectroscopic principles and data from analogous structures, offering a predictive and interpretative framework for scientists working with this molecule.
Molecular Structure and Key Features
The structure of this compound features a pyridine ring substituted with an amino group at the C4 position and fluorine atoms at the C3 and C5 positions. This symmetrical substitution pattern simplifies certain aspects of its spectroscopic signatures, particularly in NMR.
Caption: Workflow for ESI-MS analysis.
Infrared (IR) Spectroscopy: Functional Group Identification
Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the key features will be the N-H vibrations of the primary amine, C-F stretches, and the aromatic ring vibrations.
Predicted IR Absorption Bands
The following table outlines the expected vibrational frequencies and their assignments, based on established ranges for aromatic amines and fluoroaromatic compounds. [1][2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3450 - 3300 | Medium | N-H asymmetric & symmetric stretching (2 bands) |
| 3250 - 3150 | Weak | Overtone of N-H bend |
| 1650 - 1580 | Strong | N-H scissoring (bending) |
| 1610 - 1550 | Medium | C=C and C=N ring stretching |
| 1350 - 1250 | Strong | Aromatic C-N stretching |
| 1250 - 1100 | Strong | C-F stretching |
| 910 - 665 | Strong, Broad | N-H wagging |
Interpretation of Key Bands
-
N-H Stretching: As a primary amine, two distinct bands are expected in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. [1]The presence of two peaks is a definitive indicator of the -NH₂ group.
-
N-H Bending: A strong absorption between 1650-1580 cm⁻¹ is characteristic of the N-H scissoring vibration of a primary amine. [2]* C-F Stretching: The highly polar C-F bonds will give rise to very strong absorption bands in the fingerprint region, typically between 1250-1100 cm⁻¹.
-
Aromatic C-N Stretch: The stretching vibration of the bond between the aromatic ring and the amine nitrogen is expected to be a strong band in the 1350-1250 cm⁻¹ range. [1]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and environment of atoms in a molecule. The symmetry of this compound simplifies the spectra, providing a clear picture of its structure. While direct experimental spectra are not widely published, accurate predictions can be made based on substituent effects and data from analogous compounds. [3][4]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two signals: one for the aromatic protons and one for the amine protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 | ~8.0 - 8.2 | Triplet (t) | ~2-3 Hz (⁴JHF) |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | - |
| Solvent: CDCl₃ or DMSO-d₆ |
Interpretation:
-
H-2, H-6: Due to the molecule's C₂ symmetry, the protons at positions 2 and 6 are chemically equivalent. They appear as a single signal. This signal is split into a triplet by coupling to the two equivalent fluorine atoms at positions 3 and 5 (⁴JHF coupling).
-
-NH₂: The amine protons are typically exchangeable and often appear as a broad singlet. [2]The chemical shift can vary significantly depending on the solvent, concentration, and temperature.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show three distinct signals for the aromatic carbons due to symmetry.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (Coupled) | Coupling Constant (J, Hz) |
| C-2, C-6 | ~135 - 140 | Doublet of Doublets (dd) | ²JCF ≈ 15-25, ⁴JCF ≈ 3-5 |
| C-3, C-5 | ~150 - 155 | Doublet (d) | ¹JCF ≈ 240-260 |
| C-4 | ~130 - 135 | Triplet (t) | ²JCF ≈ 20-30 |
| Solvent: CDCl₃ or DMSO-d₆ |
Interpretation:
-
C-3, C-5: These carbons are directly attached to fluorine, resulting in a large one-bond coupling constant (¹JCF) and a significant downfield shift. [3]* C-4: This carbon is coupled to two equivalent fluorine atoms, resulting in a triplet with a two-bond coupling constant (²JCF).
-
C-2, C-6: These carbons are coupled to the adjacent fluorine (²JCF) and the fluorine across the ring (⁴JCF), likely resulting in a doublet of doublets in a fluorine-coupled spectrum.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum provides direct information about the fluorine environments.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| F-3, F-5 | -125 to -135 | Triplet (t) | ~2-3 Hz (⁴JFH) |
| Reference: CFCl₃ at 0 ppm |
Interpretation: The two fluorine atoms are equivalent and will appear as a single signal. This signal will be split into a triplet due to coupling with the two equivalent protons at H-2 and H-6 (a four-bond coupling, ⁴JFH). The chemical shift is predicted based on values for similar fluoropyridine environments. [5]
Caption: Key ¹H-¹⁹F coupling (⁴JHF) in this compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00) if the solvent does not provide a reference signal.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F). Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set spectral width to cover the expected range (e.g., 0-10 ppm).
-
Use a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.
-
Co-add 8 to 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set spectral width to cover the expected range (e.g., 0-180 ppm).
-
A relaxation delay of 2 seconds is typical. A large number of scans (e.g., 1024 or more) may be required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a standard one-pulse ¹⁹F spectrum.
-
Set the spectral width to cover the expected range for fluoroaromatics.
-
Reference the spectrum appropriately (e.g., relative to an external CFCl₃ standard).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the signals in the ¹H spectrum and reference all spectra to the appropriate standard.
Conclusion
The spectroscopic characterization of this compound is straightforward due to its high degree of symmetry. Mass spectrometry readily confirms the molecular formula, while IR spectroscopy provides clear evidence of the primary amine and C-F functional groups. NMR spectroscopy (¹H, ¹³C, and ¹⁹F) offers unambiguous structural proof, with predictable chemical shifts and coupling patterns that reflect the unique electronic environment created by the fluorine and amino substituents. This guide provides a robust framework for researchers to acquire, interpret, and validate the spectroscopic data for this important chemical entity.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved January 4, 2026, from a URL provided by the grounding tool.
- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 4, 2026, from a URL provided by the grounding tool.
- The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 4, 2026, from a URL provided by the grounding tool.
- The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 4, 2026, from a URL provided by the grounding tool.
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PubChem. (n.d.). 3,5-Difluoropyridin-2-amine. Retrieved January 4, 2026, from [Link]
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University of Calgary. (n.d.). IR: amines. Retrieved January 4, 2026, from [Link]
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SpectraBase. (n.d.). 2-Amino-3,5-difluoropyridine. Retrieved January 4, 2026, from [Link]
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PubChemLite. (n.d.). 3,5-difluoro-4-pyridinamine (C5H4F2N2). Retrieved January 4, 2026, from [Link]
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University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved January 4, 2026, from [Link]
- The Royal Society of Chemistry. (n.d.). A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. Retrieved January 4, 2026, from a URL provided by the grounding tool.
-
Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved January 4, 2026, from [Link]
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-
ResearchGate. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved January 4, 2026, from [Link]
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ResearchGate. (2018). Synthesis, Characterization and DFT studies of 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine. Retrieved January 4, 2026, from [Link]
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ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved January 4, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). 4-Aminopyridine. Retrieved January 4, 2026, from [Link]
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PubMed Central. (n.d.). 4-Amino-3,5-dichloropyridine. Retrieved January 4, 2026, from [Link]
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ResearchGate. (2022). 4-Amino-3,5-dichloropyridine. Retrieved January 4, 2026, from [Link]
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The Strategic Synthesis and Latent Reactivity of 3,5-Difluoropyridin-4-amine: A Guide for the Modern Medicinal Chemist
Abstract
3,5-Difluoropyridin-4-amine is a pivotal building block in contemporary drug discovery, particularly in the design of kinase inhibitors. The strategic placement of fluorine atoms on the pyridine ring profoundly influences the molecule's physicochemical properties, including its pKa, lipophilicity, and metabolic stability, thereby enhancing its potential as a pharmacophore. This in-depth technical guide provides a comprehensive overview of the synthesis and reactivity of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its synthesis, explore its reactivity profile, and present detailed experimental protocols for key transformations.
The Significance of Fluorine in Pyridine Scaffolds
The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. In the context of pyridine-based scaffolds, the introduction of fluorine at the 3 and 5 positions imparts a unique electronic signature. The strong electron-withdrawing nature of fluorine atoms significantly modulates the electron density of the pyridine ring, rendering it more susceptible to nucleophilic attack and influencing its interaction with biological targets.[1] This strategic fluorination can lead to improved metabolic stability, increased bioavailability, and enhanced binding affinity of drug candidates.[1]
Synthesis of this compound: A Strategic Approach
While a definitive, step-by-step protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic strategy can be devised based on established methodologies for the preparation of analogous fluorinated aminopyridines. The most logical approach involves the nucleophilic aromatic substitution (SNAr) on a highly halogenated pyridine precursor.
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
The synthesis of this compound can be envisioned to proceed via the amination of a suitable trifluoropyridine precursor, such as 3,4,5-trifluoropyridine. The rationale behind this approach lies in the well-established principles of SNAr reactions on electron-deficient aromatic systems.[2] The fluorine atoms significantly activate the pyridine ring towards nucleophilic attack.
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed synthetic route to this compound.
In-Depth Mechanistic Rationale
The SNAr mechanism in this context involves the following key steps:
-
Nucleophilic Attack: The ammonia molecule, a potent nucleophile, attacks the electron-deficient C4 position of the 3,4,5-trifluoropyridine ring. This position is sterically accessible and electronically activated by the flanking fluorine atoms.
-
Formation of a Meisenheimer Complex: The attack of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[3] The negative charge is delocalized over the pyridine ring and is further stabilized by the electron-withdrawing fluorine atoms.
-
Departure of the Leaving Group: The fluoride ion at the C4 position, a good leaving group in SNAr reactions, is subsequently eliminated, leading to the restoration of aromaticity and the formation of the final product, this compound.
The regioselectivity of the amination is directed to the C4 position due to the combined electronic effects of the two meta-fluorine atoms and the nitrogen atom in the pyridine ring, which make the C4 position the most electrophilic.
Experimental Protocol (Inferred)
This protocol is inferred from general procedures for the amination of fluorinated pyridines.[4]
Materials:
-
3,4,5-Trifluoropyridine
-
Aqueous ammonia (28-30%) or ammonia gas
-
A suitable high-boiling polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction vessel equipped with a magnetic stirrer, reflux condenser, and temperature probe
Procedure:
-
In a clean, dry reaction vessel, dissolve 3,4,5-trifluoropyridine (1.0 eq) in the chosen solvent.
-
Add aqueous ammonia (excess, e.g., 5-10 eq) to the solution. Alternatively, bubble ammonia gas through the solution.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will need to be determined empirically.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Table 1: Key Parameters for Synthesis Optimization
| Parameter | Range/Options | Rationale |
| Solvent | DMF, DMSO, NMP | High boiling point, polar aprotic to facilitate SNAr. |
| Temperature | 80 - 150 °C | To overcome the activation energy of the reaction. |
| Ammonia Source | Aqueous NH3, NH3 gas | Availability and ease of handling. |
| Reaction Time | 4 - 24 hours | Dependent on temperature and substrate reactivity. |
Reactivity Profile of this compound
The reactivity of this compound is dictated by the interplay of the electron-donating amino group and the electron-withdrawing fluorine atoms.
Reactivity of the Pyridine Ring
The pyridine ring, despite the presence of the activating amino group, remains relatively electron-deficient due to the two fluorine atoms. This makes further nucleophilic aromatic substitution on the ring challenging under standard conditions. However, the ring nitrogen can still undergo protonation or alkylation.
Reactivity of the Amino Group
The amino group at the C4 position is the primary site of reactivity for electrophilic reagents. It can readily undergo a variety of transformations, making this compound a versatile intermediate.
Diagram 2: Reactivity of the Amino Group
Caption: Key reactions involving the amino group of the title compound.
Key Reactions of the Amino Group:
-
Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. This is a common strategy to introduce further diversity.
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many bioactive molecules.
-
Alkylation: The amino group can be alkylated with alkyl halides, although over-alkylation can be a potential side reaction.
-
Diazotization: The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[5] This diazonium salt can then be subjected to a variety of Sandmeyer-type reactions to introduce other functional groups at the C4 position.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The 3,5-difluoro-4-aminopyridine scaffold is a privileged motif in the design of kinase inhibitors. The pyridine nitrogen and the exocyclic amino group can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[4] The fluorine atoms can enhance binding affinity through favorable electrostatic interactions and improve the overall pharmacokinetic profile of the inhibitor.
Table 2: Representative Kinase Inhibitors Incorporating the Aminopyridine Scaffold
| Kinase Target | Inhibitor Scaffold | Key Interactions |
| PIM Kinases | Aminopiperidyl/cyclohexyl pan PIM inhibitors | Hydrogen bonding with the kinase hinge region.[6] |
| CDK2 | N-(pyridin-3-yl)pyrimidin-4-amine analogues | Interactions with the binding site residues of CDK2. |
| VEGFR-2 | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives | ATP-competitive inhibition. |
Conclusion
This compound is a molecule of significant strategic importance in medicinal chemistry. While its direct synthesis may not be widely published, a robust synthetic route can be rationally designed based on the principles of nucleophilic aromatic substitution. Its reactivity is dominated by the versatile amino group, which allows for a wide range of derivatizations. The unique electronic properties conferred by the fluorine atoms make this scaffold a valuable component in the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively synthesize and utilize this key building block in their drug discovery endeavors.
References
-
Burger, M. T., et al. (2015). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. Journal of Medicinal Chemistry, 58(21), 8373–8386. [Link]
-
European Patent Office. (1986). Process for the preparation of fluorinated pyridines (EP 0192287 A2). [Link]
-
Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. [Link]
-
Wikipedia contributors. (2023, December 29). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]
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Asquith, C. R. M., & Tizzard, G. J. (2018). Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry LibreTexts. (2021, March 15). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
PubChem. (n.d.). 3,5-Difluoropyridin-2-amine. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Burger, M. T., et al. (2015). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. Journal of Medicinal Chemistry, 58(21), 8373-86. [Link]
-
Zaky, H., et al. (2015). Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry, 23(10), 2347-2356. [Link]
-
G. D. C. (2020). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics, 22(34), 19047-19061. [Link]
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An In-depth Technical Guide to the Solubility of 3,5-Difluoropyridin-4-amine in Organic Solvents
Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Building Block
Welcome to this in-depth technical guide on the solubility of 3,5-Difluoropyridin-4-amine. As a pivotal building block in medicinal chemistry, particularly in the development of novel therapeutics, a thorough understanding of its behavior in various solvent systems is paramount for researchers, scientists, and drug development professionals. The strategic placement of fluorine atoms on the pyridine ring significantly influences the molecule's electronic properties, pKa, and intermolecular interactions, thereby dictating its solubility profile.[1] This guide moves beyond a simple recitation of data, offering a comprehensive framework for both understanding the theoretical underpinnings of this compound's solubility and for generating reliable, in-house experimental data. We will delve into the causality behind experimental choices, ensuring that the protocols described herein are not just a series of steps, but a self-validating system for producing robust and reproducible results.
Physicochemical Profile of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.
| Property | Value | Source |
| Molecular Formula | C₅H₄F₂N₂ | [1] |
| Molecular Weight | 130.10 g/mol | [1][2] |
| Appearance | White to light yellow crystalline solid | [3] |
| Melting Point | 100-105 °C | [3] |
| Predicted pKa | 5.12 ± 0.24 | ChemicalBook |
| Predicted Aqueous Solubility | 5.51 mg/mL to 23.0 mg/mL | [4] |
Note: The provided aqueous solubility values are predicted and may vary from experimental results. A rigorous experimental determination is always recommended.
The presence of an amine group and a pyridine nitrogen atom provides sites for hydrogen bonding, both as donors (from the amine) and acceptors (at the pyridine nitrogen). The two fluorine atoms are strong electron-withdrawing groups, which will influence the overall polarity and the basicity of the pyridine nitrogen.
Theoretical Framework for Solubility
The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like." This is a function of several intermolecular forces:
-
Hydrogen Bonding: The ability of the amine group to donate hydrogen bonds and the pyridine nitrogen to accept them is a primary driver of solubility in protic solvents like alcohols (methanol, ethanol).
-
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative fluorine and nitrogen atoms. This will favor solubility in polar aprotic solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
-
Van der Waals Forces: These non-specific interactions contribute to the solubility in all solvents but are particularly important in less polar solvents.
The interplay of these forces, along with the crystal lattice energy of the solid solute, determines the extent of dissolution. For instance, while pyridine itself is highly soluble in a range of non-polar and polar organic solvents, the introduction of the amine and fluorine substituents on this compound will modulate these interactions.[5]
Experimental Determination of Solubility: The Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[6] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved solute in the supernatant.
Mandatory Experimental Workflow
Caption: Workflow for solubility determination using the shake-flask method.
Detailed Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid.
-
Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent (e.g., methanol, ethanol, acetone, tetrahydrofuran (THF), dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) into each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a shaker or agitator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand for a short period to allow for the settling of the solid.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully aspirate the supernatant and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to prevent undissolved particles from affecting the concentration measurement.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in the solvent of interest. From this stock, prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dilute an aliquot of the filtered supernatant with the mobile phase to bring its concentration within the range of the calibration curve.
-
HPLC Analysis: Analyze the standard solutions and the diluted sample by HPLC with UV detection. A C18 column is often a good starting point for pyridine derivatives. The mobile phase will depend on the solvent used for the solubility study but will typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of the diluted sample from this curve and then calculate the original solubility, accounting for the dilution factor.
-
Solubility Profile of this compound
The following table presents the expected solubility trends and provides a template for recording experimentally determined values.
| Organic Solvent | Polarity Index | Expected Solubility Trend | Experimentally Determined Solubility ( g/100 mL at 25°C) |
| Methanol | 0.762 | High | To be determined experimentally |
| Ethanol | 0.654 | High | To be determined experimentally |
| Isopropanol | 0.546 | Moderate to High | To be determined experimentally |
| Acetone | 0.355 | Moderate to High | To be determined experimentally |
| Tetrahydrofuran (THF) | 0.207 | Moderate | To be determined experimentally |
| Dimethylformamide (DMF) | 0.386 | High | To be determined experimentally |
| Dimethyl Sulfoxide (DMSO) | 0.444 | High | To be determined experimentally |
Polarity Index values are relative to water (1.000).
Discussion of Expected Solubility Behavior
Based on the molecular structure of this compound, we can anticipate certain solubility trends. The high polarity and hydrogen bonding capabilities suggest that solubility will be highest in polar protic solvents like methanol and ethanol, and in polar aprotic solvents such as DMF and DMSO. In solvents of intermediate polarity like acetone and THF, moderate to high solubility is expected. The solubility in non-polar solvents such as hexanes or toluene is predicted to be low.
The presence of the two fluorine atoms can have a complex effect. While they increase the polarity of the C-F bonds, they can also reduce the ability of the aromatic ring to participate in π-π stacking interactions, which could either increase or decrease solubility depending on the solvent environment.
Conclusion and Future Directions
This guide provides a robust framework for understanding and experimentally determining the solubility of this compound in a range of organic solvents. By following the detailed shake-flask protocol and employing HPLC for quantification, researchers can generate reliable and reproducible data that is critical for the successful application of this important pharmaceutical intermediate. Future work should focus on populating the solubility table with experimental data and exploring the effect of temperature on solubility to construct comprehensive solubility curves. Such data will be invaluable for process optimization, formulation development, and predictive modeling in the ongoing quest for new and improved therapeutics.
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The Strategic Deployment of 3,5-Difluoropyridin-4-amine in Modern Medicinal Chemistry: A Technical Guide
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules represents a cornerstone of modern drug design, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties. Within the vast landscape of fluorinated heterocycles, the 3,5-difluoropyridin-4-amine scaffold has emerged as a privileged motif, particularly in the pursuit of highly selective and potent kinase inhibitors. This technical guide provides an in-depth analysis of the potential applications of this compound in medicinal chemistry. We will explore the fundamental physicochemical impact of the vicinal fluorine atoms and the 4-amino group, dissect its role as a key pharmacophore in kinase inhibition with a focus on p38 MAP kinase inhibitors as a case study, and present a detailed, field-proven synthetic protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.
Introduction: The Rationale for Fluorinated Pyridines in Drug Discovery
The pyridine ring is a ubiquitous scaffold in a multitude of approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The introduction of fluorine atoms onto this privileged core can profoundly influence a molecule's properties in several advantageous ways:[2][3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly enhance a drug candidate's half-life and oral bioavailability.[2]
-
Modulation of Basicity: The high electronegativity of fluorine atoms can lower the pKa of the pyridine nitrogen, reducing its basicity. This can be crucial for avoiding off-target effects, improving cell permeability, and mitigating potential hERG channel interactions.
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[1]
-
Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive conformation for optimal target engagement.
The this compound scaffold strategically combines these benefits, presenting a unique constellation of properties for medicinal chemists to exploit.
Physicochemical Properties and Synthetic Strategy
Key Physicochemical Characteristics
The 3,5-difluoro substitution pattern on the 4-aminopyridine core imparts a distinct electronic signature. The two electron-withdrawing fluorine atoms significantly reduce the electron density of the pyridine ring and lower the basicity of the ring nitrogen. The 4-amino group, a strong electron-donating group, counteracts this effect to some extent, resulting in a finely tuned electronic environment.
| Property | Value | Source |
| Molecular Formula | C₅H₄F₂N₂ | [4] |
| Molecular Weight | 130.10 g/mol | [4] |
| CAS Number | 159783-22-9 | [4] |
A Proposed Synthetic Protocol
While multiple synthetic routes to fluorinated aminopyridines exist, a robust and scalable approach is critical for its application in drug discovery programs. Drawing from established methodologies for related compounds, a reliable synthesis of this compound can be envisioned starting from commercially available precursors. A potential synthetic pathway involves the fluorination of a polychlorinated pyridine followed by a nucleophilic aromatic substitution to introduce the amine functionality.[1]
Experimental Protocol: Synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine (A key intermediate and structural analog)
This protocol, adapted from patent literature, describes the synthesis of a closely related analog and provides a strong foundation for the synthesis of this compound.[1]
-
Fluorination of Pentachloropyridine: In a suitable reaction vessel, pentachloropyridine is treated with an alkali-metal fluoride (e.g., potassium fluoride) in an appropriate solvent at elevated temperatures. This step results in the formation of 3,5-dichloro-2,4,6-trifluoropyridine.
-
Amination: The resulting 3,5-dichloro-2,4,6-trifluoropyridine is then subjected to amination by treatment with ammonia. This nucleophilic aromatic substitution selectively displaces the fluorine atom at the 4-position to yield 4-amino-3,5-dichloro-2,6-difluoropyridine.
Note: This protocol is for a related compound and may require optimization for the synthesis of this compound.
Application in Kinase Inhibition: A Case Study of p38 MAP Kinase Inhibitors
The unique stereoelectronic properties of the difluoro-amino-pyridine core make it an excellent pharmacophore for targeting the ATP-binding site of kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP, while the fluorine atoms can enhance binding affinity and selectivity.
A compelling example of the utility of a closely related scaffold is found in the development of potent and selective p38 MAP kinase inhibitors.[5] While these inhibitors feature a 2,6-diamino-3,5-difluoropyridinyl core, the structure-activity relationship (SAR) data provides invaluable insights into the potential of this compound.
Structure-Activity Relationship (SAR) of 2,6-Diamino-3,5-difluoropyridinyl Heterocycles
A study on 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles revealed that this scaffold is a potent inhibitor of p38α MAP kinase. The 2,6-diamino groups are crucial for activity, likely forming key hydrogen bonds within the kinase active site. The 3,5-difluoro substitution pattern was found to be optimal for potency and selectivity.[5]
| Compound | p38α IC₅₀ (nM) | TNFα release IC₅₀ (nM) |
| Pyridinylimidazole 11 | 10 | 10 |
| Pyridinylpyrrole analog | 50 | 100 |
| Pyridinyloxazole analog | >1000 | >1000 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2002, 12(16), 2109-12.[5]
This data strongly suggests that the 3,5-difluoro-amino-pyridine core is a highly effective scaffold for p38 MAP kinase inhibition. It is highly probable that the this compound moiety would serve as an equally, if not more, effective isostere, warranting its exploration in kinase inhibitor design.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase signaling pathway plays a critical role in cellular responses to inflammatory cytokines and stress. Its dysregulation is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers, making it a key therapeutic target.
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A Technical Guide to the Biological Activity of 3,5-Difluoropyridin-4-amine and its Analogs
Abstract
The 3,5-difluoropyridin-4-amine scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile building block for a diverse range of biologically active molecules. The strategic incorporation of fluorine atoms onto the pyridine ring profoundly influences the compound's physicochemical properties, leading to enhanced metabolic stability, increased bioavailability, and improved target binding affinity.[1] This guide provides an in-depth analysis of the synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic potential of this compound and its analogs. We will explore its role in targeting a variety of proteins, including kinases, ion channels, and other receptors implicated in cancer, infectious diseases, and neurological disorders. Detailed experimental protocols and workflows are provided to equip researchers in the field of drug development with the necessary tools to explore this promising chemical space.
Introduction: The Significance of Fluorinated Pyridines
Nitrogen-containing heterocycles are fundamental components of a vast number of FDA-approved drugs, with the pyridine ring being one of the most prevalent.[2] The introduction of fluorine atoms, a common strategy in drug design known as "fluorine chemistry," imparts unique characteristics to the parent molecule. Fluorine's high electronegativity and small size can alter the pKa of nearby functional groups, modulate lipophilicity, and block sites of metabolism, often leading to superior pharmacokinetic and pharmacodynamic profiles.[1]
The this compound core, in particular, combines the essential pharmacophoric features of the aminopyridine group with the benefits of meta-positioned fluorine atoms. This arrangement creates a unique electronic and steric profile that has been successfully exploited to develop potent and selective modulators of various biological targets. This guide will dissect the multifaceted biological activities of this scaffold and its derivatives.
Synthesis Strategies for Fluorinated Aminopyridines
The synthesis of fluorinated pyridines, especially with fluorine at the meta-position (positions 3 and 5), presents unique chemical challenges due to the electron-deficient nature of the pyridine ring, which disfavors nucleophilic aromatic substitution.[3] Traditional methods often require harsh conditions and may result in low yields.
A notable advancement involves the use of pyridine N-oxides as precursors. The N-oxide activates the pyridine ring, facilitating nucleophilic substitution. For instance, a common route to a related compound, 3-fluoro-4-aminopyridine, involves the direct fluorination of a 3-bromo-4-nitropyridine N-oxide intermediate, followed by catalytic hydrogenation to reduce the nitro group to the desired amine.[3] This approach is efficient and can be adapted for radiolabeling with fluorine-18, which is crucial for positron emission tomography (PET) imaging studies.[3]
Caption: General synthetic route using a pyridine N-oxide precursor.
Diverse Mechanisms of Action and Biological Targets
Analogs of this compound have demonstrated activity against a wide array of biological targets, underscoring the scaffold's versatility.
-
Kinase Inhibition: Many aminopyridine derivatives function as ATP-competitive kinase inhibitors. The pyridine core acts as a hinge-binder, forming critical hydrogen bonds with the kinase's backbone. Analogs have shown inhibitory activity against serine/threonine kinases such as CDK5, GSK3, DYRK1A, and CLK1, which are implicated in neurodegenerative diseases like Alzheimer's and in cancer.[4] In the realm of infectious diseases, 3,5-diaryl-2-aminopyridine analogs have been identified as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-oh kinase (PfPI4K), a crucial enzyme for the malaria parasite's life cycle.[5][6]
-
Ion Channel Modulation: The parent compound, 4-aminopyridine (4-AP), is a known potassium channel blocker used to treat multiple sclerosis.[3] Fluorinated derivatives are being investigated to improve potency and CNS penetration for imaging demyelination and potentially for therapeutic use.[3]
-
Receptor Modulation: The structural flexibility of the aminopyridine scaffold allows for the development of ligands for G-protein-coupled receptors (GPCRs). For example, different series of aminopyridine analogs have been developed as potent adenosine receptor ligands and dopamine D4 receptor antagonists, highlighting potential applications in cardiovascular and neurological disorders, respectively.[7][8]
-
Enzyme Inhibition: Beyond kinases, related structures have shown inhibitory activity against other enzymes. For instance, analogs incorporating a 3,5-difluorophenyl moiety have been developed as potent and selective inhibitors of aldose reductase, an enzyme involved in diabetic complications.[9]
Caption: Inhibition of a kinase signaling pathway by an aminopyridine analog.
Structure-Activity Relationship (SAR) Studies
The development of potent and selective agents is driven by systematic SAR studies, where parts of the molecule are modified to observe the effect on biological activity. For aminopyridine analogs, several key regions are typically explored.
-
The Amino Group: The position and nature of the amino group are often critical. In studies on antimalarial 3,5-diaryl-2-aminopyridines, a primary amine at the 2-position was found to be essential for antiplasmodial activity. Replacing it with other groups (H, OH) or forming a secondary amine resulted in a significant loss of potency.[6]
-
The Pyridine Core: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor. Altering its position or replacing the entire pyridine core with other heterocycles (phenyl, pyridazine) can lead to a complete loss of activity.[6] However, in some cases, successful isosteric replacements are possible; for instance, replacing the pyridine with a pyrazine core led to a new series of potent antimalarials.[5]
-
Substituents on the Ring: The nature and position of substituents dramatically tune the compound's properties. In antiproliferative pyridine derivatives, replacing an OMe group with an OH group has been shown to significantly decrease IC50 values (increase potency).[2] In the antimalarial series, various aryl groups at the 3 and 5 positions are explored to optimize potency and pharmacokinetic properties.
Table 1: Summary of Structure-Activity Relationships for Aminopyridine Analogs
| Modification Region | Change | Effect on Biological Activity | Example Target Class | Reference |
|---|---|---|---|---|
| Amino Group | Primary amine (NH2) to H, OH, or secondary amine (NHR) | Significant loss of potency | Antimalarial (PfPI4K) | [6] |
| Pyridine Core | Pyridine to Phenyl or Pyridazine | Loss of activity | Antimalarial (PfPI4K) | [6] |
| Pyridine Core | Pyridine to Pyrazine | Maintained or improved potency | Antimalarial (PfPI4K) | [5] |
| Ring Substituents | Methoxy (OMe) to Hydroxyl (OH) | Increased antiproliferative potency | Anticancer | [2] |
| Ring Substituents | Addition of various aryl groups at C3/C5 | Modulates potency and metabolic stability | Antimalarial (PfPI4K) |[5] |
Experimental Protocols for Biological Evaluation
Assessing the biological activity of novel analogs requires a cascade of robust assays, moving from initial high-throughput screening to more complex cellular and in vivo models.
Protocol 1: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a typical luminescence-based assay to measure the inhibition of a specific kinase.
-
Reagent Preparation:
-
Prepare a buffer solution suitable for the kinase of interest (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Serially dilute the test compounds (analogs of this compound) in DMSO to create a concentration gradient (e.g., from 10 mM to 1 nM).
-
Prepare a solution of the kinase and its specific peptide substrate in the assay buffer.
-
Prepare an ATP solution at a concentration close to its Km for the specific kinase.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the kinase/substrate solution to each well.
-
Add 100 nL of the serially diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Incubate for 1 hour at room temperature.
-
-
Signal Detection:
-
Stop the reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes to allow the signal to stabilize.
-
Read the luminescence on a plate reader. The light signal is inversely proportional to kinase activity.
-
-
Data Analysis:
-
Normalize the data to controls and plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value for each compound.
-
Protocol 2: Cell Proliferation (MTT) Assay
This protocol measures the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Culture a relevant human cancer cell line (e.g., HeLa, A549) under standard conditions.
-
Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the plate and add 100 µL of the medium containing the test compounds to the appropriate wells. Include vehicle-only controls.
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability versus compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Caption: A typical drug discovery screening workflow.
Conclusion and Future Perspectives
The this compound scaffold and its analogs represent a highly valuable class of compounds in drug discovery. The strategic placement of fluorine atoms confers advantageous properties, and the core structure has proven adaptable for targeting a wide range of proteins involved in numerous human diseases. SAR studies have demonstrated that while certain features like the primary amine can be essential, the core is amenable to isosteric replacement and functionalization to achieve desired activity and selectivity.[5][6]
Future research will likely focus on expanding the library of analogs to explore new biological targets, further refining the scaffold to optimize pharmacokinetic properties for specific therapeutic indications, and utilizing advanced techniques like structure-based drug design to create next-generation inhibitors with superior potency and safety profiles. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics to address unmet medical needs in oncology, infectious disease, and neurology.
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Title: Structure-Activity-Relationship Studies Around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in vivo Activity Source: ResearchGate URL: [Link]
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Title: 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives Source: MDPI URL: [Link]
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The Strategic deployment of 3,5-Difluoropyridin-4-amine in Modern Organic Synthesis: A Technical Guide
Introduction: The Rise of Fluorinated Pyridines in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of rational drug design. Fluorine's unique electronic properties—high electronegativity, the ability to form strong C-F bonds, and its role as a bioisostere for hydrogen—can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1] Among the array of fluorinated building blocks, 3,5-Difluoropyridin-4-amine has emerged as a particularly valuable synthon, offering a unique combination of reactivity and structural features that are highly sought after in the development of targeted therapeutics, especially kinase inhibitors.[2] This guide provides an in-depth technical overview of this compound, exploring its reactivity, key synthetic transformations, and its application in the synthesis of complex molecular architectures.
Core Attributes of this compound
The synthetic utility of this compound is rooted in its distinct electronic and structural characteristics. The two fluorine atoms positioned meta to the nitrogen and ortho to the amine group create a highly electron-deficient pyridine ring. This electronic arrangement is pivotal, as it dictates the primary modes of reactivity for this building block.
Physicochemical Properties
| Property | Value |
| CAS Number | 159783-22-9 |
| Molecular Formula | C₅H₄F₂N₂ |
| Molecular Weight | 130.10 g/mol |
| Melting Point | 102-105 °C |
| Appearance | White to off-white crystalline solid |
Key Synthetic Transformations: A Mechanistic Perspective
This compound is a versatile substrate for a range of cross-coupling and substitution reactions. The electron-deficient nature of the pyridine ring and the presence of the amine functionality allow for selective transformations at various positions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C and C-N bond formation. This compound, despite its electron-deficient nature, can be effectively functionalized using these methods.
The Suzuki-Miyaura coupling enables the formation of C-C bonds between the pyridine core and various aryl or heteroaryl moieties. While the fluorine atoms are generally stable, derivatization of the amine or the pyridine nitrogen may be necessary to facilitate the reaction. More commonly, the corresponding halo-substituted difluoropyridine is coupled with an amine. However, transformation of the amine to a leaving group (e.g., a halide or triflate) allows for Suzuki coupling at the 4-position.
A general catalytic cycle for the Suzuki-Miyaura coupling is depicted below.[3][4][5] The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the aryl halide. This is followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[3][6]
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[7] This reaction is particularly relevant when a precursor to this compound, such as 4-bromo-3,5-difluoropyridine, is used to introduce the amine functionality or when the amine group of this compound is further functionalized. The choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of this transformation.[8]
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst.[9]
Caption: Generalized Mechanism for Nucleophilic Aromatic Substitution (SNAr).
Applications in the Synthesis of Kinase Inhibitors
A significant application of this compound and its derivatives is in the synthesis of kinase inhibitors. The pyridine core serves as a key scaffold for interacting with the hinge region of the kinase active site, and the fluorine atoms can enhance binding affinity and modulate physicochemical properties.
Case Study: Synthesis of p38 MAP Kinase Inhibitors
Derivatives of 2,6-diamino-3,5-difluoropyridine have been identified as potent inhibitors of p38α mitogen-activated protein (MAP) kinase. [2]These compounds have shown efficacy in animal models of arthritis. The synthesis of these inhibitors often involves the functionalization of a difluoropyridine core, showcasing the utility of this building block in constructing complex, biologically active molecules. [2][10][11]
Experimental Protocols
The following are representative, non-optimized protocols for key transformations involving a 3,5-difluoropyridine scaffold. Researchers should consider these as starting points for further optimization.
Representative Protocol 1: Suzuki-Miyaura Coupling of a 4-halo-3,5-difluoropyridine Derivative
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 4-halo-3,5-difluoropyridine derivative with an arylboronic acid.
Materials:
-
4-Bromo-3,5-difluoropyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
2 M Aqueous Potassium Carbonate (K₂CO₃) solution (3.0 equiv)
-
1,4-Dioxane
-
Toluene
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-3,5-difluoropyridine, the arylboronic acid, and Pd(PPh₃)₄.
-
Add a 2:1 mixture of toluene and 1,4-dioxane to the flask.
-
Add the 2 M aqueous K₂CO₃ solution.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Representative Protocol 2: Buchwald-Hartwig Amination of a 4-halo-3,5-difluoropyridine Derivative
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a 4-halo-3,5-difluoropyridine derivative with a primary amine.
Materials:
-
4-Bromo-3,5-difluoropyridine (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add toluene, followed by 4-bromo-3,5-difluoropyridine and the primary amine.
-
Seal the vessel and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Representative Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with an Alcohol
This protocol provides a general method for the SNAr reaction of a 2-chloro-3,5-difluoropyridin-4-amine derivative with an alcohol.
Materials:
-
2-Chloro-3,5-difluoropyridin-4-amine (1.0 equiv)
-
Alcohol (as solvent or in slight excess)
-
Sodium hydride (NaH) (1.5 equiv)
-
Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the alcohol and THF.
-
Carefully add sodium hydride in portions at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the alkoxide.
-
Add a solution of 2-chloro-3,5-difluoropyridin-4-amine in THF dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
After completion, cool the reaction to 0 °C and cautiously quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
This compound and its derivatives are undeniably valuable building blocks in the arsenal of the modern organic and medicinal chemist. The strategic placement of fluorine atoms imparts unique reactivity and desirable pharmacological properties, making this scaffold particularly well-suited for the development of kinase inhibitors and other targeted therapeutics. As our understanding of structure-activity relationships and the nuances of fluorine chemistry deepens, the demand for and creative application of such specialized building blocks will undoubtedly continue to grow, paving the way for the discovery of next-generation pharmaceuticals.
References
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Revesz, L., et al. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2109-2112.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
- Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412.
- Shaw, J. T. (2008). Nucleophilic Aromatic Substitution. In Organic Reaction Mechanisms 2004 (pp. 1-28). John Wiley & Sons, Ltd.
- Regan, J., et al. (2002). The in vitro and in vivo pharmacology of the novel p38 MAP kinase inhibitor 5-(2,6-dichlorophenyl)-2-(2,4-difluorophenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one (SB 220025). Journal of Pharmacology and Experimental Therapeutics, 303(1), 195-203.
- Kambe, N., et al. (2003). Palladium-catalyzed cross-coupling reactions of organoboron compounds with organic halides. Journal of Organometallic Chemistry, 687(2), 278-284.
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct mechanisms for the addition of carbamates and ureas to palladium(II) aryl complexes. Journal of the American Chemical Society, 129(38), 11821-11832.
- Terrier, F. (1991). Rate and equilibrium studies in nucleophilic aromatic substitution. Chemical Reviews, 91(1), 77-112.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
- Buchwald, S. L., & Mauger, C. (2007). A new palladium catalyst system for C-N cross-coupling reactions. Aldrichimica Acta, 40(2), 47-56.
- Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
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Safety and handling precautions for 3,5-Difluoropyridin-4-amine
An In-depth Technical Guide to the Safe Handling of 3,5-Difluoropyridin-4-amine
This guide provides comprehensive safety and handling protocols for this compound (CAS No. 159783-22-9), a fluorinated pyridine derivative of increasing interest in medicinal chemistry and materials science.[1] As with many novel heterocyclic amines, particularly those containing fluorine, a cautious and well-informed approach is critical to ensure personnel safety and experimental integrity. This document synthesizes data from safety data sheets of the target compound and structurally related analogues to provide a robust framework for its use in a research and development setting.
Compound Profile: Physicochemical & Reactivity Data
Understanding the fundamental properties of this compound is the foundation of a thorough risk assessment. The presence of two electronegative fluorine atoms can significantly influence the compound's reactivity, stability, and biological interactions compared to its non-fluorinated parent, 4-aminopyridine.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 159783-22-9 | [2][3] |
| Molecular Formula | C₅H₄F₂N₂ | |
| Molecular Weight | 130.10 g/mol | [4][5] |
| IUPAC Name | This compound | [3] |
| Appearance | Solid | [6] |
| Melting Point | Not specified; related compound 2-Amino-3,5-difluoropyridine has an mp of 52-57 °C. | |
| Boiling Point | Not specified; related compound 4-aminopyridine has a bp of 273 °C. |
| Storage Temperature | Room Temperature / 2-8°C (Sealed in dry conditions) |[7][8] |
Reactivity and Stability: The compound is generally stable under standard laboratory conditions. However, like many amines, it may be incompatible with strong oxidizing agents and strong acids. During combustion, it may emit irritant fumes and hazardous decomposition products, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.
Hazard Identification and Toxicological Assessment
While specific toxicological data for this compound is limited, the broader class of aminopyridines is known to be acutely toxic.[9] 4-Aminopyridine, for example, is a potent potassium channel blocker and can cause neurotoxic effects such as hyperexcitability, tremors, and seizures.[9][10] Given the structural similarity, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar or other significant biological activity.
Table 2: GHS Hazard Classification (Based on structurally similar compounds)
| GHS Classification | Hazard Statement (H-Phrase) | Precautionary Statement (P-Phrase) Examples | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P317, P330, P501 | [4][11][12] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | P280, P302+P352, P317, P362+P364 | [11][13] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P317 | [11][12][13] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | [11][12][13] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | P261, P271, P304+P340, P319 | [11][13] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P319 |[11][14] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered safety approach combining engineering controls and appropriate PPE is mandatory. The primary goal is to prevent any direct contact, ingestion, or inhalation of the compound.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of the solid compound (e.g., weighing, transferring) and its solutions must be performed inside a certified chemical fume hood to contain airborne particles and vapors.[15]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[13]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[16]
Table 3: Recommended Personal Protective Equipment (PPE) Matrix
| Activity | Minimum Required PPE | Enhanced Precautions |
|---|---|---|
| Handling Sealed Containers | Standard laboratory coat, safety glasses with side shields, single pair of nitrile gloves. | N/A |
| Weighing & Preparing Solutions | Permeation-resistant laboratory coat, chemical splash goggles, double-gloving (nitrile).[15] | Face shield, disposable sleeves.[15] |
| Synthesis & Purification | Disposable, solid-front lab coat or gown, chemical splash goggles and face shield, double-gloving (nitrile).[15] | Respiratory protection (e.g., N95 or higher, especially if aerosolization is possible).[15][17] |
Standard Operating Procedures (SOPs) for Safe Handling
Adherence to validated protocols is essential for minimizing risk. The following procedures should be incorporated into all laboratory workflows involving this compound.
Workflow for Safe Chemical Handling
Caption: Decision tree for first aid response to personal exposure.
Protocol 2: Small Spill Response (<1 g)
-
Evacuate & Secure: Restrict access to the spill area. Ensure the fume hood is operational if the spill is contained within it.
-
PPE: Don appropriate PPE, including respiratory protection, double gloves, and eye protection.
-
Contain & Absorb: Do not use water. Gently cover the solid spill with an inert absorbent material like vermiculite or sand.
-
Collect: Carefully sweep or scoop up the absorbed material and spilled solid into a suitable, labeled container for chemical waste. [13]Avoid generating dust during this process. [6]5. Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol), followed by soap and water.
-
Dispose: Place all contaminated materials (absorbent, wipes, gloves) into a sealed, labeled hazardous waste container. [6]
Storage and Disposal
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. [6][13]* Keep locked up or in an area accessible only to qualified or authorized personnel. * Store away from incompatible materials such as strong oxidizing agents. Disposal:
-
All waste material, including empty containers and contaminated items, must be disposed of as hazardous waste. * Dispose of contents and containers to an approved waste disposal plant in accordance with all local, state, and federal regulations. [6][13]Do not allow the product to enter drains. [6]* Consider dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. [6]
References
-
PubChem. (n.d.). 3,5-Difluoropyridin-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). amine. Retrieved from [Link]
-
Le, T., & Varghese, M. (2014). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology, 10(2), 199–203. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Aminopyridines. Retrieved from [Link]
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A Senior Application Scientist's Guide to Sourcing and Quality Control of 3,5-Difluoropyridin-4-amine for Pharmaceutical Research
Introduction: The Critical Role of 3,5-Difluoropyridin-4-amine in Drug Discovery
This compound is a key building block in modern medicinal chemistry. Its unique electronic properties, stemming from the two fluorine atoms on the pyridine ring, make it an invaluable synthon for the development of novel therapeutics. Pyridine derivatives are prevalent in a wide array of pharmaceuticals, and the introduction of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability.[1] Researchers and drug development professionals frequently utilize this compound in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other complex molecular architectures. Given its pivotal role, the purity and consistency of this compound are of paramount importance to ensure the reliability and reproducibility of experimental results. This guide provides an in-depth technical overview of commercial suppliers and establishes a robust framework for the quality control of this critical reagent.
Navigating the Commercial Landscape: Selecting a Reputable Supplier
The selection of a commercial supplier for this compound should be a carefully considered process, extending beyond a simple price comparison. For researchers and drug development professionals, the assurance of quality, consistency, and reliable documentation is paramount. Several well-established chemical suppliers offer this compound, each with varying grades and levels of analytical data.
Key Considerations for Supplier Qualification:
-
Purity and Specification: Look for suppliers that provide a detailed Certificate of Analysis (CoA) with each batch. The CoA should specify the purity, typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), and list the analytical methods used.
-
Analytical Data: Reputable suppliers will offer access to a comprehensive set of analytical data beyond the CoA, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data. This allows for independent verification of the compound's structure and purity.
-
Batch-to-Batch Consistency: Inquire about the supplier's quality management system and their ability to ensure consistency between different batches. This is crucial for long-term research projects and process development.
-
Transparency of Origin and Synthesis: While often proprietary, some suppliers may provide insights into the synthetic route, which can be invaluable for predicting potential impurities.
-
Customer and Technical Support: A responsive and knowledgeable technical support team can be a significant asset in resolving any issues related to product quality or handling.
Below is a comparative table of prominent commercial suppliers of this compound:
| Supplier | Typical Purity | Available Grades | Documentation Provided |
| Sigma-Aldrich (Merck) | ≥97% | Research Grade | CoA, SDS, NMR, IR |
| Thermo Scientific (Alfa Aesar) | ≥97% | Research Grade | CoA, SDS |
| BLD Pharm | ≥98% | Research and Bulk | CoA, HPLC, NMR |
| ChemScene | ≥98% | Research Grade | CoA, HPLC, NMR |
Note: The information in this table is based on publicly available data and may vary. It is essential to consult the supplier directly for the most up-to-date information.
Deciphering the Certificate of Analysis: A Scientist's Perspective
The Certificate of Analysis is the primary document attesting to the quality of a chemical. A thorough understanding of its contents is crucial for accepting or rejecting a batch of this compound.
Key Parameters to Scrutinize on a CoA:
-
CAS Number: 159783-22-9[2]
-
Molecular Formula: C₅H₄F₂N₂[2]
-
Molecular Weight: 130.10 g/mol
-
Appearance: Typically a white to off-white or light yellow powder.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Purity (by HPLC/GC): This is the most critical parameter. For early-stage research, a purity of ≥97% is generally acceptable. For later-stage development, ≥99% may be required.
-
Identity (by NMR/IR): The CoA should confirm that the spectral data is consistent with the structure of this compound.
-
Residual Solvents: The presence of residual solvents from the synthesis and purification process should be minimal and within acceptable limits.
-
Water Content: Determined by Karl Fischer titration, high water content can affect the reactivity and stoichiometry of reactions.
Incoming Quality Control: A Practical Protocol
Even when sourced from a reputable supplier, it is prudent to perform in-house quality control on a new batch of this compound. This self-validating step ensures the integrity of your research.
Step-by-Step QC Protocol:
-
Visual Inspection: Upon receipt, visually inspect the material for any inconsistencies in color or form compared to the supplier's description.
-
Solubility Test: A quick solubility test in a common solvent (e.g., DMSO, Methanol) can provide an initial indication of purity. The solution should be clear and free of particulates.
-
¹H NMR Spectroscopy: This is the most powerful technique for structural confirmation and purity assessment.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Expected Chemical Shifts:
-
The aromatic protons will appear as a singlet or a narrow multiplet.
-
The amine (NH₂) protons will appear as a broad singlet. The chemical shift of the amine protons is concentration and solvent-dependent.
-
-
Impurity Analysis: Look for any unexpected signals that may indicate the presence of impurities. Integration of these signals relative to the main compound can provide a semi-quantitative estimate of purity.
-
-
HPLC-UV Analysis: For a more quantitative assessment of purity.
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) is typically effective.
-
Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., 254 nm).
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
-
-
FT-IR Spectroscopy: To confirm the presence of key functional groups.
-
N-H Stretch: Look for one or two bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.[3]
-
C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region are indicative of the C-F bonds.
-
Aromatic C=C and C=N Stretches: These will appear in the 1400-1600 cm⁻¹ region.
-
Potential Impurities and Their Origins
Understanding the potential impurities is crucial for troubleshooting synthetic reactions and for developing robust analytical methods. The synthesis of this compound can involve multi-step processes, and impurities may arise from starting materials, by-products, or degradation.
Common Impurity Classes:
-
Isomeric Impurities: Incomplete fluorination or rearrangement reactions can lead to the formation of other difluoropyridine amine isomers.
-
Starting Material Carryover: Unreacted starting materials or reagents from the final synthetic step.
-
By-products of Synthesis: For example, if the synthesis involves a nucleophilic aromatic substitution, by-products from reaction with the solvent or other nucleophiles could be present.
-
Degradation Products: The compound may be sensitive to light, heat, or air, leading to the formation of degradation products over time.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (nitrile gloves are a suitable choice).[4]
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of the powder.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Logical Frameworks for Quality Assessment
To streamline the decision-making process for supplier selection and incoming quality control, the following diagrams illustrate key workflows.
Caption: Supplier Qualification Workflow.
Caption: Incoming Quality Control Workflow.
Conclusion
The quality of starting materials is a cornerstone of successful research and development in the pharmaceutical industry. For a critical building block like this compound, a meticulous approach to supplier selection and incoming quality control is not merely a recommendation but a necessity. By implementing the strategies and protocols outlined in this guide, researchers can mitigate risks associated with reagent quality, thereby enhancing the reliability and integrity of their scientific endeavors.
References
-
Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. Available at: [Link]
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Huang Lab, Michigan State University. (2017). Standard Operating Procedures. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
Government of India. (2020). Pyridine (Quality Control) Order, 2020. Available at: [Link]
-
PubChem. (n.d.). 3,5-Difluoropyridin-2-amine. Available at: [Link]
-
Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF₂. Organic Syntheses, 94, 142-156. Available at: [Link]
-
SpectraBase. (n.d.). 2-Amino-3,5-difluoropyridine - Optional[ATR-IR] - Spectrum. Available at: [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]
-
University of California, Los Angeles. (n.d.). IR: amines. Available at: [Link]
-
SpectraBase. (n.d.). 2-Amino-3,5-difluoropyridine. Available at: [Link]
-
Fisher Scientific. (n.d.). 4-Amino-3,5-difluoropyridine, 97%, Thermo Scientific. Available at: [Link]
-
IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Available at: [Link]
-
Dave, R. S., et al. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research, 7(8). Available at: [Link]
-
European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines. Available at: [Link]
-
Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine. IUCrData, 9(1), x241120. Available at: [Link]
-
European Patent Office. (n.d.). Preparation of difluorpyridine compounds. Available at: [Link]
-
Agilent. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Available at: [Link]
-
Kruve, A., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Molecules, 28(10), 4215. Available at: [Link]
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Supelco. (n.d.). Amines Analysis by Packed Column GC. Available at: [Link]
-
Restek. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Available at: [Link]
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SIELC. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available at: [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Difluoroaniline. Available at: [Link]
-
Leroy, L., et al. (2001). Determination of A 3,4-diaminopyridine in plasma by liquid chromatography with electrochemical detection using solid-phase extraction. Journal of Chromatography B: Biomedical Sciences and Applications, 752(2), 249-257. Available at: [Link]
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Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3,5-Difluoropyridin-4-amine Derivatives
Introduction: Navigating the Unique Reactivity of 3,5-Difluoropyridin-4-amine in Modern Drug Discovery
The this compound scaffold is an increasingly important building block in medicinal chemistry and drug development. The strategic placement of fluorine atoms significantly modulates the electronic properties of the pyridine ring, enhancing its metabolic stability and binding affinity to biological targets. However, these same fluorine substituents, coupled with the coordinating amino group, present unique challenges and opportunities in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving derivatives of this compound, offering detailed protocols and the underlying scientific rationale to empower researchers in their synthetic endeavors.
The electron-withdrawing nature of the fluorine atoms renders the pyridine ring electron-deficient, which can influence the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. Furthermore, the presence of the 4-amino group can lead to catalyst inhibition through coordination to the palladium center. Therefore, the careful selection of ligands, bases, and reaction conditions is paramount for achieving high efficiency and selectivity in these transformations.
Core Principles and Mechanistic Considerations
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] These reactions generally proceed through a common catalytic cycle involving a Pd(0) active species.
dot graph "Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
For substrates like halogenated 3,5-difluoropyridin-4-amines, the oxidative addition of the C-X bond to the Pd(0) center is a critical step. The electron-deficient nature of the pyridine ring can facilitate this step. However, the choice of ligand is crucial to stabilize the palladium complex and promote the subsequent steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to enhance catalyst activity and stability.[2]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Arylboronic Acids
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[3] When applied to halogenated 3,5-difluoropyridin-4-amines, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.
Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3,5-difluoropyridin-4-amine with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halogenated this compound derivative with an arylboronic acid.
Materials:
-
4-Bromo-3,5-difluoropyridin-4-amine
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 4-bromo-3,5-difluoropyridin-4-amine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-phenyl-3,5-difluoropyridin-4-amine.
Optimization and Considerations:
-
Catalyst and Ligand: While Pd(PPh₃)₄ is a common choice, other catalyst systems such as Pd(OAc)₂ with bulky phosphine ligands like SPhos or XPhos may offer improved yields, especially for more challenging substrates.[4]
-
Base: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The solubility and strength of the base can significantly impact the reaction rate and yield.[5]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[5]
dot graph "Suzuki_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[1][6] This reaction is particularly valuable for introducing diverse amine functionalities onto the 3,5-difluoropyridine core.
Protocol: Buchwald-Hartwig Amination of 4-Chloro-3,5-difluoropyridin-4-amine with Aniline
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a halogenated this compound derivative.
Materials:
-
4-Chloro-3,5-difluoropyridin-4-amine
-
Aniline
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 4-chloro-3,5-difluoropyridin-4-amine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and Xantphos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add toluene (10 mL).
-
Add aniline (1.2 mmol) and sodium tert-butoxide (1.4 mmol).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Key Considerations for Success:
-
Ligand Selection: The choice of ligand is critical for the Buchwald-Hartwig amination of electron-deficient and potentially coordinating substrates like aminopyridines. Bulky, electron-rich biarylphosphine ligands such as RuPhos and BrettPhos, or chelating bisphosphine ligands like Xantphos, are often effective.[6][7]
-
Base: Strong, non-nucleophilic bases such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required.[8] The choice of base can influence the reaction rate and selectivity.
-
Substrate Scope: The reaction is generally tolerant of a wide range of functional groups on both the amine and the aryl halide.[1]
dot graph "Buchwald_Hartwig_Mechanism" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to synthesize arylalkynes, which are valuable intermediates in organic synthesis and materials science.[9][10] This reaction is particularly useful for introducing alkynyl functionalities onto the 3,5-difluoropyridine scaffold.
Protocol: Copper-Free Sonogashira Coupling of 4-Iodo-3,5-difluoropyridin-4-amine with Phenylacetylene
While the classic Sonogashira reaction employs a copper co-catalyst, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts.[11][12][13]
Materials:
-
4-Iodo-3,5-difluoropyridin-4-amine
-
Phenylacetylene
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 4-iodo-3,5-difluoropyridin-4-amine (1.0 mmol) and Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add DMF (10 mL) and triethylamine (3.0 mmol).
-
Add phenylacetylene (1.2 mmol) via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 6-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Critical Parameters for Sonogashira Coupling:
-
Catalyst System: A variety of palladium catalysts can be used, often in combination with a phosphine ligand. For copper-free conditions, the choice of ligand and base is particularly important to facilitate the catalytic cycle.[11]
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used to neutralize the HX byproduct and facilitate the deprotonation of the terminal alkyne.[14]
-
Solvent: Polar aprotic solvents like DMF or THF are commonly employed.
Data Summary and Comparison
| Reaction Type | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | Xantphos, RuPhos, BrettPhos | NaOt-Bu, LiHMDS | Toluene, Dioxane | 80-110 |
| Sonogashira (Cu-free) | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N, i-Pr₂NH | DMF, THF | 60-100 |
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling reactions of this compound derivatives provide a powerful platform for the synthesis of novel and complex molecular architectures for drug discovery and materials science. A thorough understanding of the interplay between the substrate's electronic properties, the choice of catalyst system, and the reaction conditions is essential for achieving optimal results. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the rich chemistry of this versatile building block. Future advancements in ligand design and catalyst development will undoubtedly further expand the scope and utility of these important transformations.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3,5-Difluoropyridin-4-amine
Introduction: The Strategic Value of the 3,5-Disubstituted-4-aminopyridine Scaffold
The 4-aminopyridine framework is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] The introduction of substituents at the 3- and 5-positions allows for the fine-tuning of a molecule's steric and electronic properties, which can significantly impact its binding affinity for biological targets, as well as its pharmacokinetic profile. 3,5-Difluoropyridin-4-amine serves as a versatile and highly valuable starting material for the synthesis of diverse libraries of 3,5-disubstituted-4-aminopyridine derivatives through nucleophilic aromatic substitution (SNAr). The presence of two activatable fluorine atoms, which are excellent leaving groups in SNAr reactions, makes this scaffold particularly attractive for drug discovery and development professionals.
This technical guide provides a comprehensive overview of the principles and practical considerations for conducting SNAr reactions on this compound. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols for various classes of nucleophiles, and discuss strategies for controlling selectivity and troubleshooting common challenges.
Mechanistic Insights: Understanding the Reactivity of this compound
The susceptibility of this compound to nucleophilic aromatic substitution is governed by a confluence of electronic factors. The pyridine nitrogen acts as a powerful electron-withdrawing group, polarizing the aromatic ring and rendering the carbon atoms electrophilic. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen.
In the case of this compound, the fluorine atoms are located at the meta positions relative to the ring nitrogen. While this position is generally less activated than the ortho or para positions, the high electronegativity of the fluorine atoms themselves contributes significantly to the electrophilicity of the C3 and C5 carbons.
The accepted mechanism for SNAr reactions is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbons bearing a fluorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic system and onto the electronegative nitrogen atom. In the second, typically rapid, step, the fluoride ion is eliminated, restoring the aromaticity of the pyridine ring and yielding the substituted product.
Figure 1: General mechanism of the SNAr addition-elimination reaction on this compound.
Regioselectivity: Mono- versus Di-substitution
A key consideration in the SNAr reactions of this compound is the potential for both mono- and di-substitution. Given the chemical equivalence of the two fluorine atoms in the starting material, the initial nucleophilic attack can occur at either the C3 or C5 position with equal probability.
The electronic nature of the newly introduced substituent in the mono-substituted product will influence the reactivity of the remaining fluorine atom. If the new substituent is electron-donating, it will decrease the electrophilicity of the ring and may hinder a second substitution. Conversely, an electron-withdrawing substituent may further activate the ring towards a second nucleophilic attack.
In practice, controlling the stoichiometry of the nucleophile is the most effective strategy for achieving selective mono-substitution. Using a slight excess (1.0-1.2 equivalents) of the nucleophile generally favors the formation of the mono-substituted product. Higher equivalents of the nucleophile and more forcing reaction conditions (e.g., elevated temperatures) will increase the likelihood of di-substitution.
Experimental Protocols
The following protocols provide general guidelines for performing SNAr reactions on this compound with common classes of nucleophiles. It is important to note that optimal conditions may vary depending on the specific nucleophile and desired product. All reactions should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).
Figure 2: General experimental workflow for SNAr reactions.
Protocol 1: Reaction with O-Nucleophiles (Alkoxides and Phenoxides)
This protocol describes a general procedure for the synthesis of 3-alkoxy- or 3-aryloxy-5-fluoropyridin-4-amines.
Materials:
-
This compound
-
Alcohol or Phenol (1.0-1.2 equivalents)
-
Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)) (1.1-1.3 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Standard laboratory glassware for anhydrous reactions
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol and dissolve in the anhydrous solvent.
-
Base Addition: Carefully add the base portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide or phenoxide.
-
Substrate Addition: Add this compound to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the alkoxide/phenoxide.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reaction with N-Nucleophiles (Amines and Anilines)
This protocol outlines a general method for the synthesis of 3-(substituted-amino)-5-fluoropyridin-4-amines.
Materials:
-
This compound
-
Primary or Secondary Amine/Aniline (1.0-2.0 equivalents)
-
Non-nucleophilic organic base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) or inorganic base (e.g., Potassium carbonate (K₂CO₃)) (1.5-2.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, Dimethyl sulfoxide (DMSO))
-
Standard laboratory glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in the chosen anhydrous solvent.
-
Reagent Addition: Add the amine/aniline nucleophile followed by the base to the reaction mixture.
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 120 °C. The required temperature will depend on the nucleophilicity of the amine.
-
Monitoring: Track the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature and pour into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash column chromatography.
Protocol 3: Reaction with S-Nucleophiles (Thiols)
This protocol provides a general procedure for the synthesis of 3-(substituted-thio)-5-fluoropyridin-4-amines.
Materials:
-
This compound
-
Thiol (1.0-1.2 equivalents)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH)) (1.1-1.5 equivalents)
-
Polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the thiol in the solvent in a round-bottom flask.
-
Thiolate Formation: Add the base and stir for 15-30 minutes at room temperature to generate the thiolate anion.
-
Substrate Addition: Add this compound to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the organic phase with water and brine, dry over a suitable drying agent, and concentrate. Purify the crude product by column chromatography.
Summary of Reaction Conditions
The optimal conditions for SNAr on this compound will vary based on the nucleophile's reactivity. The following table summarizes typical conditions.
| Nucleophile Class | Typical Nucleophiles | Base | Solvent | Temperature (°C) |
| O-Nucleophiles | Alcohols, Phenols | NaH, KOtBu | THF, DMF | 60 - 100 |
| N-Nucleophiles | Primary/Secondary Amines, Anilines | K₂CO₃, TEA, DIPEA | Acetonitrile, DMF, DMSO | 25 - 120 |
| S-Nucleophiles | Alkyl/Aryl Thiols | K₂CO₃, NaOH | DMF, DMSO, Acetonitrile | 25 - 80 |
Troubleshooting and Key Considerations
-
Low Yield / Incomplete Reaction:
-
Cause: Insufficiently reactive nucleophile, low reaction temperature, or inappropriate solvent.
-
Solution: Consider using a stronger base to generate a more potent nucleophile. Gradually increase the reaction temperature while monitoring for side product formation. Ensure a polar aprotic solvent is used to facilitate the reaction.
-
-
Formation of Di-substituted Byproduct:
-
Cause: Excess nucleophile, high reaction temperature, or rapid addition of the nucleophile.
-
Solution: Use a stoichiometric amount or only a slight excess (1.05-1.2 equivalents) of the nucleophile. Maintain a lower reaction temperature, especially during the addition of the nucleophile. Add the nucleophile slowly (dropwise) to maintain a low concentration in the reaction mixture.
-
-
Role of the 4-Amino Group: The 4-amino group is an electron-donating group, which can slightly deactivate the pyridine ring towards nucleophilic attack compared to an unsubstituted difluoropyridine. However, its effect is generally not strong enough to prevent the reaction with reasonably good nucleophiles. In some cases, protection of the amino group (e.g., as a Boc-carbamate) may be considered if it interferes with the desired reaction, although this adds extra steps to the synthesis.
Conclusion
This compound is a powerful building block for the synthesis of a wide array of 3,5-disubstituted-4-aminopyridine derivatives. By understanding the principles of nucleophilic aromatic substitution and carefully controlling reaction conditions, researchers can leverage this versatile scaffold to create novel molecules with potential applications in drug discovery and materials science. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of SNAr reactions on this valuable substrate.
References
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). American Chemical Society. [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
-
4-Amino-3,5-dichloropyridine. (2024). National Center for Biotechnology Information. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). National Center for Biotechnology Information. [Link]
Sources
Application Notes and Protocols for the Use of 3,5-Difluoropyridin-4-amine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorinated Pyridines in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, regulating processes such as cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
The incorporation of fluorine atoms into small molecule drug candidates can significantly enhance their pharmacological properties. The introduction of the 3,5-difluoro substitution pattern on a pyridinyl amine offers several distinct advantages:
-
Enhanced Binding Affinity: The highly electronegative fluorine atoms can modulate the electronic properties of the pyridine ring, potentially leading to stronger interactions with the kinase active site.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation by cytochrome P450 enzymes, which can lead to a longer in vivo half-life.
-
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its cell permeability and oral bioavailability.
This application note provides a guide to the synthetic utility of 3,5-Difluoropyridin-4-amine as a key building block in the development of novel kinase inhibitors, with a focus on practical experimental protocols and the rationale behind the synthetic strategies.
Core Synthetic Strategies: Building Kinase Inhibitors with this compound
The primary synthetic utility of this compound lies in its nucleophilic character, allowing for its incorporation into larger scaffolds through the formation of carbon-nitrogen bonds. Two of the most powerful and widely used methods for this purpose in the synthesis of kinase inhibitors are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr) on Dichloropyrimidines
A common strategy in the design of kinase inhibitors is the use of a di-substituted pyrimidine core. 2,4-Dichloropyrimidine is a versatile starting material that can undergo sequential nucleophilic aromatic substitution reactions. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for the controlled, stepwise introduction of different amine nucleophiles.
The general workflow for the synthesis of a kinase inhibitor using this compound and 2,4-dichloropyrimidine is illustrated below.
Caption: General workflow for SNAr-based synthesis.
Detailed Protocol 1: Synthesis of N-(2-morpholinopyrimidin-4-yl)-3,5-difluoropyridin-4-amine
This protocol describes a two-step synthesis of a core kinase inhibitor scaffold via sequential nucleophilic aromatic substitution on 2,4-dichloropyrimidine.
Step 1: Synthesis of 4-(2-chloropyrimidin-4-yl)morpholine
-
Materials:
-
2,4-Dichloropyrimidine
-
Morpholine
-
Triethylamine (TEA)
-
Ethanol (EtOH)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask and condenser
-
-
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in ethanol, add morpholine (1.1 eq) and triethylamine (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(2-chloropyrimidin-4-yl)morpholine.
-
Step 2: Synthesis of N-(2-morpholinopyrimidin-4-yl)-3,5-difluoropyridin-4-amine
-
Materials:
-
4-(2-chloropyrimidin-4-yl)morpholine
-
This compound
-
Sodium tert-butoxide (NaOtBu)
-
Palladium acetate (Pd(OAc)2)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Anhydrous 1,4-Dioxane
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a dry reaction vessel, combine 4-(2-chloropyrimidin-4-yl)morpholine (1.0 eq), this compound (1.2 eq), and sodium tert-butoxide (1.5 eq).
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add palladium acetate (0.05 eq) and SPhos (0.10 eq).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the final product.
-
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools in modern medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling: This reaction can be employed to couple a halogenated derivative of the this compound scaffold with a boronic acid or ester, enabling the introduction of a wide range of aryl and heteroaryl substituents.
Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds and can be used to couple this compound with an aryl or heteroaryl halide. This is particularly useful for constructing diarylamine-based kinase inhibitors.
Caption: Palladium-catalyzed cross-coupling strategies.
Detailed Protocol 2: Buchwald-Hartwig Amination for the Synthesis of a Diaryl-amine Kinase Inhibitor Scaffold
This protocol provides a general method for the palladium-catalyzed coupling of this compound with an aryl bromide.
-
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the vessel with an inert atmosphere.
-
In a separate vial, prepare the catalyst solution by dissolving Pd2(dba)3 (0.02 eq) and XPhos (0.08 eq) in anhydrous toluene.
-
Add the catalyst solution to the reaction vessel via syringe.
-
Heat the reaction mixture to 110 °C and stir for 8-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diarylamine.
-
Application in Kinase Inhibitor Scaffolds and Biological Activity
The this compound moiety has been incorporated into inhibitors targeting various kinases, including p38 MAP kinase, Cyclin-Dependent Kinases (CDKs), and mTOR. The presence of this structural motif often contributes to high potency and selectivity.
p38 MAP Kinase Inhibitors
The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for inflammatory diseases. The 2,6-diamino-3,5-difluoropyridinyl scaffold, a close analog of our title compound, has been identified in potent p38α inhibitors.
Caption: Inhibition of the p38 MAP kinase pathway.
Data on Kinase Inhibitory Activity
The following table summarizes representative inhibitory activities of kinase inhibitors incorporating a difluoropyridinyl moiety, demonstrating the high potency that can be achieved with this scaffold.
| Kinase Target | Compound Scaffold | IC50 (nM) | Reference |
| p38α | 2,6-Diamino-3,5-difluoropyridinyl substituted imidazole | 10 | |
| CDK2 | N-(pyridin-3-yl)pyrimidin-4-amine analogue | <100 | |
| mTOR | 4-amino-6-methyl-1,3,5-triazine sulfonamide | 50-200 |
Conclusion
This compound is a valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. Its unique electronic properties and the metabolic stability conferred by the fluorine atoms make it an attractive component in drug design. The synthetic protocols outlined in this application note, based on robust and widely applicable methodologies like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, provide a solid foundation for the development of novel kinase inhibitors for a range of therapeutic applications.
References
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Revesz, L., et al. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2109-2112. Available from: [Link]
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Revesz, L., et al. (2002). SAR of 2,6-Diamino-3,5-difluoropyridinyl Substituted Heterocycles as Novel p38 MAP Kinase Inhibitors. ResearchGate. Available from: [Link]
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Wikipedia contributors. (2023, December 12). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Available from: [Link]
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TheraIndx. (n.d.). Optimizing mTOR Inhibitors with Property-Based Drug Design. Available from: [Link]
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Wang, S., et al. (2016). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. European Journal of Medicinal Chemistry, 110, 203-214. Available from: [Link]
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Vattikoti, R., et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development, 23(10), 2236-2241. Available from: [Link]
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Revesz, L., et al. (2002). SAR of 2, 6-diamino-3, 5-difluoropyridinyl substituted heterocycles as novel p38 MAP kinase inhibitors. ResearchGate. Available from: [Link]
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Li, Y., et al. (2021). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. ACS Medicinal Chemistry Letters, 12(5), 813-819. Available from: [Link]
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Islam, M. S., et al. (2021). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 11(51), 32267-32283. Available from: [Link]
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He, W., et al. (2012). Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. Bioorganic & Medicinal Chemistry Letters, 22(17), 5649-5653. Available from: [Link]
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Islam, M. S., et al. (2021). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Aston Research Explorer. Available from: [Link]
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Cirillo, P. F., et al. (2003). p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. Bioorganic & Medicinal Chemistry Letters, 13(2), 273-276. Available from: [Link]
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Yu, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2686. Available from: [Link]
- Zhang, D. (2020). European Patent No. EP 3661935B1. European Patent Office.
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Singh, A., et al. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. Journal of Medicinal Chemistry, 64(17), 12075-12100. Available from: [Link]
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Lategahn, J., et al. (2021). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry, 64(14), 10325-10344. Available from: [Link]
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Reddy, T., & Shinde, D. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-23. Available from: [Link]
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Lee, S. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 6(30), 20047-20056. Available from: [Link]
- Reddy, M. S., et al. (2023). U.S. Patent Application No. 17/914,849.
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Wang, Y., et al. (2020). Discovery of a class of diheteroaromatic amines as orally bioavailable CDK1/4/6 inhibitors. European Journal of Medicinal Chemistry, 187, 111956. Available from: [Link]
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Sharma, A., et al. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ACS Omega, 5(29), 18335-18345. Available from: [Link]
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Hafez, H. N., et al. (2018). Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents. Molecules, 23(9), 2139. Available from: [Link]
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Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. Bioorganic Chemistry, 94, 103434. Available from: [Link]
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Nawrot-Tabor, A., et al. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry, 118, 208-221. Available from: [Link]
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Viht, K., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8095-8109. Available from: [Link]
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Pharmaceutical Technology. (2024, March 11). Kinnate Biopharma Inc Files Patent for MEK Kinase Inhibitors. Available from: [Link]
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Norman, M. H., et al. (2007). Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties. Journal of Medicinal Chemistry, 50(8), 1681-1695. Available from: [Link]
-
Maccari, G., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules, 27(11), 3539. Available from: [Link]
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Wee, S., et al. (2018). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 61(15), 6437-6452. Available from: [Link]
Protocol for the N-arylation of 3,5-Difluoropyridin-4-amine: A Comprehensive Guide for Synthetic Chemists
Introduction: The Significance of N-Aryl-3,5-difluoropyridin-4-amine Scaffolds
The synthesis of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic chemistry, with profound implications for the development of novel therapeutics, functional materials, and agrochemicals. Among the vast array of nitrogen-containing heterocycles, the N-arylated 3,5-difluoropyridin-4-amine core represents a privileged scaffold. The fluorine atoms at the 3 and 5 positions of the pyridine ring significantly modulate the electronic properties of the molecule, often enhancing metabolic stability, binding affinity, and bioavailability. This makes N-aryl-3,5-difluoropyridin-4-amine derivatives highly sought-after building blocks in drug discovery programs.
This application note provides a detailed and robust protocol for the N-arylation of this compound, focusing on the widely adopted Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of this palladium-catalyzed cross-coupling reaction, offer a step-by-step experimental procedure, and present data to guide researchers in their synthetic endeavors. Additionally, we will briefly discuss the Ullmann condensation as a viable alternative.
Theoretical Framework: Understanding the N-Arylation Reaction
The direct formation of a C-N bond between an aryl halide and an amine is a challenging transformation. The Buchwald-Hartwig amination has emerged as a powerful solution, relying on a palladium catalyst to facilitate this coupling.[1][2] The generally accepted catalytic cycle, depicted below, involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[2]
For electron-deficient amines such as this compound, the choice of ligand and base is critical to ensure efficient turnover of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and the final reductive elimination steps.[3]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: Palladium-Catalyzed N-Arylation
This protocol details a general procedure for the Buchwald-Hartwig amination of this compound with an aryl bromide.
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Aryl Bromide | Reagent Grade | Commercially Available | |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available | Air-sensitive, handle under inert atmosphere. |
| Xantphos | Ligand Grade | Commercially Available | |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available | Hygroscopic, handle in a glovebox. |
| Toluene | Anhydrous | Solvent Purification System | |
| Schlenk flask or reaction vial with a screw cap and septum | - | - | Oven-dried before use. |
| Magnetic stirrer and stir bar | - | - | |
| Inert gas supply (Argon or Nitrogen) | High Purity | - |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Seal the flask or vial with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Addition of Reactants: Under a positive pressure of inert gas, add this compound (1.0 mmol) and the aryl bromide (1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with water (10 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Experimental Workflow
Caption: A flowchart outlining the key steps of the N-arylation protocol.
Expected Results and Data Presentation
The yields of the N-arylation reaction are highly dependent on the nature of the aryl halide. Electron-deficient aryl halides tend to react more readily. The following table provides representative, albeit hypothetical, yields for the coupling of this compound with various aryl bromides based on general trends in Buchwald-Hartwig aminations.
| Aryl Bromide | Product | Expected Yield (%) |
| 4-Bromotoluene | N-(p-tolyl)-3,5-difluoropyridin-4-amine | 75-85 |
| 4-Bromoanisole | N-(4-methoxyphenyl)-3,5-difluoropyridin-4-amine | 80-90 |
| 1-Bromo-4-nitrobenzene | N-(4-nitrophenyl)-3,5-difluoropyridin-4-amine | 85-95 |
| 1-Bromo-4-(trifluoromethyl)benzene | N-(4-(trifluoromethyl)phenyl)-3,5-difluoropyridin-4-amine | 80-90 |
| 2-Bromopyridine | N-(pyridin-2-yl)-3,5-difluoropyridin-4-amine | 60-70 |
Troubleshooting and Expert Insights
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure that the palladium precatalyst has not been deactivated by exposure to air. Use fresh, high-quality catalyst and ligands.
-
Base Degradation: Sodium tert-butoxide is highly hygroscopic. Use a fresh bottle or a properly stored aliquot from a glovebox.
-
Insufficient Temperature: For less reactive aryl halides, a higher reaction temperature may be required.
-
-
Formation of Side Products:
-
Hydrodehalogenation: The formation of the dehalogenated arene can occur. Using a less sterically hindered ligand or a lower reaction temperature may mitigate this.
-
Diarylation: While less common with primary amines, diarylation can occur. Using a slight excess of the amine can sometimes suppress this side reaction.
-
-
Causality Behind Experimental Choices:
-
Why Xantphos? Xantphos is a bulky, electron-rich bisphosphine ligand with a large natural bite angle. This geometry is known to facilitate the reductive elimination step, which is often the rate-limiting step in the amination of electron-deficient amines.[4]
-
Why Sodium tert-butoxide? A strong, non-nucleophilic base is required to deprotonate the amine without competing in nucleophilic attack on the aryl halide.[4]
-
Why Anhydrous Toluene? Water can hydrolyze the active catalyst and the base, leading to lower yields. Anhydrous, non-polar aprotic solvents like toluene are ideal for this reaction.
-
Alternative Protocol: The Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[5] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it can be a cost-effective alternative. A typical protocol would involve heating the this compound and an aryl iodide with a copper(I) catalyst (e.g., CuI), a ligand (e.g., a diamine or an amino acid), and a base (e.g., K₂CO₃ or K₃PO₄) in a polar aprotic solvent like DMF or DMSO.
Conclusion
The N-arylation of this compound is a critical transformation for the synthesis of valuable compounds in medicinal chemistry and materials science. The Buchwald-Hartwig amination, as detailed in this protocol, offers a reliable and high-yielding method for achieving this transformation. By understanding the underlying principles and carefully controlling the reaction conditions, researchers can successfully synthesize a wide range of N-aryl-3,5-difluoropyridin-4-amine derivatives.
References
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6][7]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations. (2022). Molecules.
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The Strategic Role of 3,5-Difluoropyridin-4-amine in the Synthesis of Next-Generation Agrochemicals
Introduction: The Imperative for Innovation in Agrochemical Synthesis
The global challenge of ensuring food security for a growing population necessitates the continuous development of novel, effective, and environmentally conscious crop protection agents. Within the landscape of agrochemical research, fluorinated organic compounds have emerged as a cornerstone of innovation. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly enhance the biological efficacy, metabolic stability, and overall performance of active ingredients.[1][2] Pyridine-based structures, in particular, are a wellspring of diverse agrochemicals, including fungicides, herbicides, and insecticides.[3][4] This guide focuses on the burgeoning application of a specialized building block, 3,5-Difluoropyridin-4-amine , in the synthesis of advanced agrochemicals. We will explore the rationale behind its use, its role in constructing complex active ingredients, and provide detailed protocols for its application in the laboratory.
The Fluorine Advantage in Agrochemical Design
The unique physicochemical properties of fluorine have made it an indispensable tool for medicinal and agrochemical chemists.[5] When incorporated into a pyridine ring, as in this compound, fluorine imparts several advantageous characteristics:
-
Enhanced Bioactivity: The high electronegativity of fluorine can alter the electronic properties of the pyridine ring, potentially leading to stronger binding interactions with target enzymes or receptors in pests and pathogens.[6]
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules more resistant to metabolic degradation by enzymes in the target organism or the environment. This can lead to longer-lasting efficacy and potentially lower application rates.[6]
-
Modulated Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, thereby enhancing its uptake and transport to the site of action.[2][6]
The specific substitution pattern of the fluorine atoms and the amino group in this compound offers a unique combination of electronic and steric properties, making it a valuable synthon for creating novel agrochemical candidates.
Application in the Synthesis of Picolinamide Fungicides
A prominent application of this compound is as a key intermediate in the synthesis of picolinamide fungicides. This class of fungicides, which includes recently developed active ingredients like florylpicoxamid, is inspired by the natural product UK-2A and targets the quinone-inside (Qi) site of the mitochondrial complex III in fungi, disrupting their respiratory chain.[1][2][5]
The synthesis of these complex molecules often involves the coupling of a substituted picolinic acid with a chiral amine side chain. This compound can be chemically transformed into a 3,5-difluoropicolinic acid derivative, which then serves as a core component of the final fungicidal molecule.
Hypothetical Synthetic Pathway to a Picolinamide Fungicide
The following diagram illustrates a plausible synthetic route from this compound to a generic picolinamide fungicide, showcasing the key transformations involved.
Caption: A hypothetical workflow for the synthesis of a picolinamide fungicide from this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of a picolinamide fungicide, starting from this compound. These are generalized procedures based on established chemical principles and should be adapted and optimized for specific substrates and scales.
Protocol 1: Synthesis of 3,5-Difluoropicolinic Acid from this compound
This multi-step protocol outlines the conversion of the starting amine to the crucial picolinic acid intermediate.
Step 1: Diazotization and Halogenation (Sandmeyer Reaction)
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Dissolution: To the flask, add this compound (1.0 eq) and a suitable mineral acid (e.g., 48% HBr, 3.0 eq). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of water and add it dropwise to the stirred pyridine solution, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
Halogenation: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in the same mineral acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and then heat to 60 °C for 1-2 hours, or until gas evolution ceases. Cool the mixture, dilute with water, and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-3,5-difluoropyridine.
Step 2: Cyanation
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-bromo-3,5-difluoropyridine (1.0 eq) and copper(I) cyanide (1.2 eq) in a high-boiling polar aprotic solvent such as DMF or NMP.
-
Reaction: Heat the mixture to 140-160 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude 3,5-difluoro-4-cyanopyridine by column chromatography or distillation.
Step 3: Hydrolysis to 3,5-Difluoropicolinic Acid
-
Reaction Setup: Combine 3,5-difluoro-4-cyanopyridine (1.0 eq) with a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).
-
Reaction: Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Work-up: Carefully cool the reaction mixture and pour it onto ice. Adjust the pH to the isoelectric point of the amino acid to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to obtain 3,5-Difluoropicolinic Acid.
Protocol 2: Amide Coupling to form a Picolinamide Fungicide
This protocol describes the final step of coupling the picolinic acid intermediate with a chiral amine side chain.
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve 3,5-Difluoropicolinic Acid (1.0 eq), the desired chiral amine side chain (1.1 eq), and a peptide coupling agent such as HATU (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring its completion by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude picolinamide fungicide by column chromatography on silica gel to yield the final product.
Application in the Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides
The 3,5-difluoropyridine-4-carboxamide scaffold, which can be derived from this compound, is also a key structural motif in another important class of fungicides: the Succinate Dehydrogenase Inhibitors (SDHIs).[7][8][9] SDHIs act by inhibiting complex II in the mitochondrial respiratory chain of fungi, leading to a disruption of energy production.[10][11]
The synthesis of SDHI fungicides often involves the formation of an amide bond between a carboxylic acid (frequently a pyrazole or pyridine carboxylic acid) and an aniline derivative. This compound can be utilized as the amine component in such a coupling reaction, or it can be converted to a picolinic acid derivative to serve as the acid component.
Data Summary: Representative Fungicidal Activity
The following table presents hypothetical EC50 values for a generic picolinamide fungicide derived from this compound against various plant pathogens, illustrating the potential broad-spectrum activity of such compounds.
| Fungal Pathogen | Common Name | Hypothetical EC50 (mg/L) |
| Zymoseptoria tritici | Septoria tritici blotch | 0.1 - 0.5 |
| Puccinia triticina | Wheat leaf rust | 0.2 - 0.8 |
| Botrytis cinerea | Grey mould | 0.5 - 1.5 |
| Alternaria solani | Early blight | 1.0 - 2.5 |
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in the design and synthesis of modern agrochemicals. Its unique substitution pattern, combining the activating and modulating effects of two fluorine atoms with a reactive amino group, provides a powerful tool for creating novel active ingredients with enhanced efficacy and desirable physicochemical properties. The application of this intermediate in the synthesis of picolinamide and potentially SDHI fungicides underscores its strategic importance in addressing the ongoing challenges of fungal resistance and the need for more sustainable crop protection solutions. As research in agrochemical synthesis continues to advance, the demand for specialized fluorinated intermediates like this compound is expected to grow, paving the way for the development of the next generation of highly effective and environmentally compatible agrochemicals.
References
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Meyer, K. G., et al. (2025). Synthesis and fungicidal activity of macrocyclic and acyclic analogs of natural product UK-2A. ACS Fall 2025, American Chemical Society. [Link]
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Corteva Agriscience. (2025). Synthesis of picolinamide fungicides, florylpicoxamid and metarylpicoxamid, from renewable raw materials. ACS Fall 2025, American Chemical Society. [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Role of Fluorine in Enhancing Agrochemical Performance: A Focus on 2,3,6-Trifluorobenzoic Acid. [Link]
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Syngenta. Old Escaping Fluorine Dependency in Agrochemical Design. Shoots by Syngenta. [Link]
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MDPI. (2023). Evaluation of Novel Picolinamide Fungicides (QiI) for Controlling Cercospora beticola Sacc. in Sugar Beet. [Link]
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ResearchGate. (2021). Synthesis of fungicidally active succinate dehydrogenase inhibitors with novel difluoromethylated heterocyclic acid moieties. [Link]
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MDPI. (2018). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
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PubMed. (2019). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. [Link]
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Application Notes & Protocols: 3,5-Difluoropyridin-4-amine in the Preparation of Novel Heterocyclic Compounds
Introduction: The Strategic Value of Fluorinated Pyridines
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of therapeutic agents, celebrated for its versatile biological activities.[1] The strategic introduction of fluorine atoms onto this heterocyclic core significantly modulates its physicochemical properties. Fluorine's high electronegativity and small van der Waals radius can enhance metabolic stability, improve bioavailability by lowering pKa, and increase target binding affinity through favorable electrostatic interactions.[2]
3,5-Difluoropyridin-4-amine has emerged as a particularly valuable building block in this context.[2] Its unique electronic and structural features—an electron-rich amino group positioned between two powerfully electron-withdrawing fluorine atoms on an already electron-deficient pyridine ring—create a versatile platform for constructing complex, biologically active heterocyclic compounds. This guide provides an in-depth analysis of its reactivity and detailed protocols for its application in synthesizing novel molecular architectures, with a focus on scaffolds relevant to contemporary drug discovery, such as kinase inhibitors.[3][4]
Physicochemical Properties and Reactivity Profile
A thorough understanding of the substrate's properties is fundamental to designing successful synthetic strategies. The key attributes of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 159783-22-9 | [5][6][7] |
| Molecular Formula | C₅H₄F₂N₂ | [7] |
| Molecular Weight | 130.10 g/mol | [7][8] |
| Melting Point | 102-105 °C | [7] |
| Boiling Point | 175 °C | [7] |
| IUPAC Name | This compound | [7] |
Causality of Reactivity:
The reactivity of this compound is dictated by the interplay between the pyridine nitrogen, the fluorine substituents, and the exocyclic amino group.
-
The Pyridine Ring (Electrophilicity): The ring nitrogen and the C3/C5 fluorine atoms act in concert to withdraw electron density, rendering the pyridine core highly electrophilic. This makes it susceptible to nucleophilic attack, a cornerstone of Nucleophilic Aromatic Substitution (SNAr) reactions.[9][10]
-
The Amino Group (Nucleophilicity): The exocyclic amine at the C4 position is a potent nucleophile and a site for a wide array of functionalizations, including N-arylation, acylation, and condensation reactions. Its presence is also a key challenge in reactions targeting the pyridine ring, as it can coordinate to metal catalysts, potentially impeding catalytic cycles.[11]
-
The C-F Bonds (Stability & Latent Reactivity): While typically robust, the C-F bonds can be activated for substitution under specific, often harsh, conditions or through specialized catalytic systems, though this is less common than reactions involving the amino group or other installed leaving groups.
Caption: Workflow for Buchwald-Hartwig N-Arylation.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 mmol, 130.1 mg), the desired aryl bromide (1.1 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 651.8 mg).
-
Rationale: Cesium carbonate is a strong, non-nucleophilic base often effective in these couplings. An excess ensures complete deprotonation of the amine.
-
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18.3 mg) and the phosphine ligand (e.g., XPhos, 0.08 mmol, 38.1 mg).
-
Rationale: XPhos is a bulky biaryl phosphine ligand that accelerates the rate-limiting oxidative addition and reductive elimination steps, crucial for coupling with electron-deficient heterocycles. [12]3. Solvent Addition & Degassing: Add anhydrous, degassed 1,4-dioxane (5 mL). Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Rationale: Oxygen can deactivate the Pd(0) catalyst. Degassed solvent is essential for reproducibility and high yield.
-
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir for 12-24 hours.
-
Self-Validation: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting amine and the appearance of a new, less polar spot/peak indicates product formation.
-
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-arylated product.
Protocol 2: Synthesis of Fused Pyrimidines via Condensation
Application: This protocol demonstrates the construction of fused heterocyclic systems, such as pyrimidines, which are prevalent scaffolds in a vast range of biologically active molecules, including PI3K and CDK inhibitors. [4][13]The reaction leverages the nucleophilicity of the amino group to react with a 1,3-dielectrophile.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol, 130.1 mg) in ethanol (10 mL).
-
Reagent Addition: Add diethyl malonate (1.2 mmol, 192.2 mg, 0.18 mL) followed by sodium ethoxide (2.5 mmol, 170.1 mg).
-
Rationale: Sodium ethoxide acts as a base to deprotonate the diethyl malonate, forming a nucleophilic enolate, and also facilitates the final cyclization/aromatization step.
-
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 8-16 hours.
-
Self-Validation: The reaction can be monitored by TLC. A precipitate may form as the product is often less soluble in ethanol than the starting materials.
-
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) and then diethyl ether (5 mL) to remove residual reagents.
-
Purification: The filtered solid is often of high purity. If necessary, it can be recrystallized from a suitable solvent like ethanol or a DMF/water mixture to yield the pure 2,4-dihydroxy-difluoropyrido[4,5-d]pyrimidine derivative.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
Application: While the amino group itself is not a leaving group, this protocol illustrates the high electrophilicity of the difluoropyridine ring. By using a related substrate, 4-chloro-3,5-difluoropyridine, we can demonstrate the displacement of chloride by an amine nucleophile. This type of reaction is a cornerstone for building complex molecules where a halide is displaced by a key functional group. [10][14][15] Step-by-Step Methodology:
-
Reaction Setup: In a sealed tube, dissolve 4-chloro-3,5-difluoropyridine (1.0 mmol, 149.5 mg) and the desired amine (e.g., piperidine, 1.5 mmol, 127.7 mg, 0.15 mL) in dimethyl sulfoxide (DMSO, 4 mL).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg).
-
Rationale: K₂CO₃ is a mild base used to scavenge the HCl generated during the reaction, driving it to completion. DMSO is an excellent polar aprotic solvent that accelerates SNAr reactions by solvating the cation of the base and leaving the anion more reactive. [9]3. Reaction: Seal the tube and heat the mixture to 90 °C for 6 hours.
-
Self-Validation: Monitor by LC-MS for the consumption of the starting halide and the appearance of the product mass.
-
-
Work-up: Cool the reaction to room temperature and pour it into ice-water (30 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to isolate the desired substituted aminopyridine.
Applications in Kinase Inhibitor Drug Discovery
The heterocyclic scaffolds derived from this compound are of significant interest in the development of kinase inhibitors. [3]Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyridine and pyrimidine cores often serve as the primary scaffold that binds to the ATP-binding site of the kinase.
The 3,5-difluoro substitution pattern offers distinct advantages:
-
Enhanced Potency: The fluorine atoms can form strong hydrogen bonds or favorable dipole interactions with amino acid residues in the kinase hinge region, increasing binding affinity.
-
Improved Selectivity: The specific electronic and steric profile imparted by the fluorines can help discriminate between closely related kinases, reducing off-target effects.
-
Favorable ADME Properties: Fluorination often blocks sites of metabolic oxidation, increasing the half-life of the drug candidate. [2] Many patents in drug discovery describe pyridine and pyrimidine derivatives as potent enzyme inhibitors, underscoring the industrial relevance of these synthetic strategies. [16][17][18]
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel heterocyclic compounds. Its unique electronic properties enable a diverse range of chemical transformations, from N-arylation to the construction of complex fused-ring systems. The protocols detailed herein provide a robust foundation for researchers and drug development professionals to leverage this reagent in the creation of next-generation therapeutic agents. The strategic incorporation of the difluoropyridine motif continues to be a highly successful strategy in the rational design of potent and selective enzyme inhibitors.
References
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: this compound | 159783-22-9 Source: BLD Pharm URL
- Title: 3,5-Difluoropyridin-2-amine | C5H4F2N2 | CID 2783238 Source: PubChem URL
- Title: A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof Source: Google Patents URL
- Title: 3,4-Difluoropyridin-2-amine | C5H4F2N2 | CID 119006278 Source: PubChem URL
- Source: Preprints.
- Title: Optimal Catalyst Selection for Cross-Coupling of 4-Amino-3,5-dichloro-2,6-difluoropyridine Source: Benchchem URL
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- Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution Source: MDPI URL
- Source: PubMed Central (PMC)
-
Title: Synthesis and identification oft[2][8][19]riazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors Source: PubMed URL:
- Source: PubMed Central (PMC)
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- Source: PubMed Central (PMC)
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- Title: 1-(3,5-Difluoropyridin-4-yl)
- Title: Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives Source: ResearchGate URL
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- Title: 4-Amino-3,5-difluoropyridine | 159783-22-9 Source: ChemicalBook URL
- Source: PubMed Central (PMC)
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- Title: this compound, 98% | 159783-22-9 Source: J&K Scientific URL
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- Title: 1-(3,5-Difluoropyridin-4-yl)
- Title: Functionalization of BODIPY dyes by palladium catalyzed cross coupling reactions Source: ResearchGate URL
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- Title: Synthesis of some new 3,5-diamino-4-(4'-fluorophenylazo)
- Source: PubMed Central (PMC)
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Application Notes & Protocols for the Quantitative Analysis of 3,5-Difluoropyridin-4-amine
Abstract
This comprehensive guide provides detailed analytical methods for the accurate quantification of 3,5-Difluoropyridin-4-amine, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical procedures in drug development and quality control, this document outlines two primary methodologies: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the experimental choices. All methodologies are presented in accordance with the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4]
Introduction: The Significance of this compound Quantification
This compound is a fluorinated pyridine derivative of growing importance in medicinal chemistry and pharmaceutical development. Its structural motifs are often incorporated into novel therapeutic agents. Accurate and precise quantification of this compound is paramount throughout the drug development lifecycle, from process development and optimization of synthetic routes to quality control of active pharmaceutical ingredients (APIs) and stability testing of finished products. The presence and quantity of residual this compound can impact the purity, safety, and efficacy of the final drug product. Therefore, validated analytical methods are essential for ensuring product quality and meeting regulatory expectations.[5]
This guide provides two orthogonal analytical approaches, RP-HPLC-UV and GC-MS, to provide flexibility and confirmation of results. The choice of method will depend on the specific application, sample matrix, and available instrumentation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₅H₄F₂N₂ | |
| Molecular Weight | 130.10 g/mol | [6] |
| CAS Number | 159783-22-9 | [7][8][9] |
| Appearance | White to off-white crystalline powder | Inferred |
| Solubility | Soluble in methanol, acetonitrile, and other polar organic solvents. Limited solubility in water. | Inferred from similar compounds |
The presence of the amino group provides basicity, while the pyridine ring and fluorine atoms contribute to its polarity and potential for UV absorbance, making it amenable to both HPLC-UV and, with appropriate derivatization, GC-MS analysis.
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and ability to separate a wide range of compounds. For this compound, a C18 column is proposed to leverage hydrophobic interactions, while a buffered mobile phase will ensure consistent ionization and peak shape.
Scientific Rationale for Method Parameters
-
Column: A C18 (octadecyl) stationary phase is selected for its broad applicability in retaining compounds of moderate polarity like this compound.[10]
-
Mobile Phase: An acetonitrile/water gradient with a phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is recommended. The acetonitrile acts as the organic modifier, and the buffer controls the ionization state of the amine group, leading to symmetrical and reproducible peaks.
-
Detection: The pyridine ring is a chromophore, and UV detection is a simple and effective means of quantification. A photodiode array (PDA) detector is recommended to assess peak purity and select the optimal wavelength.
Experimental Protocol
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade acetonitrile, methanol, and water.
-
Potassium dihydrogen phosphate, phosphoric acid.
-
This compound reference standard.
Preparation of Solutions:
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium dihydrogen phosphate solution in water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance determined by PDA)
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 15 10 90 20 10 90 21 90 10 | 25 | 90 | 10 |
Data Analysis:
-
Integrate the peak area of this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of this compound in unknown samples by interpolation from the calibration curve.
Method Validation based on ICH Guidelines
The developed HPLC method must be validated to ensure it is fit for its intended purpose.[1][2][3]
| Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be confirmed by PDA analysis. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | 98.0% to 102.0% recovery for spiked samples at three concentration levels. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. RSD ≤ 10%. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate). |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory technique or a primary method for trace-level analysis. Due to the polarity of the amine group, derivatization is often necessary to improve volatility and chromatographic performance.[11]
Scientific Rationale for Method Parameters
-
Derivatization: Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (TFAA) will convert the polar N-H group into a less polar, more volatile derivative, improving peak shape and reducing tailing.[11]
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), provides good separation for a wide range of derivatized compounds.
-
Injection: A splitless injection mode is recommended for trace analysis to maximize the amount of analyte transferred to the column.
-
Detection: Mass spectrometry provides high selectivity and structural information. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and quantitative accuracy.
Experimental Protocol
Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Autosampler vials with inserts.
-
Derivatization reagent (e.g., BSTFA with 1% TMCS or TFAA).
-
Solvents (e.g., ethyl acetate, pyridine).
-
This compound reference standard.
Sample Preparation and Derivatization:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using a suitable solvent like ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution.
-
Derivatization Procedure: a. Transfer a known volume (e.g., 100 µL) of the standard or sample solution to an autosampler vial. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS. d. Cap the vial tightly and heat at 70 °C for 30 minutes. e. Cool to room temperature before injection.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (for initial identification) and SIM (for quantification). Select characteristic ions of the derivatized analyte.
Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
For quantification, use the peak area of the selected ions in SIM mode.
-
Construct a calibration curve and determine the concentration in unknown samples as described for the HPLC method.
Method Validation based on ICH Guidelines
The validation parameters and acceptance criteria for the GC-MS method are similar to those for the HPLC method, with a focus on the performance in the intended application (e.g., trace analysis).
Visualization of Workflows
General Analytical Workflow
Caption: General workflow for the quantification of this compound.
Method Validation Process
Caption: Key parameters for analytical method validation according to ICH guidelines.
Conclusion
The RP-HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The selection of the appropriate method will be dictated by the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and the purpose of the testing. Adherence to the principles of method validation outlined herein is crucial for ensuring the generation of high-quality, defensible data that can support regulatory submissions and ensure the quality and safety of pharmaceutical products.
References
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- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
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- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
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-
PubChem. amine. Retrieved from
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- 11. h-brs.de [h-brs.de]
Scale-up synthesis of 3,5-Difluoropyridin-4-amine
An Application Note for the Scalable Production of 3,5-Difluoropyridin-4-amine
Abstract
This compound is a pivotal structural motif and key building block in the development of numerous pharmaceutical and agrochemical agents. Its synthesis on a laboratory scale is well-documented, but robust, safe, and scalable protocols are essential for transitioning from discovery to development phases. This application note provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a scientifically sound, efficient, and safe process. We detail a preferred synthetic route via nucleophilic aromatic substitution, provide a step-by-step protocol, and discuss critical process parameters, safety considerations, and analytical validation methods.
Introduction and Strategic Rationale
The fluorinated aminopyridine core is prevalent in a variety of biologically active molecules. The specific substitution pattern of this compound imparts unique electronic properties that can enhance binding affinity, metabolic stability, and cell permeability of a parent drug molecule. The trifluoromethyl group, for instance, is strongly electron-withdrawing, which can significantly influence a molecule's biological activity.[1] Therefore, reliable access to this intermediate in large quantities is a critical step in the drug development pipeline.
Choosing a Scalable Synthetic Route:
For a process to be viable on a large scale, it must be high-yielding, cost-effective, and operationally simple, while minimizing hazardous reagents and complex purification steps. Several synthetic pathways to substituted aminopyridines exist, often starting from polychlorinated pyridines.[2][3] However, for the specific synthesis of this compound, the most direct and efficient route is the selective aminolysis of 3,4,5-trifluoropyridine.
Causality of Route Selection:
-
High Regioselectivity: The C4 position on the 3,4,5-trifluoropyridine ring is the most electrophilic and thus the most susceptible to nucleophilic attack. This is due to the cumulative electron-withdrawing effects of the two flanking fluorine atoms at C3 and C5, as well as the pyridine nitrogen atom. This inherent reactivity ensures that the amination occurs selectively at the desired position, drastically reducing the formation of isomeric impurities and simplifying downstream purification.
-
Atom Economy: The reaction is a direct nucleophilic aromatic substitution (SNAr), where an amine group displaces a fluoride ion. This approach is highly atom-economical, avoiding the use of complex reagents or the generation of excessive waste.
-
Precursor Availability: The starting material, 3,4,5-trifluoropyridine, is a commercially available reagent, ensuring a reliable supply chain for large-scale production.[4][5][6]
Reaction Scheme and Workflow
The overall transformation and the corresponding experimental workflow are outlined below.
Overall Reaction Scheme
Caption: Synthetic route via nucleophilic aromatic substitution.
Scale-Up Experimental Workflow
Caption: Step-by-step workflow for scaled synthesis.
Safety and Process Integrity
Trustworthiness through Safety: A robust protocol is inherently a safe one. Handling the following chemicals requires strict adherence to safety data sheets (SDS) and institutional safety protocols.
-
3,4,5-Trifluoropyridine (Starting Material): This is a highly flammable liquid and vapor. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[4] All transfers should be conducted in a well-ventilated fume hood away from ignition sources.
-
Ammonium Hydroxide (Reagent): A concentrated solution is corrosive and can cause severe skin burns and eye damage. It releases ammonia gas, which is toxic and has a pungent odor. Work in a well-ventilated area and handle with appropriate chemical-resistant gloves and eye protection.
-
This compound (Product): While specific toxicity data for this compound is limited, related aminopyridines are known to be highly toxic. For example, 4-aminopyridine is fatal if swallowed and toxic upon skin contact or inhalation.[7] Therefore, this compound must be handled as a potent, toxic substance. Wear gloves, a lab coat, and eye protection at all times. Respiratory protection may be required when handling the dry powder.[7][8]
-
Process Hazards: The reaction is performed at elevated temperatures in a sealed vessel, which will generate significant pressure. Use of a properly rated and maintained pressure reactor (autoclave) with a pressure relief valve is mandatory. The reaction may be exothermic, requiring controlled heating and monitoring.
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations.[7][9]
Detailed Scale-Up Protocol
This protocol is designed for a ~100 g scale synthesis and can be adapted for larger quantities with appropriate engineering controls.
Materials & Equipment:
-
Reagents:
-
3,4,5-Trifluoropyridine (CAS: 67815-54-7, >97% purity)
-
Ammonium Hydroxide (28-30% solution in water)
-
Ethanol (200 proof, anhydrous)
-
Deionized Water
-
-
Equipment:
-
1 L stainless steel or Hastelloy pressure reactor (autoclave) with overhead mechanical stirrer, thermocouple, pressure gauge, and rupture disc.
-
Heating mantle or oil bath with temperature controller.
-
Rotary evaporator with vacuum pump and solvent trap.
-
Buchner funnel, filter flask, and vacuum source.
-
Glassware for recrystallization.
-
Standard Personal Protective Equipment (PPE): safety goggles, face shield, chemically resistant gloves (e.g., nitrile), lab coat.
-
Step-by-Step Procedure:
-
Reactor Preparation:
-
Ensure the pressure reactor is clean and dry.
-
Assemble the reactor and purge with dry nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
-
Charging Reagents:
-
In a fume hood, charge the reactor with 3,4,5-trifluoropyridine (100 g, 0.75 mol).
-
Add ethanol (400 mL) to the reactor.
-
With gentle stirring, add the aqueous ammonium hydroxide solution (250 mL, ~4.5 mol, 6 equivalents).
-
Causality Note: Using a molar excess of ammonia drives the reaction to completion. Ethanol acts as a co-solvent to ensure miscibility of the organic pyridine and the aqueous ammonia at reaction temperature.
-
-
Reaction Execution:
-
Securely seal the pressure reactor according to the manufacturer's instructions.
-
Begin stirring (e.g., 300-400 RPM) and slowly heat the reactor to an internal temperature of 130 °C.
-
Maintain the internal temperature at 130 °C for 12-18 hours. The pressure will rise; monitor it to ensure it remains within the safe operating limits of the vessel.
-
Process Insight: The reaction progress can be monitored by taking small, carefully depressurized aliquots (if the reactor allows) and analyzing them by HPLC or GC-MS to check for the disappearance of the starting material.
-
-
Work-up and Isolation:
-
After the reaction is complete, turn off the heating and allow the reactor to cool to room temperature (< 30 °C) overnight. Do not attempt to open the reactor while it is hot or under pressure.
-
Once cooled, safely vent the residual pressure in a fume hood.
-
Transfer the reaction mixture to a large round-bottom flask.
-
Concentrate the mixture on a rotary evaporator to remove the ethanol and excess ammonia. A dark slurry or solid will remain.
-
To the residue, add deionized water (500 mL) and stir vigorously for 30 minutes to precipitate the product fully.
-
Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with additional deionized water (2 x 100 mL) to remove inorganic salts.
-
Allow the crude product to air-dry on the filter for 1-2 hours.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (start with ~200 mL, heated to ~70 °C) to dissolve the solid completely. Add more hot ethanol in small portions if needed.
-
Once dissolved, slowly add deionized water dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the cloudiness.
-
Rationale: This creates a supersaturated solution from which the pure product will crystallize upon cooling, leaving impurities behind in the mother liquor.
-
Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum at 40-50 °C to a constant weight.
-
Data and Expected Results
The following tables summarize the critical process parameters and expected analytical data for the final product.
Table 1: Summary of Key Reaction Parameters
| Parameter | Value | Notes |
| Starting Material | 3,4,5-Trifluoropyridine | 1.0 equivalent |
| Reagent | Ammonium Hydroxide (28-30%) | ~6.0 equivalents |
| Solvent | Ethanol | 4 mL per gram of starting material |
| Temperature | 130 °C (Internal) | Monitor closely; reaction is under pressure. |
| Reaction Time | 12 - 18 hours | Monitor by HPLC/GC for completion. |
| Expected Yield | 80 - 90% | Based on purified, dry product. |
| Expected Purity | >98% | As determined by HPLC or qNMR.[10] |
Table 2: Analytical Characterization of this compound
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~155 - 158 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~8.0 (s, 2H, Py-H), ~6.5 (br s, 2H, NH₂) |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ ~ -130 ppm (s) |
| LC-MS (ESI+) | m/z = 131.04 [M+H]⁺ |
Conclusion
This application note provides a reliable and scalable protocol for the synthesis of this compound. The chosen synthetic route, based on the direct aminolysis of 3,4,5-trifluoropyridine, offers high selectivity and yield, making it suitable for large-scale production. By adhering to the detailed experimental procedure and the critical safety precautions outlined, researchers and drug development professionals can confidently produce this valuable intermediate for their programs.
References
-
European Patent Office. (n.d.). EP 0192287 A2: Process for the preparation of fluorinated pyridines. Retrieved from [Link]
-
PubChem. (n.d.). 3,4,5-Trifluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Tsukamoto, T., & Nakamura, Y. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Sources
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- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 3,4,5-Trifluoropyridine | C5H2F3N | CID 16181465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4,5-Trifluoropyridine | 67815-54-7 [sigmaaldrich.com]
- 6. 3,4,5-Trifluoropyridine CAS#: 67815-54-7 [amp.chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Experimental procedure for the synthesis of fluroxypyr using 3,5-dichloro-2,6-difluoropyridin-4-amine
Introduction: The Significance of Fluroxypyr in Modern Agriculture
Fluroxypyr is a selective, systemic, and post-emergence herbicide pivotal for the control of broadleaf weeds in various agricultural settings, including cereals, pastures, and orchards.[1][2] Its mode of action mimics that of natural plant growth hormones known as auxins, leading to uncontrolled and distorted growth in susceptible weed species, ultimately resulting in their demise.[2][3] Fluroxypyr is typically formulated as an ester, such as fluroxypyr-meptyl, which acts as a pro-herbicide. Following application and absorption by the plant, these esters are rapidly hydrolyzed to the herbicidally active carboxylate form, fluroxypyr.[4][5]
This application note provides a comprehensive, in-depth guide for the laboratory-scale synthesis of fluroxypyr, commencing from the key intermediate, 3,5-dichloro-2,6-difluoropyridin-4-amine. The protocol is designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, offering not just a procedural walkthrough but also the underlying chemical principles and critical control points for a successful and reproducible synthesis.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the reactants, intermediates, and the final product is fundamental for safe handling, effective reaction monitoring, and successful purification.
| Property | 3,5-dichloro-2,6-difluoropyridin-4-amine | Fluroxypyr |
| CAS Number | 2840-00-8[6] | 69377-81-7 |
| Molecular Formula | C₅H₂Cl₂F₂N₂[6] | C₇H₅Cl₂FN₂O₃ |
| Molecular Weight | 198.99 g/mol [6] | 255.03 g/mol [7] |
| Appearance | White to off-white solid[6] | White, crystalline solid |
| Melting Point | 112-114 °C[6] | 232-233 °C |
| Solubility | Slightly soluble in chloroform and methanol[6] | Water: 91 mg/L. Soluble in acetone, methanol, and ethyl acetate. |
Synthetic Strategy: A Two-Step Pathway to Fluroxypyr
The synthesis of fluroxypyr from 3,5-dichloro-2,6-difluoropyridin-4-amine is efficiently achieved through a two-step process. This pathway leverages the principles of nucleophilic aromatic substitution (SNAr) on the electron-deficient pyridine ring.
Caption: Synthetic workflow for Fluroxypyr.
Step 1: Hydroxylation via Nucleophilic Aromatic Substitution. The initial and critical step is a regioselective nucleophilic aromatic substitution. The highly electron-withdrawing nature of the two chlorine atoms and the nitrogen atom in the pyridine ring makes the carbon atoms at positions 2 and 6 susceptible to nucleophilic attack. In this protocol, a hydroxide ion (from potassium hydroxide) acts as the nucleophile, displacing one of the fluorine atoms to form the corresponding pyridinol, which exists as its potassium salt under the basic reaction conditions.[6]
Step 2: Etherification to Form the Carboxymethyl Ether. The potassium pyridinate intermediate is a potent nucleophile. It readily reacts with an electrophile, in this case, ethyl chloroacetate, via a Williamson ether synthesis-type reaction. This step introduces the carboxymethoxy moiety at the 2-position of the pyridine ring, yielding the ethyl ester of fluroxypyr.
Step 3: Saponification to Yield Fluroxypyr. The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid, fluroxypyr. This is a standard saponification reaction carried out under basic conditions, followed by acidification to protonate the carboxylate and precipitate the final product.
Experimental Protocols
Safety Precautions: This procedure involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheets (SDS) for all reagents before commencing any work.
Protocol 1: Synthesis of Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate
Materials and Reagents:
| Reagent | CAS Number | Quantity | Molar Mass ( g/mol ) | Moles |
| 3,5-dichloro-2,6-difluoropyridin-4-amine | 2840-00-8 | 10.0 g | 198.99 | 0.050 |
| Potassium Hydroxide (KOH) | 1310-58-3 | 8.4 g | 56.11 | 0.150 |
| Deionized Water | 7732-18-5 | 50 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dichloro-2,6-difluoropyridin-4-amine (10.0 g, 0.050 mol).
-
In a separate beaker, carefully dissolve potassium hydroxide (8.4 g, 0.150 mol) in deionized water (50 mL). Caution: The dissolution of KOH is highly exothermic.
-
Add the aqueous KOH solution to the round-bottom flask containing the starting pyridine.
-
Heat the reaction mixture to reflux with vigorous stirring. The solid will gradually dissolve as the reaction proceeds.
-
Maintain the reflux for 2.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).
-
Upon completion, turn off the heat and allow the reaction mixture to cool to room temperature. The product, potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate, will be used directly in the next step without isolation.
Protocol 2: Synthesis of Fluroxypyr Ethyl Ester
Materials and Reagents:
| Reagent | CAS Number | Quantity | Molar Mass ( g/mol ) | Moles |
| Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate solution | - | From Protocol 1 | - | ~0.050 |
| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 50 mL | - | - |
| Ethyl Chloroacetate | 105-39-5 | 7.35 g (6.1 mL) | 122.55 | 0.060 |
Procedure:
-
To the reaction mixture from Protocol 1, add N-Methyl-2-pyrrolidone (NMP, 50 mL).
-
Set up the apparatus for distillation to remove the water. Heat the mixture under reduced pressure to distill off the water.
-
Once the water has been removed, allow the mixture to cool to approximately 80 °C.
-
Slowly add ethyl chloroacetate (6.1 mL, 0.060 mol) to the reaction mixture with continuous stirring.
-
Heat the mixture to 100 °C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude fluroxypyr ethyl ester. This crude product can be used directly in the next step.
Protocol 3: Synthesis of Fluroxypyr (Hydrolysis of the Ethyl Ester)
Materials and Reagents:
| Reagent | CAS Number | Quantity | Molar Mass ( g/mol ) | Moles |
| Crude Fluroxypyr Ethyl Ester | - | From Protocol 2 | ~283.08 | ~0.050 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 4.0 g | 40.00 | 0.100 |
| Ethanol | 64-17-5 | 100 mL | - | - |
| Deionized Water | 7732-18-5 | 50 mL | - | - |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | As needed | - | - |
Procedure:
-
Dissolve the crude fluroxypyr ethyl ester in ethanol (100 mL) in a 250 mL round-bottom flask.
-
In a separate beaker, dissolve sodium hydroxide (4.0 g, 0.100 mol) in deionized water (50 mL).
-
Add the NaOH solution to the ethanolic solution of the ester.
-
Heat the mixture to reflux for 2 hours. Monitor the hydrolysis by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water.
-
While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to acidify the solution to a pH of approximately 2. A white precipitate of fluroxypyr will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Dry the solid product under vacuum to yield crude fluroxypyr.
Purification and Characterization
Purification by Recrystallization
The crude fluroxypyr can be purified by recrystallization to obtain a high-purity product.[8][9] A suitable solvent system for recrystallization would be an ethanol/water mixture.
Procedure:
-
Dissolve the crude fluroxypyr in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If any insoluble impurities are present, perform a hot filtration.[9]
-
To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.[10]
Characterization
The identity and purity of the synthesized fluroxypyr should be confirmed using standard analytical techniques.
-
Melting Point: Compare the melting point of the recrystallized product with the literature value (232-233 °C). A sharp melting point close to the literature value is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final product. The spectra should be consistent with the structure of fluroxypyr.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the functional groups present in fluroxypyr, including a broad O-H stretch for the carboxylic acid, a C=O stretch, and absorptions corresponding to the aromatic pyridine ring.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product. A single sharp peak will indicate a high degree of purity.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of the herbicide fluroxypyr from 3,5-dichloro-2,6-difluoropyridin-4-amine. By carefully following the described procedures and understanding the underlying chemical principles, researchers can reliably synthesize this important agrochemical for further study and development. Adherence to safety protocols and proper analytical characterization are paramount to ensure the quality and integrity of the final product.
References
- BenchChem. (n.d.). Application Notes and Protocols for 4-Amino-3,5-dichloro-2,6-difluoropyridine.
-
PubChem. (n.d.). Fluroxypyr. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Fluroxypyr-meptyl. National Center for Biotechnology Information. Retrieved from [Link]
-
Ruane, S. (n.d.). Synthesis of Fluroxypyr for the Use on Broad Leaf Plants. Arrow@TU Dublin. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Fluroxypyr (Ref: DOW 43304-H). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]
- Hewitt, P. G., et al. (2000). Metabolism of fluroxypyr, fluroxypyr methyl ester, and the herbicide fluroxypyr methylheptyl ester. II: in rat skin homogenates. Drug Metabolism and Disposition, 28(7), 747-753.
-
U.S. Environmental Protection Agency. (2018). Fluroxypyr 1-Methylheptyl Ester (Fluroxypyr-MHE). Draft Ecological Risk Assessment for the Registration Review. Retrieved from [Link]
- Lehmann, R. G., & Miller, J. R. (1989). Soil catalysed hydrolysis of fluroxypyr-methylheptyl ester. Weed Research, 29(5), 377-381.
- CUNY. (n.d.). Purification by Recrystallization. City University of New York. Retrieved from a relevant university chemistry lab manual.
- ResearchGate. (n.d.). Recrystallization.
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Veeprho. (n.d.). Fluroxypyr Impurities and Related Compound. Retrieved from [Link]
Sources
- 1. "Synthesis of Fluroxypyr for the Use on Broad Leaf Plants" by Shena Ruane [arrow.tudublin.ie]
- 2. Fluroxypyr (Ref: DOW 43304-H) [sitem.herts.ac.uk]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Fluroxypyr-meptyl | C15H21Cl2FN2O3 | CID 54745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fluroxypyr | C7H5Cl2FN2O3 | CID 50465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Difluoropyridin-4-amine
Welcome to the technical support center for the synthesis of 3,5-Difluoropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. The synthesis of this important intermediate can be challenging, and this resource aims to provide practical, experience-driven solutions to common hurdles encountered in the laboratory.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. The primary and most common synthetic route involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 3,4,5-trifluoropyridine, with an ammonia source.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is a frequent problem that can stem from several factors, including incomplete reactions, degradation of starting materials or products, and formation of side products.
Root Cause Analysis and Solutions:
-
Incomplete Conversion: The amination of fluorinated pyridines can be sluggish. Ensure your reaction is running to completion by monitoring it with an appropriate analytical technique like GC-MS or LC-MS.
-
Solution: Increase reaction time or temperature. However, be cautious as excessive heat can lead to byproduct formation. A modest increase in temperature (e.g., from 80 °C to 100 °C) can significantly improve the reaction rate.
-
-
Ammonia Source and Concentration: The choice and concentration of the ammonia source are critical. Using aqueous ammonia introduces water, which can be detrimental in some cases, while gaseous ammonia can be difficult to handle.
-
Solution: Consider using a solution of ammonia in an organic solvent like methanol or dioxane. Alternatively, "ammonia equivalent" reagents can be employed, which release ammonia in situ. Ensure the concentration of ammonia is sufficient to drive the reaction forward; a large excess is often required.
-
-
Solvent Purity: The presence of water or other nucleophilic impurities in the solvent can compete with the amination reaction, leading to unwanted byproducts and reduced yield.
-
Solution: Always use anhydrous, high-purity solvents. Ensure your glassware is thoroughly dried before use.[1]
-
-
Side Reactions: Over-amination or reaction at other positions on the pyridine ring can occur, especially under harsh conditions.
Below is a decision-making workflow for troubleshooting low yields:
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing significant impurity formation. How can I identify and minimize these byproducts?
Impurity formation is a common challenge in pyridine chemistry. The primary impurity is often an isomeric byproduct where amination has occurred at a different position on the ring.
Identification and Minimization Strategies:
-
Isomeric Byproducts: In the case of starting with 3,4,5-trifluoropyridine, nucleophilic attack can also occur at the 5-position, leading to the formation of 3,4-difluoropyridin-5-amine.
-
Identification: These isomers can typically be identified and quantified using GC-MS or LC-MS by analyzing the crude reaction mixture.
-
Minimization: The regioselectivity of the amination is highly dependent on the reaction temperature. Lower temperatures generally favor the formation of the thermodynamically more stable 4-amino isomer.[1]
-
Table 1: Troubleshooting Impurity Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Isomer Formation | GC-MS or LC-MS analysis of crude product shows peaks with the same mass as the desired product. | Maintain strict temperature control (0-5°C). Control the rate of ammonia addition to avoid localized overheating. |
| Over-amination | Mass spectrometry shows evidence of di-amino or tri-amino species. | Use a controlled stoichiometry of the aminating agent. |
| Solvent-Related Impurities | Unexpected peaks in the chromatogram that are not isomers. | Use high-purity, anhydrous solvents. |
Q3: Purification of the final product is challenging. What are the recommended methods?
This compound can be challenging to purify due to its physical properties and the potential presence of closely related impurities.
Recommended Purification Protocol:
-
Work-up: After the reaction is complete, the mixture is typically cooled and partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrated under reduced pressure.
-
Column Chromatography: This is the most effective method for removing isomeric impurities.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is typically effective. The optimal gradient will depend on the specific impurity profile.
-
-
Crystallization: If the crude product is of sufficient purity, crystallization can be an effective final purification step.
-
Solvent System: A mixed solvent system, such as ethyl acetate/hexanes or dichloromethane/pentane, can be effective. The crude material is dissolved in a minimum amount of the more polar solvent, and the less polar solvent is added until turbidity is observed. Cooling the mixture will then induce crystallization.
-
Caption: General purification workflow.
Frequently Asked Questions (FAQs)
Q: What are the most common starting materials for the synthesis of this compound?
The most common precursor is 3,4,5-trifluoropyridine .[2] The fluorine atom at the 4-position is the most activated towards nucleophilic aromatic substitution due to the electron-withdrawing effects of the adjacent fluorine atoms and the ring nitrogen. Other precursors, such as 4-chloro-3,5-difluoropyridine, can also be used.
Q: What are the recommended safety precautions for handling the reagents involved?
-
Fluorinated Pyridines: These compounds can be toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Gaseous ammonia is toxic and requires specialized handling equipment. All manipulations should be performed in a fume hood.
-
Solvents: Organic solvents used in the synthesis are often flammable. Avoid open flames and ensure proper grounding of equipment.
Q: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the structure of the final product. The coupling patterns in the 1H and 19F spectra are particularly informative.
-
Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight of the product and help to identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A purity level of >98% is often required for subsequent applications.[3]
General Experimental Protocol: Amination of 3,4,5-Trifluoropyridine
Disclaimer: This is a general guideline and may require optimization.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3,4,5-trifluoropyridine (1.0 eq) and an anhydrous solvent (e.g., dioxane or NMP).
-
Reagent Addition: Cool the solution to 0-5°C using an ice bath. Slowly add a solution of ammonia (e.g., 2M in methanol, 3-5 eq) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100°C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient. Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid.
References
- BenchChem. (n.d.). Identifying and minimizing side reactions in 4-Amino-3,5-dichloro-2,6-difluoropyridine synthesis.
- Zubair, M. A., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central.
- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
- MDPI. (n.d.). Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination.
- Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
- European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines - EP 0192287 A2.
- BLD Pharm. (n.d.). This compound.
- United States Biological. (n.d.). 4-Amino-3,5-dichlorodifluoropyridine CAS 2840-00-8.
- ChemScene. (n.d.). 1-(3,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethan-1-amine.
- Chongqing Chemdad Co., Ltd. (n.d.). 4-Amino-3,5-dichloro-2,6-difluoropyridine.
- PubMed Central. (n.d.). 4-Amino-3,5-dichloropyridine.
- PubChem. (n.d.). 3,4,5-Trifluoropyridine.
- ChemicalBook. (n.d.). 4-Amino-3,5-difluoropyridine.
- ResearchGate. (n.d.). New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides.
- Organic Chemistry Portal. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines.
- European Patent Office. (n.d.). Preparation of difluorpyridine compounds - EP 0146924 A2.
- Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide.
- Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.
- NIH. (n.d.). Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines.
- PubMed Central. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
- ResearchGate. (n.d.). First synthesis of 4-aminopyrido[2',3':4,5]furo[3,2-d]pyrimidines.
- MDPI. (n.d.). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts.
- ResearchGate. (2021). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues.
- Google Patents. (n.d.). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
- ResearchGate. (n.d.). Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction.
- PubMed. (2016). Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents.
- ResearchGate. (n.d.). Direct Primary Amination of Alkylmetals with NH-Oxaziridine.
Sources
Side reactions and byproduct formation in 3,5-Difluoropyridin-4-amine synthesis
Welcome to the technical support center for the synthesis of 3,5-Difluoropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes.
I. Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically involving a nucleophilic aromatic substitution (SNAr) reaction on a polyfluorinated pyridine precursor, can be challenging. This guide provides in-depth technical assistance to address common side reactions and byproduct formation, ensuring a higher yield and purity of the desired product.
II. Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound.
Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify and minimize it?
A1: The most common isomeric byproduct in the amination of a precursor like 3,4,5-trifluoropyridine is the 2-amino isomer, formed by nucleophilic attack at the C2 position instead of the desired C4 position.[1]
Root Cause Analysis:
-
Electronic Effects: The pyridine nitrogen and the fluorine atoms are strongly electron-withdrawing, activating the ring for nucleophilic attack.[2][3] The regioselectivity of the amination is highly dependent on reaction conditions.
-
Thermodynamic vs. Kinetic Control: The 4-amino isomer is generally the thermodynamically more stable product, while the 2-amino isomer can be a kinetically favored byproduct, especially at higher temperatures.[1]
Troubleshooting and Optimization Protocol:
-
Reaction Temperature Control: Maintain a strict and low reaction temperature, ideally between 0-5°C, to favor the formation of the thermodynamically stable 4-amino isomer.[1]
-
Controlled Reagent Addition: The addition of the ammonia source (e.g., aqueous ammonia, ammonia gas) should be slow and controlled to prevent localized overheating, which can promote the formation of the undesired 2-amino isomer.[1]
-
Solvent Selection: Aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) are often used and can influence the reaction's regioselectivity.[4][5] Ensure the solvent is anhydrous and of high purity to avoid unforeseen side reactions.[1]
-
Analytical Monitoring: Before workup and purification, analyze a crude reaction sample by GC-MS or LC-MS to identify and quantify the desired product and any isomeric byproducts. This will help determine if the issue is low conversion or high side product formation.[1]
Q2: I'm observing the formation of tar-like, polymeric byproducts. What is causing this and how can I prevent it?
A2: The formation of dark, insoluble materials is often indicative of polymerization or complex decomposition pathways.
Root Cause Analysis:
-
Excessive Reaction Temperature: High temperatures can lead to uncontrolled side reactions and decomposition of both starting materials and products.
-
Presence of Oxygen: Oxygen can initiate radical chain reactions, leading to polymerization, especially with electron-rich or activated aromatic systems.
-
Highly Concentrated Reaction Mixtures: High concentrations of reactants can increase the likelihood of intermolecular side reactions leading to oligomers and polymers.
Preventative Measures:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and radical-induced side reactions.
-
Optimized Reaction Concentration: Experiment with different reactant concentrations to find a balance that promotes the desired reaction without favoring polymerization.
-
Degassing of Solvents: Degas the solvent prior to use by bubbling with an inert gas to remove dissolved oxygen.
-
Quenching Procedure: Ensure a controlled and efficient quenching of the reaction at the appropriate time to prevent further side reactions during workup.
Q3: My final product is difficult to purify, and I suspect the presence of N-oxide impurities. How can I address this?
A3: Pyridine N-oxides can be formed if an oxidizing agent is present or if the starting material is a pyridine N-oxide derivative. These impurities can have similar polarities to the desired amine, making purification by standard chromatography challenging.
Root Cause Analysis:
-
Oxidation of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can be susceptible to oxidation.
-
Starting Material Impurity: The precursor, such as 3,4,5-trifluoropyridine, might contain its corresponding N-oxide as an impurity.
Mitigation Strategies:
-
Starting Material Purity Check: Analyze the starting materials for the presence of N-oxide impurities before starting the reaction.
-
Avoidance of Oxidizing Agents: Ensure that no inadvertent oxidizing agents are introduced into the reaction mixture.
-
Reductive Workup: If N-oxide formation is suspected, a mild reductive workup step can be incorporated. For instance, treatment with a reducing agent like PCl₃ or PPh₃ can deoxygenate the N-oxide back to the pyridine.
-
Alternative Synthetic Routes: In some cases, synthesizing the target molecule via a route that avoids N-oxide intermediates may be necessary. For example, a strategy involving the fluorination of a pyridine N-oxide followed by reduction of the nitro group and deoxygenation of the N-oxide has been reported for similar structures.[6][7]
III. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) on a polyfluorinated pyridine, typically 3,4,5-trifluoropyridine, with an ammonia source. This reaction is generally scalable and proceeds via an addition-elimination mechanism through a Meisenheimer complex intermediate.[4][8]
Q2: What are the critical process parameters to control for a successful synthesis?
A2: The critical parameters to monitor and control are:
-
Temperature: As discussed, it is crucial for controlling regioselectivity and minimizing decomposition.[1]
-
Reaction Time: The reaction should be monitored to ensure completion without allowing for significant byproduct formation over extended periods.
-
Stoichiometry of Reagents: The molar ratio of the ammonia source to the pyridine substrate should be optimized to ensure complete conversion while minimizing potential side reactions.
-
Purity of Starting Materials and Solvents: Impurities can have a significant impact on the reaction outcome.[1]
Q3: Are there any alternative synthetic strategies to consider?
A3: While SNAr is the most direct approach, other methods have been explored for related fluorinated aminopyridines. These can include:
-
Hofmann Rearrangement: A process involving the Hofmann rearrangement of 3,5-difluoro-2-pyridinecarboxamide has been described for the synthesis of 2-amino-3,5-difluoropyridine and could potentially be adapted.[9]
-
Multi-step Syntheses: More complex routes starting from different precursors, such as those involving nitration followed by reduction, have also been reported for substituted aminopyridines.[10]
IV. Visualization of Key Processes
Reaction Pathway and Potential Byproduct Formation
The following diagram illustrates the primary reaction pathway for the synthesis of this compound from 3,4,5-trifluoropyridine and the formation of the major isomeric byproduct.
Caption: Synthesis of this compound and byproduct formation.
V. References
-
BenchChem. (n.d.). Identifying and minimizing side reactions in 4-Amino-3,5-dichloro-2,6-difluoropyridine synthesis. Retrieved from
-
Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine. Retrieved from
-
ResearchGate. (n.d.). Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. Retrieved from
-
Google Patents. (n.d.). CN106008333A - Preparation method of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine. Retrieved from
-
PubMed Central. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Retrieved from
-
European Patent Office. (n.d.). EP 0192287 A2 - Process for the preparation of fluorinated pyridines. Retrieved from
-
Royal Society of Chemistry. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Retrieved from
-
Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. Retrieved from
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from
-
Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 9. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 10. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 3,5-Difluoropyridin-4-amine
Prepared by: Gemini, Senior Application Scientist Last Updated: January 4, 2026
Welcome to the technical support guide for the purification of 3,5-Difluoropyridin-4-amine. This document is designed for researchers, chemists, and drug development professionals who are handling this compound and require robust, field-tested methods for achieving high purity. As a fluorinated pyridine derivative, this compound presents unique challenges and opportunities in purification that require a nuanced approach. This guide provides direct answers to common issues, troubleshooting workflows for complex problems, and detailed protocols grounded in established chemical principles.
Compound Profile: this compound
Understanding the fundamental physicochemical properties of this compound is the first step toward designing an effective purification strategy. The presence of both fluorine atoms and a basic amine group dictates its behavior in different separation systems.
| Property | Value | Source |
| CAS Number | 159783-22-9 | [1][2] |
| Molecular Formula | C₅H₄F₂N₂ | [2] |
| Molecular Weight | 130.1 g/mol | [2][3] |
| Appearance | Off-white powder or solid | [2] |
| Predicted Boiling Point | 175.0 ± 35.0 °C | [2] |
| Predicted pKa | 5.12 ± 0.24 | [2] |
| Storage Conditions | Keep in dark place, Inert atmosphere, Room temperature | [2] |
Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers typically have when first approaching the purification of this compound.
Q1: What is the most reliable first-pass purification method for crude this compound?
For most crude reaction mixtures, column chromatography on silica gel is the most versatile and effective initial purification technique.[4] It allows for the separation of the target compound from unreacted starting materials, non-polar byproducts, and more polar impurities. The introduction of fluorine atoms can significantly alter the polarity of the molecule compared to its non-fluorinated precursors, which is an advantage in chromatographic separation.[4]
Q2: What are the recommended solvent systems (eluents) for silica gel chromatography of this compound?
A gradient of hexanes and ethyl acetate is an excellent starting point. Begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate. The optimal final polarity will depend on the specific impurities present. For developing the ideal system, first perform Thin Layer Chromatography (TLC) to find a solvent mixture that gives your product an Rf value between 0.2 and 0.3 for good separation.[5][6]
Q3: My compound shows significant tailing on the TLC plate and column. What causes this and how can I prevent it?
This is a classic issue when purifying amines on standard silica gel. The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to tailing, poor separation, and sometimes irreversible adsorption.[5] To mitigate this, add a small amount of a volatile base, typically 0.1-1% triethylamine (Et₃N) , to your eluent system.[5] This neutralizes the acidic sites on the silica, resulting in sharper peaks and improved recovery. Alternatively, using a less acidic stationary phase like basic alumina can also be effective.[5]
Q4: Can this compound be purified by recrystallization?
Yes, recrystallization is an excellent secondary purification step, especially for removing minor impurities after chromatography or for purifying a relatively clean crude product. The key is selecting an appropriate solvent system where the compound is soluble in hot solvent but sparingly soluble at cold temperatures. A common and effective approach is to use a binary solvent system, such as dichloromethane (DCM)/n-hexane or ethanol/water .[7]
Q5: What are the most common impurities I should expect?
The impurities will be highly dependent on the synthetic route. However, common suspects include:
-
Starting Materials: Unreacted precursors from the fluorination or amination steps.
-
Regioisomers: If the synthesis is not perfectly regioselective, you may have isomeric products. For instance, syntheses of related compounds have shown the formation of isomeric amino-pyridines.[8]
-
Decomposition Products: Fluorinated pyridines can be susceptible to defluorination under harsh basic or high-temperature conditions.[9]
Troubleshooting Guide: Addressing Specific Purification Issues
This section provides a deeper dive into specific problems you may encounter during your experiments and offers robust, scientifically-grounded solutions.
Problem 1: Low or No Recovery from Silica Gel Column
-
Question: I ran a column, and while my impurities eluted, I recovered very little of my desired this compound. What happened?
-
Answer & Solution: This is likely due to the strong, irreversible adsorption of your basic amine product onto the acidic silica gel.[5]
-
Immediate Fix: Before running the column, prepare a slurry of your silica gel in the starting eluent and add 1% triethylamine. Let it equilibrate, then pack the column. Run the entire purification with an eluent containing 0.1-1% triethylamine.[5] This "deactivates" the silica.
-
Alternative Stationary Phase: If the problem persists, switch to neutral or basic alumina as your stationary phase. Alumina does not have the strong acidic character of silica and is often better suited for purifying basic compounds.
-
Workflow:
Troubleshooting workflow for low recovery in column chromatography.
-
Problem 2: Product "Oils Out" During Recrystallization
-
Question: I dissolved my compound in hot solvent, but upon cooling, it separated as an oil instead of forming crystals. How do I fix this?
-
Answer & Solution: "Oiling out" occurs when the crude solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[7] The oil is simply liquid solute.
-
Solution 1: Adjust Solvent Volume. Reheat the mixture to dissolve the oil completely. Add more of the primary (good) solvent until the solution is just shy of saturation. This lowers the saturation point to a temperature below the compound's melting point. Then, cool the solution very slowly.[7]
-
Solution 2: Lower the Solvent Boiling Point. The boiling point of your chosen solvent may be too high. Switch to a different solvent or solvent system with a lower boiling point.
-
Solution 3: Slow Cooling & Seeding. Rapid cooling encourages oil formation. After dissolving, allow the flask to cool to room temperature undisturbed over several hours, perhaps insulated in a beaker of warm water. If crystals still don't form, scratch the inside of the flask with a glass rod or add a single seed crystal of pure product to induce crystallization.[7]
-
Problem 3: Persistent Color in the Final Product
-
Question: After chromatography and recrystallization, my product is still off-white or slightly yellow. How can I get a pure white solid?
-
Answer & Solution: This is usually due to highly colored, minor impurities that have similar properties to your product. Activated charcoal is highly effective at removing these.
-
Protocol: During the recrystallization process, after your compound is fully dissolved in the minimum amount of hot solvent, remove it from the heat. Add a very small amount (e.g., a spatula tip) of activated charcoal to the hot solution. Swirl the mixture for a few minutes. The colored impurities will adsorb onto the charcoal's surface. Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal, then allow the clear, colorless filtrate to cool and crystallize as usual.[7] Caution: Using too much charcoal can lead to significant product loss.
-
Detailed Experimental Protocols
These protocols provide step-by-step guidance for the most common purification techniques.
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes a crude product mass of ~1 gram. Adjust silica and solvent volumes accordingly.
-
TLC Analysis: Develop a solvent system using hexanes/ethyl acetate on a TLC plate. Find a ratio that provides a product Rf of ~0.2-0.3. Add one drop of triethylamine to the TLC development chamber.
-
Column Preparation:
-
Select a glass column appropriate for ~30-50 g of silica gel (a 30:1 to 50:1 ratio of silica:crude product is standard).
-
In a beaker, create a slurry of 30 g of silica gel in your starting eluent (e.g., 95:5 hexanes:ethyl acetate) containing 0.5% triethylamine.
-
Pack the column with the slurry, ensuring no air bubbles are trapped. Allow excess solvent to drain until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve your ~1 g crude product in a minimal amount of dichloromethane or ethyl acetate.
-
Add ~1-2 g of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder. This is called "dry loading."
-
Carefully add the dry-loaded sample to the top of the prepared column bed.
-
-
Elution:
-
Begin eluting with your starting solvent system. Maintain a constant flow rate.
-
Collect fractions in test tubes and monitor the elution progress using TLC.
-
Gradually increase the eluent polarity as needed to move the product down the column.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol uses a dichloromethane/hexane solvent system, a good starting point for this compound.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a fume hood, add a minimal amount of warm (~35°C) dichloromethane (DCM) dropwise while swirling until the solid is completely dissolved. Avoid adding excess solvent.
-
-
Hot Filtration (Optional): If the solution has insoluble particulates or if you are performing a charcoal treatment, perform a hot filtration through fluted filter paper into a second, clean, pre-warmed flask.
-
Crystallization:
-
To the clear, warm DCM solution, add n-hexane dropwise at room temperature until the solution becomes faintly and persistently turbid (cloudy).
-
Add 1-2 drops of DCM to re-clarify the solution.
-
Cover the flask and allow it to cool slowly to room temperature. Crystals should begin to form.
-
-
Maximizing Yield: Once crystal formation appears complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold n-hexane to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove residual solvent.
-
Visual Workflow: Purification Method Selection
The choice of purification method depends on the scale of the reaction and the nature of the impurities. This decision tree provides a logical pathway for selecting the best approach.
References
-
BenchChem. (2025). Troubleshooting low yield in heterocycle fluorination reactions. [4]
- BenchChem. (2025).
-
The Royal Society of Chemistry. Supporting Information. [10]
-
BenchChem. (2025). Technical Support Center: Preventing Defluorination in Reactions with Fluoropyridines. [9]
-
European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines. Google Patents. [8]
-
BLD Pharm. (n.d.). 159783-22-9|this compound. [1]
-
ChemicalBook. (n.d.). 4-Amino-3,5-difluoropyridine | 159783-22-9. [2]
-
BenchChem. (2025). Troubleshooting guide for the purification of 4-Fluoro-N-pentylaniline. [5]
-
PubChem. (n.d.). 3,5-Difluoropyridin-2-amine. National Center for Biotechnology Information. [3]
-
BenchChem. (2025). Technical Support Center: Recrystallization of 2-Amino-3,5-difluorobenzonitrile. [7]
-
Jack M. Scannell, Ph.D. (2021). Answer to "How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?". ResearchGate. [6]
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- 3. 3,5-Difluoropyridin-2-amine | C5H4F2N2 | CID 2783238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
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- 6. researchgate.net [researchgate.net]
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- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
Technical Support Center: Overcoming Solubility Challenges of 3,5-Difluoropyridin-4-amine
Introduction
Welcome to the technical support guide for 3,5-Difluoropyridin-4-amine. This compound is a valuable building block in medicinal chemistry and materials science. However, its utility is often hampered by a significant challenge: poor solubility in aqueous media. This guide is designed for researchers, scientists, and drug development professionals to provide a structured, in-depth approach to overcoming these solubility issues. We will move from fundamental principles to advanced, actionable protocols, explaining the "why" behind each technique to empower you to make informed decisions in your experimental design.
Understanding the Molecule: Physicochemical Properties
Before troubleshooting, it's critical to understand the inherent properties of this compound. Its structure, featuring a basic amine group on a pyridine ring flanked by two electron-withdrawing fluorine atoms, dictates its solubility behavior.
| Property | Predicted/Reported Value | Implication for Aqueous Solubility |
| Molecular Weight | 130.10 g/mol [1] | Low molecular weight is generally favorable, but other factors dominate. |
| Melting Point | 102-105 °C[1] | A relatively high melting point suggests strong crystal lattice energy, which can hinder dissolution.[2] |
| pKa (Predicted) | 5.12 ± 0.24[3] | The amine group is weakly basic. The compound will be significantly protonated and more soluble only at pH values well below this pKa. |
| XLogP3 (Predicted) | 0.7[4][5] | A positive LogP indicates a preference for a non-polar environment over water, suggesting inherent hydrophobicity. |
| Form | White to yellow solid/powder[3][6] | The solid state requires energy to break the crystal lattice before solvation can occur. |
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered when working with this compound in a practical question-and-answer format.
Q1: I'm trying to dissolve this compound directly in neutral buffer (e.g., PBS pH 7.4), but it won't go into solution. Why is this happening?
Answer: This is the most common challenge and is expected based on the compound's chemistry. There are two primary reasons for its insolubility at neutral pH:
-
Insufficient Protonation: The compound is a weak base with a predicted pKa of ~5.12.[3] At a neutral pH of 7.4, the amine group is overwhelmingly in its neutral, un-ionized state. The ionized (protonated) form is far more soluble in water due to its charge, which allows for favorable ion-dipole interactions with water molecules.[7] At pH 7.4, there isn't enough acid (protons) in the solution to convert the compound to its soluble salt form.
-
Hydrophobicity and Crystal Energy: The molecule has a positive LogP, indicating it is hydrophobic.[4][5] The two fluorine atoms, while electron-withdrawing, contribute to the molecule's non-polar character. Furthermore, the solid crystalline form has a significant lattice energy that must be overcome for the molecules to be solvated.[2] Water, a highly polar solvent, cannot effectively interact with the neutral, hydrophobic molecule to break down this crystal structure.
Q2: How can I use pH adjustment to solubilize my compound? What is the protocol?
Answer: Adjusting the pH is the most direct and often preferred first strategy for ionizable compounds. By lowering the pH, you increase the proton concentration, shifting the equilibrium towards the protonated, charged, and more water-soluble form of the amine.[8][9]
A good rule of thumb is to adjust the pH to at least 2 units below the pKa to ensure >99% ionization. For this compound (pKa ≈ 5.12), a pH of ≤ 3.1 is recommended.
Protocol 1: Solubilization by pH Adjustment
-
Preparation: Weigh the desired amount of this compound powder.
-
Initial Slurry: Add a small amount of your target aqueous buffer (e.g., water, saline) to create a slurry. Do not add the full volume yet.
-
Acidification: While stirring, add a suitable acid dropwise. Start with a dilute solution (e.g., 0.1 M HCl) to avoid overshooting the target pH.
-
Dissolution: Continue adding acid and stirring until the solid completely dissolves. The solution should become clear.
-
pH Measurement: Use a calibrated pH meter to check the final pH of the solution. Ensure it is within a range compatible with your experiment.
-
Final Volume Adjustment (q.s.): Once dissolved, add the remaining buffer to reach your final target concentration.
-
Sterile Filtration (Optional): If required for your application (e.g., cell culture), filter the final solution through a 0.22 µm syringe filter.
Expert Insight: While this method is effective, be mindful of the final pH's compatibility with your assay or biological system. A pH of 3 may not be suitable for cell-based assays. If so, this solution can be used as a concentrated stock that is then diluted into your final, well-buffered assay medium, but watch carefully for precipitation upon neutralization.
Diagram: pH-Dependent Solubilization Workflow
Caption: Workflow for solubilizing a basic compound via pH adjustment.
Q3: My experiment is sensitive to low pH and I cannot use acidic buffers. What are my options?
Answer: If pH modification is not viable, the next strategy is to alter the properties of the solvent itself using co-solvents or to encapsulate the molecule using complexing agents.
Strategy A: Co-solvents
Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium.[10] This lowers the interfacial tension between the hydrophobic compound and the solvent, making solvation more favorable.[10][11]
Common Biocompatible Co-solvents:
| Co-Solvent | Typical Starting % (v/v) | Notes |
| DMSO | 1-10% | Excellent solubilizing power, but can have biological effects. Keep final concentration in assays low (<0.5%). |
| Ethanol | 5-20% | Good for many compounds, but can cause protein precipitation at higher concentrations. |
| PEG 400 | 10-30% | A non-toxic polymer, often used in formulations for in vivo studies. Can be viscous. |
| Propylene Glycol | 10-40% | Common pharmaceutical excipient; less volatile than ethanol. |
Protocol 2: Preparation of a Co-solvent Stock Solution
-
High-Concentration Stock: Dissolve the this compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or vortexing may be required.
-
Serial Dilution: Perform serial dilutions of this stock solution into your aqueous assay buffer.
-
Precipitation Check: After each dilution step, visually inspect the solution for any signs of cloudiness or precipitation. This is crucial as the compound may crash out when the percentage of co-solvent becomes too low to maintain solubility. This is a common issue when diluting from a co-solvent stock.[]
-
Determine Working Range: Identify the highest concentration that remains soluble in your final assay buffer with an acceptable co-solvent percentage.
Troubleshooting: If your compound precipitates upon dilution, try a combination of co-solvents or a different co-solvent. Alternatively, consider the complexation strategy below.
Strategy B: Complexation with Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate poorly soluble "guest" molecules, like this compound, forming a water-soluble "inclusion complex".[13][15] This effectively shields the hydrophobic part of the drug from the aqueous environment.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceutical applications due to its high water solubility and low toxicity.[16]
Protocol 3: Formulation with HP-β-Cyclodextrin
-
Prepare CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).
-
Add Compound: Add the powdered this compound directly to the HP-β-CD solution.
-
Facilitate Complexation: Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. The solution should gradually clarify.
-
Filter: Pass the solution through a 0.22 µm filter to remove any remaining undissolved material.
-
Quantify (Recommended): Use a method like HPLC-UV to determine the actual concentration of the solubilized compound in the final filtrate.
Diagram: Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.
Q4: I am planning in vivo studies. Which solubilization strategy is most appropriate?
Answer: For in vivo applications, both safety and the ability to maintain solubility upon administration are paramount. The choice depends heavily on the route of administration and required dose.
| Strategy | Suitability for in vivo Use | Pros | Cons |
| pH Adjustment | Limited | Simple and cost-effective.[] | Risk of precipitation upon injection into physiological pH (~7.4). Can cause irritation at the injection site. |
| Co-solvents | Common (with caution) | Well-established; can achieve high concentrations. | Potential for toxicity (e.g., DMSO). Precipitation upon dilution in bloodstream is a major risk. Requires careful selection of biocompatible solvents like PEG 400, Propylene Glycol. |
| Cyclodextrins | Highly Recommended | Generally considered safe (GRAS status for HP-β-CD).[14] Improves solubility without altering the drug molecule. Can improve bioavailability.[15][17] | Can be limited by the amount of drug that can be complexed. Potential for renal toxicity at very high doses of certain CD derivatives.[18] |
| Surfactants/ Emulsions | Advanced Option | Can handle very lipophilic compounds. Lipid-based formulations can improve oral absorption.[18] | More complex to formulate and characterize (e.g., requires particle size analysis). Examples include Tween® 80 or Cremophor® EL. |
Recommendation: For initial in vivo screening, a formulation using HP-β-Cyclodextrin is often the best starting point due to its favorable safety profile and effectiveness.[19] If higher doses are required than what can be achieved with CDs, a carefully optimized co-solvent system using PEG 400 and/or Propylene Glycol would be the next logical approach.
References
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
- Cyclodextrin Inclusion Complexes with Antibiotics and antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharma Excipients.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research.
- Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. PubMed.
- Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
- Strategies for formulating and delivering poorly water-soluble drugs. ResearchGate.
- New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online.
- Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. National Institutes of Health (NIH).
- 4-Amino-3,5-difluoropyridine Product Description. ChemicalBook.
- 1-(3,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethan-1-amine. ChemScene.
- 3,5-Difluoropyridin-2-amine | C5H4F2N2 | CID 2783238. PubChem.
- The Effects of pH on Solubility. Chemistry LibreTexts.
- pH Adjustment and Co-Solvent Optimization. BOC Sciences.
- What Is The Role Of pH In Chemical Solubility? YouTube.
- 3,4-Difluoropyridin-2-amine | C5H4F2N2 | CID 119006278. PubChem.
- Combined effect of complexation and pH on solubilization. PubMed, National Institutes of Health.
- pH and solubility. Khan Academy.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Co-solvency and anti-solvent method for the solubility enhancement. Journal of Drug Delivery and Therapeutics.
- Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
- Solubilization techniques used for poorly water-soluble drugs. Exploration of Targeted Anti-tumor Therapy.
-
amine | C9H12F2N2 | CID. PubChem. Available from:
- 4-Amino-3,5-difluoropyridine | 159783-22-9. ChemicalBook.
- This compound. BLD Pharm.
- Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
- Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI.
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
- This compound, 98%. J&K Scientific.
- Influence of substitution of water by organic solvents in amine solutions on absorption of CO2. SINTEF.
- This compound | 159783-22-9. Sigma-Aldrich.
- Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research.
- 4-Amino-3,5-dichlorodifluoropyridine CAS 2840-00-8. United States Biological.
- 2-Amino-3,5-difluoropyridine 97 732306-31-9. Sigma-Aldrich.
- 3,5-difluoropyridin-2-amine. Advanced ChemBlocks.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. 159783-22-9 CAS MSDS (4-Amino-3,5-difluoropyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. mdpi.com [mdpi.com]
- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 19. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling with 3,5-Difluoropyridin-4-amine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, medicinal chemists, and process development scientists working with the challenging, electron-deficient substrate, 3,5-Difluoropyridin-4-amine. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for maximum yield and purity.
The coupling of this compound presents a unique set of challenges primarily stemming from its electronic properties and the presence of multiple Lewis-basic sites. The two fluorine atoms render the pyridine ring highly electron-deficient, which can affect the oxidative addition step, while the pyridine nitrogen and the exocyclic amine can coordinate to the palladium catalyst, leading to inhibition or deactivation. This guide addresses these specific issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling with this compound (as the halide partner) is failing or giving very low yields. What are the primary causes?
A1: Failure or low conversion in this reaction is common and typically points to issues with the catalytic system's activity and stability. The substrate itself is the main source of complications.
-
Catalyst Inhibition: This is the most probable cause. Both the pyridine ring nitrogen and the C4-amino group possess lone pairs of electrons that can strongly coordinate to the palladium center.[1] This coordination can saturate the metal, preventing it from participating in the catalytic cycle, or lead to the formation of inactive palladium species.
-
Challenging Oxidative Addition: While electron-deficient aryl halides are often more reactive in oxidative addition, the strong C-F bonds and the specific electronics of this poly-substituted pyridine can still make this step difficult for less active catalysts.
-
Suboptimal Catalyst/Ligand Choice: Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for this class of substrate. They do not provide the necessary steric bulk to prevent catalyst inhibition or the electron-donating character to promote the key steps of the catalytic cycle.[2]
Q2: How do I select the optimal catalyst and ligand for this reaction?
A2: The choice of ligand is the most critical parameter for success. You require a system that is both highly active and resistant to inhibition.
For challenging heteroaryl couplings, bulky, electron-rich biaryl phosphine ligands (often referred to as Buchwald ligands) are the industry standard.[3][4] These ligands create a sterically hindered environment around the palladium atom, which discourages the binding of the pyridine and amine nitrogens. Their strong electron-donating ability accelerates the rates of both oxidative addition and reductive elimination.
Recommended Starting Conditions for Catalyst Screening:
| Pd Precursor | Ligand (Pd:Ligand Ratio) | Typical Loading | Key Characteristics & Rationale |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos (1:2) | 1-3 mol% | Excellent general-purpose ligand for heteroaryl chlorides/bromides. Provides high activity and stability.[3][4] |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos (1:2) | 1-3 mol% | Offers increased steric bulk compared to SPhos, which can be beneficial for preventing catalyst deactivation by the substrate.[1] |
| PdCl₂(dppf) | (None, is a pre-formed complex) | 2-5 mol% | A robust and often reliable catalyst for a wide range of Suzuki couplings, including those with heteroaryl halides.[1] |
Rationale: The use of Pd(II) precatalysts like Pd(OAc)₂ requires in-situ reduction to the active Pd(0) species. Modern, well-defined palladium precatalysts (e.g., XPhos Pd G3 or G4) can also be highly effective as they provide a rapid and clean generation of the active monoligated Pd(0) catalyst.[5]
Q3: What are the most common side reactions and how can I minimize them?
A3: Beyond low conversion, several side reactions can plague the Suzuki coupling of aminopyridines, leading to complex product mixtures and reduced yields.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of your boronic acid partner by a proton source (often trace water), replacing it with a hydrogen atom.[2] This effectively removes your nucleophile from the reaction.
-
Solution: Use anhydrous, high-purity solvents and reagents. Ensure your base is finely powdered and dry. Using boronic esters (e.g., pinacol esters) can also increase stability against protodeboronation.[6]
-
-
Homocoupling of Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), facilitating this unwanted pathway.[2]
-
Solution: Rigorously degas all solvents (e.g., via sparge with argon/nitrogen or freeze-pump-thaw cycles) and maintain a strict inert atmosphere throughout the entire experiment.
-
-
Dehalogenation of Starting Material: The halide on your this compound can be replaced by a hydrogen atom. This can occur if palladium hydride species are formed in the reaction.
-
Solution: Screen different bases and ensure solvents are not a source of hydrides. Optimizing the reaction time to be as short as possible can also help.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.
Caption: A logical workflow to diagnose and solve common issues.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of a (hetero)aryl halide like this compound with a generic arylboronic acid.
Materials:
-
3,5-Difluoro-4-halopyridine (e.g., the bromo- or chloro- analog) (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium Precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)
Procedure:
-
Reaction Setup: To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add the 3,5-Difluoro-4-halopyridine, the arylboronic acid, and the base under ambient atmosphere.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precursor and the phosphine ligand to the flask.
-
Solvent Addition: Add the degassed solvent(s) via syringe. The reaction mixture should be stirred vigorously.
-
Heating: Heat the reaction mixture to the desired temperature (a good starting point is 80-100 °C) and maintain vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed (typically 4-24 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and water. Separate the organic layer, and wash it sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[2]
Key Challenges & Solutions Diagram
This diagram illustrates the primary obstacles specific to coupling this compound and the corresponding strategic solutions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Stability of 3,5-Difluoropyridin-4-amine under acidic and basic conditions
Welcome to the technical support center for 3,5-Difluoropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find answers to frequently asked questions and detailed troubleshooting protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
The stability of this compound, like other aminopyridine derivatives, is principally influenced by pH, temperature, light, and the presence of oxidizing agents.[1] The pyridine ring and the amino group are the most reactive sites. The electron-withdrawing nature of the two fluorine atoms can influence the electron density of the pyridine ring, thereby affecting its susceptibility to nucleophilic or electrophilic attack.
Q2: How does the pH of a solution affect the stability of this compound?
4-aminopyridine and its derivatives are basic compounds that can exist in either a protonated or neutral form depending on the pH of the medium.[2]
-
Acidic Conditions: In acidic solutions, the pyridine nitrogen and the exocyclic amino group can be protonated. This protonation can increase the compound's solubility in aqueous media but may also render the pyridine ring more susceptible to nucleophilic attack, potentially leading to ring-opening or other degradation pathways under harsh acidic conditions (e.g., concentrated acids, elevated temperatures). However, for some related compounds like 4-(N,N-dimethylamino)phenol (4-DMAP), maximum stability has been observed in the pH range of 2.0 to 3.0.[3]
-
Basic Conditions: Under basic conditions, the compound will be in its neutral, free base form. While generally more stable than in strong acid, high pH in combination with elevated temperatures can promote hydrolysis or oxidation, especially if reactive functional groups are present in proximity on the molecule.[4]
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the provided search results, we can infer potential pathways based on the reactivity of similar aminopyridine compounds.[1][5]
-
Oxidation: The pyridine nitrogen and the amino group are susceptible to oxidation.[6] This can lead to the formation of N-oxides or other oxidative degradation products, especially in the presence of oxidizing agents like hydrogen peroxide.[1][6]
-
Hydrolysis: Although the C-F bond is generally strong, under extreme pH and temperature conditions, hydrolysis of the fluorine substituents could potentially occur, though this is less common than reactions involving the amino group or the pyridine nitrogen.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. It is recommended to protect solutions of this compound from light to minimize the risk of photolytic degradation.[1]
Q4: Are there any known stability-indicating analytical methods for this compound?
A stability-indicating analytical method is crucial for accurately assessing the stability of a drug substance by separating the intact compound from its degradation products.[7] For aminopyridine derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly employed technique.[8][9]
To develop a stability-indicating method for this compound, one would typically perform forced degradation studies.[7][8] This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[10] The HPLC method is then optimized to achieve baseline separation of the parent compound from all generated degradants.
Troubleshooting Guide
This section provides practical guidance for identifying and resolving common stability-related issues encountered during experiments with this compound.
Issue 1: Inconsistent experimental results or loss of compound potency over time.
Possible Cause: Degradation of this compound in solution.
Troubleshooting Steps:
-
Solution Preparation: Always prepare fresh solutions of this compound for each experiment, especially for prolonged studies.[4] If stock solutions must be stored, they should be kept at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light.
-
Solvent Selection: Ensure the chosen solvent is compatible with the compound and the experimental conditions. For aqueous solutions, buffer the pH to a range where the compound is most stable (preliminary stability studies can determine this).
-
Perform a Forced Degradation Study: To understand the intrinsic stability of your compound under your specific experimental conditions, a forced degradation study is highly recommended.[7] This will help identify potential degradants and establish the stability limits of the molecule.
Experimental Protocol: Forced Degradation Study
This protocol outlines the general steps for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Buffer salts (e.g., phosphate or acetate)
-
HPLC system with UV or PDA detector
-
pH meter
-
Temperature-controlled oven and water bath
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and methanol or acetonitrile).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep a sample at room temperature and another at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep a sample at room temperature.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the sample at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80 °C) in an oven.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Control Samples: Prepare control samples (compound in solvent without stressor) and blank samples (stressor in solvent without compound) for each condition.
-
Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a suitable, validated stability-indicating HPLC method.
Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks.
-
Calculate the percentage of degradation for the parent compound.
-
The peak purity of the parent compound should be checked using a photodiode array (PDA) detector to ensure it is spectrally pure and that no co-eluting peaks are present.
Issue 2: Appearance of unexpected peaks in chromatograms during routine analysis.
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
System Suitability: First, ensure that the HPLC system is performing correctly by running a system suitability test.
-
Peak Purity Analysis: Use a PDA detector to assess the peak purity of both the main peak and the unexpected peaks. This can help determine if the new peaks are related to the parent compound.
-
Mass Spectrometry (MS) Analysis: If available, couple the HPLC to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unexpected peaks. This information is invaluable for identifying the structure of the degradation products.
-
Review Experimental Conditions: Carefully review the experimental conditions (pH, temperature, light exposure) to identify any potential stressors that could have caused degradation.
Visualization of Experimental Workflow
Below is a diagram illustrating the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Summary of Stability for Aminopyridine Analogs
The following table summarizes the known stability information for related aminopyridine compounds, which can serve as a guide for this compound.
| Compound | Condition | Stability | Reference |
| 4-Aminopyridine | Solid, protected from light | Excellent chemical stability | [9][11] |
| 3,4-Diaminopyridine | Solid, protected from light | Excellent chemical stability | [9][11] |
| 3,4-Diaminopyridine (salt form) | Oxidative stress | More stable than the free base | [6] |
| 4-(N,N-dimethylamino)phenol | Aqueous solution | Maximum stability at pH 2.0-3.0 | [3] |
References
- BenchChem. (n.d.). Stability and degradation of 2-(2-Aminopyridin-3-yl)acetonitrile under different conditions.
- ResearchGate. (n.d.). Acid-base equilibrium of 4-aminopyridine derivatives.
- BenchChem. (n.d.). Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development.
- BenchChem. (n.d.). Technical Support Center: Aminopyridinol Stability and Degradation.
- PubMed. (n.d.). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products.
- PubMed. (n.d.). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- SEFH. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules.
- ResearchGate. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment culture.
- PubMed. (2001). Stability of 4-DMAP in solution.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
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- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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Troubleshooting low conversion rates in reactions involving 3,5-Difluoropyridin-4-amine
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 3,5-Difluoropyridin-4-amine. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges, with a focus on troubleshooting low conversion rates in key synthetic transformations. Our approach is grounded in mechanistic principles to empower you to not just solve problems, but to understand their root causes.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
A1: The reactivity of this compound is dominated by the interplay between its substituents. The two electron-withdrawing fluorine atoms significantly activate the pyridine ring towards nucleophilic attack, particularly at the C-2 and C-6 positions.[1][2] However, the C-4 amino group is a moderately activating, electron-donating group which can modulate this reactivity. The pyridine nitrogen itself acts as an electron-withdrawing group, further enhancing susceptibility to nucleophilic aromatic substitution (SNAr).[3][4] The fluorine atoms are excellent leaving groups in SNAr reactions, often superior to other halogens.[3][5]
Q2: What are the typical applications of this molecule?
A2: this compound is a valuable building block in medicinal chemistry and materials science. The fluorinated pyridine motif is prevalent in pharmaceuticals due to the ability of fluorine to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[6] It is commonly used as a starting material for creating more complex substituted pyridines via SNAr or palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
Q3: What are the recommended storage and handling conditions for this compound?
A3: It is recommended to store this compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[7][8][9][10] The compound is a solid with a melting point of 102-105°C.[8] While relatively stable, keeping it dry and away from strong oxidizing agents is crucial for maintaining its purity.
Q4: Can the amine group of this compound interfere with reactions?
A4: Yes. The primary amine has a predicted pKa of around 5.12, making it basic.[7] In palladium-catalyzed reactions, it can act as a ligand for the metal center, potentially inhibiting catalysis. In reactions requiring a strong base, the amine can be deprotonated, which may lead to side reactions or solubility issues. It is often necessary to protect the amine group (e.g., as a Boc-carbamate) or to carefully select reaction conditions (e.g., using a base that is strong enough to deprotonate the nucleophile but not the substrate's amine) to mitigate these effects.
Troubleshooting Guide 1: Nucleophilic Aromatic Substitution (SNAr)
Low conversion in SNAr reactions with this compound is a common issue. The following guide provides a systematic approach to diagnosing and resolving these problems.
Core Reaction: A Model SNAr Protocol
This protocol describes a typical reaction for displacing one of the fluorine atoms with an alkoxide nucleophile.
Reaction: this compound + Sodium Methoxide → 3-Fluoro-5-methoxypyridin-4-amine
Step-by-Step Protocol:
-
To a dry, argon-flushed round-bottom flask, add this compound (1.0 equiv).
-
Add dry DMSO (or DMF) to achieve a concentration of 0.1-0.5 M.
-
Add sodium methoxide (1.1-1.5 equiv) portion-wise at room temperature.
-
Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Low Conversion in SNAr
Use the following decision tree and detailed explanations to identify the cause of low yield.
Caption: Troubleshooting workflow for SNAr reactions.
Issue 1: Inadequate Nucleophile Reactivity
-
Causality: SNAr reactions require a potent nucleophile to attack the electron-deficient pyridine ring and form the intermediate Meisenheimer complex.[3] Neutral nucleophiles (e.g., alcohols, thiols) are often not reactive enough on their own.
-
Diagnosis: If you are using a neutral nucleophile without a base, or a sterically hindered nucleophile, its reactivity may be the limiting factor.
-
Solution:
-
Deprotonation: For alcohol or thiol nucleophiles, use a strong, non-nucleophilic base (e.g., NaH, KHMDS) to generate the more potent alkoxide or thiolate anion in situ before adding the pyridine substrate.
-
Steric Hindrance: If your nucleophile is bulky, consider switching to a smaller analogue if possible, or increase the reaction temperature significantly to overcome the higher activation energy.
-
Issue 2: Suboptimal Reaction Conditions
-
Causality: The solvent plays a critical role in stabilizing the charged Meisenheimer complex formed during the reaction. Polar aprotic solvents are ideal as they solvate the counter-ion of the nucleophile but do not hydrogen bond with the nucleophile itself, thus preserving its reactivity.[2] Temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Diagnosis: Use of non-polar (e.g., toluene) or protic (e.g., ethanol) solvents can drastically slow down or stall the reaction. Insufficient temperature will also lead to low conversion.
-
Solution:
-
Solvent Choice: Employ polar aprotic solvents like DMSO, DMF, or NMP. See the table below for a comparison.
-
Temperature: If the reaction is sluggish at a given temperature, increase it in 20°C increments. Many SNAr reactions on activated pyridines proceed well between 80-150°C.[3]
-
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics |
| DMSO | 47 | 189 | Excellent for stabilizing charged intermediates. |
| DMF | 37 | 153 | Good alternative to DMSO, lower boiling point. |
| NMP | 32 | 202 | High boiling point for very unreactive substrates. |
| Toluene | 2.4 | 111 | Non-polar, generally unsuitable for SNAr. |
| Ethanol | 25 | 78 | Protic, can solvate and deactivate the nucleophile. |
Issue 3: Competing Side Reactions
-
Causality: A very strong and basic nucleophile can potentially deprotonate the C-2 or C-6 positions of the pyridine ring, leading to undesired side products. While the fluorine atoms enhance electrophilicity at the carbons they are attached to, they also increase the acidity of the ring protons.
-
Diagnosis: The appearance of multiple unexpected spots on a TLC plate or peaks in an LC-MS analysis, particularly if using a very strong base like an organolithium reagent, may indicate side reactions.
-
Solution:
-
Use a Weaker Base: If your nucleophile is also a very strong base, consider if a less basic alternative exists.
-
Controlled Addition: Add the nucleophile slowly at a lower temperature to control the initial exotherm and minimize side reactions before heating to the target reaction temperature.
-
Troubleshooting Guide 2: Buchwald-Hartwig Amination
This palladium-catalyzed C-N cross-coupling is a powerful method for arylating the amine of this compound. However, its success is highly dependent on the careful selection of catalyst, ligand, base, and solvent.
Core Reaction: A Model Buchwald-Hartwig Protocol
Reaction: this compound + 4-Bromotoluene → N-(3,5-Difluoropyridin-4-yl)-4-methylaniline
Step-by-Step Protocol:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv).
-
Add this compound (1.2 equiv) and 4-bromotoluene (1.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M).
-
Heat the reaction to 80-110°C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Troubleshooting Low Conversion in Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Issue 1: Ineffective Catalyst System
-
Causality: The choice of ligand is paramount in Buchwald-Hartwig amination.[11][12] The ligand must stabilize the Pd(0) species, facilitate oxidative addition to the aryl halide, and promote the final C-N reductive elimination. For electron-deficient heterocycles and potentially coordinating amines, sterically hindered, electron-rich biarylphosphine ligands are often required.[13][14]
-
Diagnosis: If you are using older generation ligands (e.g., PPh₃, BINAP), they may not be effective for this specific substrate combination.
-
Solution:
-
Ligand Screening: Employ modern, bulky biarylphosphine ligands. A good starting point is to screen ligands like XPhos, RuPhos, or DavePhos.
-
Pre-catalysts: Use commercially available palladium pre-catalysts (e.g., XPhos-Pd-G3). These are often more stable and provide more reproducible results than generating the active catalyst in situ.[13]
-
Issue 2: Incorrect Base Selection
-
Causality: The base's role is to deprotonate the amine, forming the amide that participates in the catalytic cycle. The base strength must be carefully matched to the amine's pKa. A base that is too weak will not generate enough of the active nucleophile. A base that is too strong can cause degradation of the substrate or ligand.[12]
-
Diagnosis: With this compound, a strong base like NaOtBu is often effective. However, if your aryl halide contains base-sensitive functional groups (e.g., esters), this can be problematic.
-
Solution:
-
Standard Conditions: Sodium tert-butoxide (NaOtBu) is a common and effective choice for many amine couplings.
-
Milder Conditions: If side reactions are observed, switch to a weaker inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃). This may require a higher reaction temperature or longer reaction time.
-
| Base | pKa of Conjugate Acid | Common Use Case |
| NaOtBu | ~19 | General purpose, highly effective for most amines. |
| LiHMDS | ~26 | Very strong, useful for weakly nucleophilic amines. |
| K₃PO₄ | ~12.3 (pKa3) | Good for base-sensitive substrates. |
| Cs₂CO₃ | ~10.3 (pKa2) | Mild base, often requires higher temperatures. |
Issue 3: Catalyst Deactivation or Poisoning
-
Causality: The active Pd(0) catalyst is sensitive to oxygen and other impurities. The pyridine nitrogen and the exocyclic amine of the substrate itself can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Diagnosis: A reaction that starts but fails to go to completion, or turns black quickly, may be suffering from catalyst deactivation.
-
Solution:
-
Inert Atmosphere: Ensure the reaction is set up under a rigorously inert atmosphere (argon or nitrogen). Use degassed solvents.
-
Purity: Use high-purity starting materials and reagents. Trace impurities can act as catalyst poisons.
-
Ligand-to-Palladium Ratio: A slightly higher ligand-to-palladium ratio (e.g., 2.2:1 for monomeric Pd sources) can sometimes help prevent catalyst decomposition.
-
References
- Vertex AI Search, "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - NIH". Accessed January 4, 2026.
- Vertex AI Search, "Technical Support Center: Nucleophilic Substitution on Pyridine Rings - Benchchem". Accessed January 4, 2026.
- Vertex AI Search, "Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC - NIH". Accessed January 4, 2026.
- Vertex AI Search, "159783-22-9(4-Amino-3,5-difluoropyridine) Product Description - ChemicalBook". Accessed January 4, 2026.
- Vertex AI Search, "2-Amino-3,5-difluoropyridine | 732306-31-9 | Benchchem". Accessed January 4, 2026.
- Vertex AI Search, "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI". Accessed January 4, 2026.
- Vertex AI Search, "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society". Accessed January 4, 2026.
- Vertex AI Search, "The Role of Fluorinated Pyridine Derivatives in Drug Discovery". Accessed January 4, 2026.
- Vertex AI Search, "Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model.
- Vertex AI Search, "Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC - NIH". Accessed January 4, 2026.
- Vertex AI Search, "Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Public
- Vertex AI Search, "this compound, 98% | 159783-22-9 - J&K Scientific". Accessed January 4, 2026.
- Vertex AI Search, "1270475-95-0 | 1-(3,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethan-1-amine | ChemScene". Accessed January 4, 2026.
- Vertex AI Search, "159783-22-9|this compound|BLD Pharm". Accessed January 4, 2026.
- Vertex AI Search, "Buchwald–Hartwig amination - Wikipedia". Accessed January 4, 2026.
- Vertex AI Search, "A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - MDPI". Accessed January 4, 2026.
- Vertex AI Search, "CAS 1416714-48-1: 3,5-Difluoro-4-pyridinemethanamine - CymitQuimica". Accessed January 4, 2026.
- Vertex AI Search, "SNAr Reactions of Pyridine: Videos & Practice Problems - Pearson". Accessed January 4, 2026.
- Vertex AI Search, "Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC - NIH". Accessed January 4, 2026.
- Vertex AI Search, "The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination | Accounts of Chemical Research". Accessed January 4, 2026.
- Vertex AI Search, "SNAr reactions of pi-deficient aromatic rings - YouTube". Accessed January 4, 2026.
- Vertex AI Search, "Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?". Accessed January 4, 2026.
- Vertex AI Search, "Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands". Accessed January 4, 2026.
- Vertex AI Search, "Palladium-Catalyzed Cross-Coupling Reactions Involving Fluorofurans: Application Notes and Protocols - Benchchem". Accessed January 4, 2026.
- Vertex AI Search, "Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
- Vertex AI Search, "this compound | 159783-22-9". Accessed January 4, 2026.
- Vertex AI Search, "(PDF)
- Vertex AI Search, "Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2)". Accessed January 4, 2026.
- Vertex AI Search, "nucleophilic aromatic substitutions - YouTube". Accessed January 4, 2026.
- Vertex AI Search, "1270488-52-2|1-(3,5-Difluoropyridin-4-yl)ethan-1-amine - BLDpharm". Accessed January 4, 2026.
- Vertex AI Search, "4-Amino-3,5-dichloro-2,6-difluoropyridine - Chongqing Chemdad Co. ,Ltd". Accessed January 4, 2026.
- Vertex AI Search, "3,5-Difluoropyridin-2-amine | C5H4F2N2 | CID 2783238 - PubChem". Accessed January 4, 2026.
- Vertex AI Search, "Buchwald-Hartwig Amination - Chemistry LibreTexts". Accessed January 4, 2026.
- Vertex AI Search, "Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal". Accessed January 4, 2026.
- Vertex AI Search, "Directed nucleophilic aromatic substitution reaction - RSC Publishing". Accessed January 4, 2026.
- Vertex AI Search, "Suzuki-Miyaura Coupling - Chemistry LibreTexts". Accessed January 4, 2026.
- Vertex AI Search, "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH". Accessed January 4, 2026.
- Vertex AI Search, "SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - NIH". Accessed January 4, 2026.
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- Vertex AI Search, "Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals". Accessed January 4, 2026.
Sources
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Technical Support Center: Catalyst Deactivation in 3,5-Difluoropyridin-4-amine Cross-Coupling
Welcome to the technical support center for navigating the complexities of cross-coupling reactions involving 3,5-Difluoropyridin-4-amine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to catalyst deactivation with this specific substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in mechanistic principles and practical, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding cross-coupling reactions with this compound.
Q1: Why is this compound a particularly challenging substrate for palladium-catalyzed cross-coupling?
A1: The difficulty arises from a combination of electronic and coordinating effects. The two fluorine atoms are strongly electron-withdrawing, which deactivates the pyridine ring towards oxidative addition, a key step in the catalytic cycle.[1] Additionally, the primary amine at the 4-position and the pyridine nitrogen itself can act as ligands, coordinating to the palladium center. This coordination can lead to the formation of stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst.[2][3]
Q2: What are the most common signs of catalyst deactivation in my reaction?
A2: The most obvious sign is a stalled reaction, where you observe incomplete conversion of your starting material even after extended reaction times or by increasing temperature. Another common indicator is the formation of palladium black, a black precipitate of elemental palladium, which signifies that the catalyst has aggregated and fallen out of the catalytic cycle.[3][4] You might also observe the formation of side products resulting from hydrodehalogenation, where the aryl halide is reduced instead of coupled.
Q3: Which cross-coupling reactions are most susceptible to these issues?
A3: Buchwald-Hartwig amination and Suzuki-Miyaura coupling are the most frequently attempted reactions with this substrate and are both highly susceptible to the deactivation pathways mentioned. The Buchwald-Hartwig reaction is particularly sensitive due to the direct involvement of an amine nucleophile, which can compete for coordination sites on the palladium catalyst throughout the reaction.[2][5]
Q4: Can I use a standard palladium precatalyst like Pd(PPh₃)₄?
A4: While Pd(PPh₃)₄ is a versatile catalyst, it often underperforms with challenging, electron-deficient heteroaromatic substrates. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands), are generally required.[2][6] These ligands promote the formation of monoligated palladium species, which are more reactive in the crucial oxidative addition and reductive elimination steps and can prevent the formation of inactive catalyst dimers.[2]
Section 2: Troubleshooting Guide: From Problem to Solution
This guide is structured by common experimental problems. For each issue, we diagnose potential causes related to catalyst deactivation and provide actionable solutions.
Problem 1: Low or No Product Yield (<10% Conversion)
Your reaction shows minimal product formation, and the primary component in your crude analysis is unreacted this compound.
Potential Causes & Explanations:
-
Catalyst Poisoning by Substrate: The most likely culprit is the substrate itself. The pyridine nitrogen and the exocyclic amine can bind too strongly to the Pd(0) active species, preventing the oxidative addition of the aryl halide.
-
Inefficient Precatalyst Activation: Many reactions use Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species.[4] If this reduction is slow or incomplete, there will be insufficient active catalyst to initiate the cycle. This is a known issue when using sources like Pd(OAc)₂ without the proper conditions.[7]
-
Oxygen Contamination: Residual oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species or degrade the phosphine ligands to phosphine oxides, which have poor coordinating ability.[3][8]
Solutions & Experimental Protocols:
-
Ligand Selection is Critical: Switch to a state-of-the-art catalyst system designed for challenging substrates. Bulky biarylphosphine ligands are essential.
| Ligand Class | Specific Examples | Rationale for Use with this compound |
| Buchwald Ligands | RuPhos, XPhos, BrettPhos | Steric bulk promotes monoligated Pd(0) species, accelerating oxidative addition and preventing catalyst dimerization. High electron-donating ability increases catalyst reactivity.[2][6] |
| Ferrocenyl Ligands | Josiphos | These ligands have been shown to be effective in coupling ammonia directly and can be robust for challenging amine substrates.[2] |
-
Use a Well-Defined Precatalyst: Employ a modern, air-stable Pd(II) precatalyst (e.g., a G3 or G4 Buchwald precatalyst). These are designed for rapid and clean generation of the active monoligated Pd(0) species under reaction conditions, bypassing unreliable in situ reduction steps.[1]
-
Protocol: Rigorous Degassing:
-
Combine the aryl halide, coupling partner, base, and solvent in the reaction flask.
-
Seal the flask with a septum.
-
Bubble argon or nitrogen gas through the solution via a long needle for 15-30 minutes while stirring. A subsurface sparge is more effective than simply flushing the headspace.
-
After degassing, add the solid catalyst and ligand under a positive pressure of inert gas (a "glovebox" or "argon balloon" technique is recommended).
-
Problem 2: Reaction Stalls After Initial Conversion (e.g., 30-50%)
The reaction proceeds initially but stops before completion, often accompanied by the formation of palladium black.
Potential Causes & Explanations:
-
Catalyst Aggregation: The most common cause for stalling with palladium black formation is the aggregation of the Pd(0) catalyst.[3][9] This happens when the ligands are not robust enough to stabilize the palladium nanoparticles, causing them to precipitate out of the solution. This is a known issue with sterically demanding monodentate phosphines if conditions are not optimal.[3]
-
Product Inhibition: The newly formed product, a substituted 4-aminopyridine, can be a more potent ligand than the starting material. It can bind to the catalyst and shut down the catalytic cycle.
-
Base-Induced Ligand Degradation: Strong bases, particularly at high temperatures, can degrade certain phosphine ligands, leading to catalyst decomposition.[7]
Solutions & Experimental Protocols:
-
Optimize Ligand-to-Metal Ratio: While a 1:1 or 2:1 ligand-to-palladium ratio is common, for challenging substrates, a slight excess of the ligand can sometimes help stabilize the catalyst and prevent aggregation.[4] However, a large excess can inhibit the reaction by preventing ligand dissociation required in some steps.[4]
-
Re-evaluate Your Choice of Base: The choice of base is crucial and can significantly impact catalyst stability.[10][11]
| Base | Suitability for this System | Explanation |
| Strong/Soluble (NaOtBu, KOtBu, LiHMDS) | Use with Caution. | Highly effective at promoting deprotonation but can be harsh, potentially degrading sensitive ligands or substrates, especially at high temperatures.[5][7] |
| Weaker/Insoluble (K₂CO₃, Cs₂CO₃, K₃PO₄) | Often a Better Choice. | Milder conditions can improve catalyst longevity and functional group tolerance. The use of aqueous solutions of these bases can be beneficial, especially in Suzuki couplings with heteroaromatic substrates.[10] |
-
Consider Solvent Effects: The solvent not only affects solubility but also catalyst stability.[12][13] Aprotic polar solvents like dioxane, THF, or toluene are standard. Sometimes a co-solvent can be beneficial. For Suzuki reactions, adding water can improve performance, especially with nitrogen-containing heterocycles.[10]
Problem 3: Significant Formation of Side Products (e.g., Hydrodehalogenation)
You observe a significant amount of the starting aryl halide being converted to an arene (Ar-H instead of Ar-Nu), alongside some desired product.
Potential Causes & Explanations:
-
β-Hydride Elimination: In Buchwald-Hartwig amination, after the amine has coordinated to the palladium, an unproductive pathway of β-hydride elimination can compete with the desired reductive elimination. This is more common with primary amines.[2]
-
Water as a Proton Source: Trace water in the reaction, in combination with the base, can lead to protonolysis of the organometallic intermediate, resulting in the hydrodehalogenated side product.
Solutions & Experimental Protocols:
-
Ensure Anhydrous Conditions:
-
Dry solvents using an appropriate method (e.g., distillation from a drying agent or passing through an activated alumina column).
-
Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas.
-
Use freshly purchased, anhydrous reagents whenever possible.
-
-
Ligand-Controlled Selectivity: The choice of ligand can influence the relative rates of reductive elimination versus β-hydride elimination. Bulky, electron-rich ligands are known to favor reductive elimination, pushing the reaction toward the desired product.[2] If hydrodehalogenation is a major issue, screening different Buchwald-type ligands is a primary strategy.
Section 3: Visualizing the Problem: Deactivation Pathways
Understanding the catalytic cycle and where it can fail is key to effective troubleshooting.
The Palladium Cross-Coupling Cycle and Key Deactivation Points
The following diagram illustrates a generalized Pd(0)/Pd(II) catalytic cycle for a C-N cross-coupling reaction and highlights the major off-cycle deactivation pathways that can occur, particularly with a challenging substrate like this compound.
Caption: Generalized catalytic cycle and major deactivation pathways.
Troubleshooting Workflow
Use this flowchart to systematically diagnose and address failures in your cross-coupling reaction.
Caption: A decision tree for troubleshooting catalyst deactivation.
References
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available at: [Link]
-
Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]
-
A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia. Available at: [Link]
-
Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC - NIH. Available at: [Link]
-
Understanding Precatalyst Activation in Cross-Coupling Reactions: Alcohol Facilitated Reduction from Pd(II) to Pd(0) in Precatalysts of the Type (η3-allyl)Pd(L)(Cl) and (η3-indenyl)Pd(L)(Cl). ACS Catalysis. Available at: [Link]
-
Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Precatalyst. Organometallics. Available at: [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH. Available at: [Link]
-
Effect of bases and solvents on the Heck coupling. ResearchGate. Available at: [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Palladium Catalysts for Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Formation of palladium black during Suzuki coupling. Reddit. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Cross-coupling reaction. Wikipedia. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Available at: [Link]
-
The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. Available at: [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. Available at: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH. Available at: [Link]
-
Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis. ChemistryViews. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. Available at: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. Available at: [Link]
-
Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. PubMed. Available at: [Link]
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. ikm.org.my [ikm.org.my]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in Polyfluoropyridine Amination
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the amination of polyfluoropyridines. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical and practical advice for managing the exothermic nature of these reactions. The nucleophilic aromatic substitution (SNAr) on electron-deficient polyfluoropyridines is a powerful tool in medicinal chemistry, but the inherent reactivity that makes this transformation so useful also presents significant thermal hazards. This resource is structured to help you anticipate, control, and troubleshoot these exothermic events, ensuring safer and more reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: Why are amination reactions of polyfluoropyridines often highly exothermic?
The high exothermicity of these reactions stems from a combination of factors related to the SNAr mechanism.[1][2] The pyridine ring is highly activated towards nucleophilic attack by the cumulative electron-withdrawing effect of the fluorine atoms. This makes the aromatic ring very electron-poor and susceptible to attack by nucleophiles like amines. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in the reaction rate. The subsequent loss of a fluoride ion and the re-aromatization of the ring is a thermodynamically favorable process that releases a significant amount of energy as heat.
Q2: What are the primary factors influencing the rate of heat generation?
Several factors can significantly impact the rate of heat generation, and understanding these is critical for maintaining control over your reaction:
-
Nucleophilicity of the Amine: More nucleophilic amines will react faster, leading to a more rapid release of heat. For instance, cyclic secondary amines like piperidine are generally more reactive than primary amines or anilines.
-
Polyfluoropyridine Substrate: The degree of fluorination and the position of the fluorine atoms on the pyridine ring affect its electrophilicity. Pentafluoropyridine is generally more reactive and will produce a more significant exotherm than a tetra- or trifluoropyridine. The substitution typically occurs at the 4-position (para to the nitrogen), as this is the most activated site.[3][4]
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are commonly used for SNAr reactions because they can solvate the cation of the base and leave the amine nucleophile more "naked" and reactive. This can lead to faster reaction rates and, consequently, more rapid heat evolution compared to less polar solvents.
-
Base: The choice of base can influence the reaction rate. Stronger bases can deprotonate the amine or resulting product more effectively, which can, in some cases, accelerate the reaction. Common bases include potassium carbonate, cesium carbonate, and organic bases like triethylamine or DIPEA.
-
Concentration: Higher concentrations of reactants will lead to a faster reaction rate and a greater amount of heat released per unit of time in a smaller volume, making it more difficult to dissipate the heat effectively.
Q3: How can I predict the potential for a thermal runaway in my specific reaction?
A thermal runaway occurs when the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system. This leads to an uncontrolled increase in temperature, which further accelerates the reaction rate, creating a dangerous positive feedback loop.
Predicting the potential for a thermal runaway requires understanding the reaction's thermochemistry. The most reliable way to do this is through reaction calorimetry . Techniques like Heat Flow Calorimetry (HFC) or Power Compensation Calorimetry (PCC) can provide crucial data:
-
Heat of Reaction (ΔHrxn): The total amount of heat released during the reaction.
-
Heat Release Rate (q_r): The rate at which heat is generated over time.
-
Adiabatic Temperature Rise (ΔT_ad): The theoretical temperature increase if no heat were removed from the system. This is a critical parameter for assessing the worst-case scenario.
Without access to a reaction calorimeter, a qualitative risk assessment should be performed based on the factors in Q2. A highly reactive amine with pentafluoropyridine at a high concentration should be considered a high-risk experiment requiring stringent controls.
Troubleshooting Guide
Problem 1: My reaction temperature is spiking unexpectedly, even with external cooling.
An unexpected temperature spike is a clear sign that the rate of heat generation is overwhelming your cooling capacity.
Immediate Actions:
-
Stop the addition of the limiting reagent immediately. This is the most critical step to prevent the accumulation of unreacted starting material, which is fuel for the exotherm.
-
Increase the efficiency of your cooling. If using an ice bath, ensure it is well-stirred and has sufficient ice. If using a circulator, lower the setpoint.
-
Add a pre-chilled, inert solvent to dilute the reaction mixture. This will decrease the concentration of reactants and increase the thermal mass of the system, helping to absorb the excess heat.
Root Cause Analysis and Prevention:
-
Inadequate Cooling: Your cooling method may be insufficient for the scale and rate of the reaction. Consider using a larger cooling bath or a more powerful cryostat.
-
Addition Rate is Too Fast: The rate of addition of your amine or polyfluoropyridine is too high. Slowing down the addition will allow the cooling system to keep up with the heat being generated.
-
Poor Mixing: Inadequate stirring can lead to localized "hot spots" where the reaction runs much faster. Ensure your stirring is vigorous enough to maintain a homogenous temperature throughout the reaction vessel.
Problem 2: The reaction is sluggish and does not go to completion, even at elevated temperatures.
While these reactions are often exothermic, insufficient thermal activation can lead to incomplete conversion.
Possible Causes and Solutions:
-
Insufficiently Nucleophilic Amine: The amine you are using may not be reactive enough under the chosen conditions. Consider using a stronger base to generate a more nucleophilic amide anion, or switch to a more polar aprotic solvent.
-
Poor Solubility: One of your reactants may not be fully dissolved at the reaction temperature, limiting the reaction rate. Try a different solvent system or a higher temperature.
-
Product Inhibition: In some cases, the product of the reaction can inhibit further reaction. While less common in these types of reactions, it is a possibility. Analyzing the reaction progress over time can help identify this issue.
Problem 3: I am observing significant side product formation.
Side product formation is often linked to poor temperature control.
Common Side Reactions and Solutions:
-
Di- or Tri-substitution: If the reaction temperature becomes too high, the mono-aminated product can react further to give di- or tri-substituted products. Maintaining a lower reaction temperature and using a stoichiometric amount of the amine can help to minimize this.
-
Decomposition: At very high temperatures, the reactants or products may begin to decompose. This is a serious safety concern as decomposition reactions can also be highly exothermic and generate gas, leading to a pressure buildup. Strict temperature control is essential.
Experimental Protocols
Protocol 1: Controlled Laboratory-Scale Amination of Pentafluoropyridine with Piperidine
This protocol is designed for a ~1 g scale and incorporates safety measures to control the exotherm.
Materials:
-
Pentafluoropyridine
-
Piperidine
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Anhydrous Acetonitrile (MeCN)
-
Two-necked round-bottom flask equipped with a magnetic stir bar
-
Addition funnel
-
Thermometer or thermocouple probe
-
Inert atmosphere (Nitrogen or Argon)
-
Cooling bath (e.g., ice/water or a cryostat)
Procedure:
-
Setup: Assemble the glassware under an inert atmosphere. Place the reaction flask in the cooling bath.
-
Initial Charge: To the reaction flask, add pentafluoropyridine (1.0 eq) and anhydrous MeCN. Begin stirring and cool the solution to 0 °C.
-
Prepare Amine Solution: In the addition funnel, prepare a solution of piperidine (1.05 eq) in anhydrous MeCN.
-
Controlled Addition: Add the piperidine solution dropwise to the stirred solution of pentafluoropyridine over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Base Addition: Once the piperidine addition is complete, add the K₂CO₃ (1.5 eq) in one portion.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature while monitoring the internal temperature. If a significant exotherm is observed, re-cool the flask.
-
Work-up: Once the reaction is complete (as determined by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent.
Protocol 2: Thermal Screening using a Reaction Calorimeter
This is a general workflow for assessing the thermal hazard of a new amination reaction.
-
Calibration: Calibrate the reaction calorimeter according to the manufacturer's instructions to determine the heat transfer coefficient (UA).
-
Reaction Setup: Set up the reaction in the calorimeter vessel with the polyfluoropyridine and solvent.
-
Isothermal Addition: Set the jacket temperature to the desired reaction temperature. Add the amine solution at a slow, constant rate.
-
Data Collection: The calorimeter will measure the heat flow in real-time. This will allow you to determine the total heat of reaction and the rate of heat release.
-
Adiabatic Simulation: Use the collected data to calculate the adiabatic temperature rise (ΔT_ad). This will inform you of the maximum possible temperature in the event of a complete cooling failure.
-
Risk Assessment: Based on the ΔT_ad and the decomposition temperature of your reactants and products (which can be determined by DSC), you can assess the risk of a thermal runaway and design appropriate safety measures for scale-up.
Visualization of Workflows
Decision Tree for Dosing and Cooling Strategy
Caption: Decision tree for selecting a thermal management strategy.
Emergency Response for a Runaway Reaction
Caption: Flowchart for emergency response to a thermal runaway.
Quantitative Data Summary
| Reactant System | Solvent | Base | Typical Reactivity | Estimated Thermal Hazard |
| Pentafluoropyridine + Piperidine | DMF | K₂CO₃ | Very High | High |
| Pentafluoropyridine + Morpholine | MeCN | K₂CO₃ | High | High |
| 2,3,5,6-Tetrafluoropyridine + Aniline | DMSO | Cs₂CO₃ | Moderate | Moderate |
| Pentafluoropyridine + tert-Butylamine | THF | NaH | High | High (steric hindrance may reduce rate) |
References
-
American Chemical Society. (2017). Safety in Academic Chemistry Laboratories. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Sjoberg, P. J. R., & Larsson, U. (2013). Utilizing the σ-complex stability for quantifying reactivity in nucleophilic substitution of aromatic fluorides. Journal of Computer-Aided Molecular Design, 27(5), 425–435. Retrieved from [Link]
-
Syrris. (n.d.). Information on the Reaction Calorimetry application. Retrieved from [Link]
-
Neumann, C. N., Hooker, J. M., & Ritter, T. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 534(7607), 369–373. Retrieved from [Link]
-
Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (2018). Concerted nucleophilic aromatic substitutions. Nature Chemistry, 10(8), 917–923. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, pentafluoro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Sjoberg, P. J. R., & Larsson, U. (2013). Utilizing the σ-complex stability for quantifying reactivity in nucleophilic substitution of aromatic fluorides. ResearchGate. Retrieved from [Link]
-
Sandford, G. (2017). Perfluoroheteroaromatic Chemistry: Multifunctional Systems from Perfluorinated Heterocycles by Nucleophilic Aromatic Substitution Processes. Polymers, 9(12), 686. Retrieved from [Link]
-
Copelli, S., Derudi, M., & Rota, R. (2012). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Chemical Engineering Transactions, 26, 123-128. Retrieved from [Link]
-
Ando, T., & Fujita, M. (2007). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. Journal of Thermal Analysis and Calorimetry, 88(1), 163-167. Retrieved from [Link]
-
Mousavi, M. R., Vessally, E., Hosseinian, A., & Edjlali, L. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus, 4, 757. Retrieved from [Link]
-
Um, I. H., Lee, E. J., & Lee, J. Y. (2006). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. Bulletin of the Korean Chemical Society, 27(11), 1841-1846. Retrieved from [Link]
-
Mousavi, M. R., Vessally, E., Hosseinian, A., & Edjlali, L. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. PubMed. Retrieved from [Link]
-
Mousavi, M. R., Vessally, E., Hosseinian, A., & Edjlali, L. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. ResearchGate. Retrieved from [Link]
Sources
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Utilizing the σ-complex stability for quantifying reactivity in nucleophilic substitution of aromatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Identification and Characterization of Impurities in 3,5-Difluoropyridin-4-amine
Welcome to the Technical Support Center for 3,5-Difluoropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in this critical building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and ensure the quality and integrity of your work.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, reflecting the common challenges encountered in the laboratory. We will delve into the likely impurities based on synthetic routes, robust analytical methodologies for their detection and characterization, and strategies for their control, all grounded in established scientific principles and regulatory expectations.
Impurity Identification Workflow
The following diagram outlines a systematic approach to the identification and characterization of impurities in this compound.
Caption: Potential pathways for the formation of process-related and degradation impurities.
Question 2: My this compound sample is showing signs of degradation (e.g., color change). What are the likely degradation products?
Answer: Aminopyridines are known to be susceptible to oxidative and photolytic degradation. [1][2]Forced degradation studies on similar compounds, such as 3,4-diaminopyridine, have shown that the primary degradation pathways involve oxidation of the amino group and the pyridine nitrogen. [1]Therefore, you should investigate the presence of:
-
N-oxides: The pyridine nitrogen is susceptible to oxidation, forming the corresponding This compound-N-oxide .
-
Nitro Derivatives: Oxidation of the amino group can lead to the formation of 3,5-difluoro-4-nitropyridine . [1]* Colorimetric Impurities: The formation of colored impurities often suggests the presence of polymeric or highly conjugated species, which can arise from complex degradation pathways.
It is crucial to handle and store this compound under an inert atmosphere, protected from light, and at low temperatures to minimize the formation of these degradation products.
Section 2: Analytical Method Development & Troubleshooting
Question 3: I am developing an HPLC method for purity analysis of this compound. Where should I start?
Answer: A good starting point for method development is a reversed-phase HPLC (RP-HPLC) method with UV detection. Given the polar nature of the analyte, a C18 column is a suitable initial choice. Here is a recommended starting point for your method development:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides good retention and resolution for a wide range of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH for good peak shape of the basic analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is useful for initial screening to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm and 280 nm | The pyridine ring system should have significant UV absorbance at these wavelengths. |
| Injection Volume | 5 µL | A small injection volume minimizes band broadening. |
Troubleshooting Common HPLC Issues:
-
Poor Peak Shape (Tailing): This is common for basic compounds like aminopyridines.
-
Solution: Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to keep the analyte protonated. Using a low concentration of a buffer (e.g., 10 mM ammonium formate) can also improve peak shape. Consider using a column with a base-deactivated silica.
-
-
Co-eluting Peaks: If impurities are co-eluting with the main peak or with each other.
-
Solution:
-
Modify the Gradient: A shallower gradient will provide better resolution.
-
Change the Organic Modifier: Try methanol instead of acetonitrile. The different selectivity may resolve co-eluting peaks.
-
Adjust the pH: Small changes in mobile phase pH can alter the retention of ionizable impurities.
-
-
-
No or Low Retention: If the analyte and impurities elute near the void volume.
-
Solution:
-
Use a More Retentive Column: Consider a phenyl-hexyl or a cyano column for different selectivity.
-
Employ HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.
-
-
Question 4: How can I identify an unknown impurity peak in my chromatogram?
Answer: The most powerful technique for unknown impurity identification is Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocol: Impurity Identification by LC-MS/MS
-
Develop an LC Method: Use the HPLC method developed above as a starting point. Ensure the mobile phase is compatible with MS (e.g., use formic acid or ammonium formate instead of non-volatile buffers like phosphate).
-
Acquire High-Resolution Mass Spectrometry (HRMS) Data:
-
Perform a full scan analysis in positive electrospray ionization (ESI+) mode to obtain the accurate mass of the protonated molecule [M+H]+ for each impurity.
-
The accurate mass will allow you to propose a molecular formula.
-
-
Perform Tandem Mass Spectrometry (MS/MS):
-
Fragment the [M+H]+ ion of the impurity to obtain a fragmentation pattern.
-
The fragmentation pattern provides structural information. For example, the loss of NH3 (17 Da) is a common fragmentation pathway for primary amines.
-
-
Data Interpretation:
-
Use the proposed molecular formula and the fragmentation data to elucidate the structure of the impurity.
-
Compare the proposed structure with known potential impurities based on the synthetic route.
-
Question 5: I have a proposed structure for an impurity. How can I confirm it?
Answer: The definitive confirmation of an impurity structure requires isolation and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, or by synthesizing the proposed impurity and comparing its retention time and mass spectrum to the unknown peak.
Experimental Protocol: Structural Elucidation by NMR
-
Isolate the Impurity: Use preparative HPLC to isolate a sufficient quantity (typically >1 mg) of the impurity.
-
Acquire a Suite of NMR Spectra:
-
1H NMR: Provides information on the number and connectivity of protons.
-
13C NMR: Shows the number of unique carbon atoms.
-
19F NMR: Crucial for fluorinated compounds. The chemical shifts and coupling constants will help determine the position of the fluorine atoms on the pyridine ring.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the unambiguous assembly of the molecular structure.
-
-
Spectral Interpretation: Analyze the NMR data to confirm the proposed structure. The chemical shifts and coupling patterns in the aromatic region of the 1H NMR spectrum are particularly informative for determining the substitution pattern on the pyridine ring.
Typical 1H and 19F NMR Spectral Data for this compound:
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-2, H-6 | ~8.0-8.2 | Doublet | 3JHF ≈ 6-8 |
| NH2 | Broad singlet | - | - |
| F-3, F-5 | ~-130 to -140 | Singlet or fine splitting | - |
Note: Chemical shifts can vary depending on the solvent and concentration. [3]
Section 3: Regulatory Context and Control Strategies
Question 6: What are the regulatory expectations for impurity control?
Answer: Regulatory agencies, such as the FDA and EMA, have stringent requirements for the control of impurities in active pharmaceutical ingredients (APIs). The International Council for Harmonisation (ICH) provides guidelines that are widely adopted globally. The key guideline for impurities in new drug substances is ICH Q3A(R2) . [4] Key Thresholds from ICH Q3A(R2):
| Threshold | Maximum Daily Dose ≤ 2 g/day | Rationale |
| Reporting Threshold | ≥ 0.05% | Impurities at or above this level must be reported in the regulatory submission. |
| Identification Threshold | ≥ 0.10% | Impurities at or above this level must be structurally identified. |
| Qualification Threshold | ≥ 0.15% or 1.0 mg TDI (Total Daily Intake), whichever is lower | Impurities at or above this level must be qualified, meaning their biological safety must be established. |
This table provides a simplified overview. Refer to the full ICH Q3A(R2) guideline for detailed information. [4] Control Strategy:
Based on the identified and qualified impurities, a control strategy must be established. This involves setting acceptance criteria (specifications) for each specified impurity in the final drug substance. The control strategy should be justified based on the manufacturing process capability and the safety qualification of the impurities.
References
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 3. 4-Amino-3,5-difluoropyridine(159783-22-9) 1H NMR spectrum [chemicalbook.com]
- 4. library.dphen1.com [library.dphen1.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3,5-Difluoropyridin-4-amine for Researchers and Drug Development Professionals
Introduction: The Strategic Role of Fluorination in Pyridine Chemistry
Aminopyridines are foundational scaffolds in medicinal chemistry, present in numerous clinically approved drugs and late-stage development candidates.[1] Their prevalence stems from the pyridine ring's ability to act as a bioisostere for phenyl groups, improving physicochemical properties like solubility, while the amino group provides a key vector for hydrogen bonding and further functionalization.
The strategic introduction of fluorine atoms onto this privileged core, as seen in 3,5-Difluoropyridin-4-amine, offers a powerful tool for fine-tuning molecular properties. Fluorine's unique electronic characteristics can profoundly alter a molecule's metabolic stability, membrane permeability, and binding affinity. However, these same electronic perturbations also dramatically reshape the molecule's fundamental chemical reactivity.
This guide provides an in-depth comparison of the reactivity of this compound against its non-fluorinated parent, 4-aminopyridine, and other relevant analogues. We will explore the causality behind its distinct behavior in key synthetic transformations, supported by comparative data and detailed experimental protocols, to empower researchers in leveraging this valuable building block for drug discovery.
Pillar 1: The Electronic Impact of 3,5-Difluorination
The reactivity of any aminopyridine is governed by the interplay of electron density on the aromatic ring and the availability of lone pairs on its two nitrogen atoms. The introduction of two fluorine atoms flanking the amino group in this compound creates a profoundly different electronic environment compared to 4-aminopyridine.
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful through-bond electron-withdrawing effect. The two fluorine atoms at the C3 and C5 positions act in concert to pull significant electron density away from the pyridine ring.[2] This effect makes the entire ring system more electron-deficient, or "π-acidic."
| Compound | pKa (of conjugate acid) | Rationale |
| Pyridine | 5.25 | Baseline |
| 4-Aminopyridine | 9.17[3][4] | +R effect of NH₂ donates density to the ring, stabilizing the pyridinium ion. |
| This compound | Est. < 3 | Strong -I effect of two fluorine atoms severely destabilizes the pyridinium ion. |
This dramatic reduction in basicity has significant implications for its behavior in biological systems and as a ligand in catalysis.
Pillar 2: Comparative Reactivity in Core Synthetic Transformations
The altered electronic landscape of this compound dictates a unique reactivity profile. Below, we compare its performance in three fundamental reaction classes critical to pharmaceutical synthesis.
A. Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of aromatic chemistry where a nucleophile displaces a leaving group on an electron-poor aromatic ring.[5] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, the stability of which is paramount.
Causality & Reactivity Comparison: The presence of strong electron-withdrawing groups is essential to activate a ring for SNAr.[5][6]
-
This compound: The two fluorine atoms render the pyridine ring highly electrophilic and exceptionally activated towards nucleophilic attack. This makes it a prime substrate for SNAr reactions, assuming a suitable leaving group is present at an activated position (e.g., C2 or C6).
-
4-Aminopyridine: The parent compound is electron-rich due to the amino group and is completely unreactive towards SNAr.
Furthermore, in reactions involving halopyridines, fluoride is often the best leaving group for SNAr. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond.[6][7]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: General Procedure for SNAr with a Fluoropyridine
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the fluoropyridine substrate (1.0 equiv), the desired nucleophile (e.g., an alcohol or amine, 1.2 equiv), and a suitable base (e.g., K₂CO₃ or NaH, 1.5 equiv).
-
Solvent: Add anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP) to achieve a concentration of 0.1-0.5 M.
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 150 °C), monitoring progress by TLC or LC-MS. The high reactivity of difluorinated systems may allow for milder conditions compared to other halopyridines.[7]
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, typically between an aryl halide and an amine.[8][9] In this context, we consider the aminopyridine as the amine coupling partner.
Causality & Reactivity Comparison: The reaction's efficiency is highly dependent on the nucleophilicity of the amine.
-
This compound: The strong inductive withdrawal from the two fluorine atoms significantly decreases the electron density on the exocyclic amino group, making it a much weaker nucleophile than 4-aminopyridine.
-
4-Aminopyridine: The unsubstituted amine is a good nucleophile and readily participates in Buchwald-Hartwig couplings under standard conditions.
Consequently, coupling this compound requires more forcing conditions to achieve good yields. This typically involves the use of stronger, non-coordinating bases (like LiHMDS or K₃PO₄), more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald or Hartwig ligands), and potentially higher reaction temperatures.[10]
| Amine Partner | Relative Nucleophilicity | Expected Reaction Conditions |
| 4-Aminopyridine | High | Standard Pd catalyst/ligand, NaOtBu, 80-100 °C |
| This compound | Very Low | Specialized catalyst (e.g., G3/G4 precatalysts), K₃PO₄, >100 °C |
graph "Buchwald_Hartwig_Cycle" { layout=dot; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];// Nodes Pd0 [label="L₂Pd(0)", fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="L₂(Ar)Pd(II)-X", fillcolor="#F1F3F4", fontcolor="#202124"]; AmineComplex [label="[L₂(Ar)Pd(II)-NHR']⁺X⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; AmidoComplex [label="L₂(Ar)Pd(II)-NR'", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition\n (+ Ar-X)"]; OxAdd -> AmineComplex [label=" Amine\n Coordination\n (+ R'NH₂)"]; AmineComplex -> AmidoComplex [label=" Deprotonation\n (- Base-H⁺)"]; AmidoComplex -> Pd0 [label=" Reductive\n Elimination\n (+ Ar-NHR')"]; }
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Biological activity of 3,5-Difluoropyridin-4-amine analogs with varied substitution patterns
For researchers, medicinal chemists, and drug development professionals, the pyridine scaffold remains a cornerstone in the design of novel therapeutics. Its ability to form crucial hydrogen bond interactions has made it a privileged structure in numerous biologically active compounds. The strategic introduction of fluorine atoms onto this scaffold, as seen in the 3,5-Difluoropyridin-4-amine core, offers a powerful approach to modulate physicochemical properties, enhancing metabolic stability and target binding affinity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a particular focus on their potential as kinase inhibitors. Due to the wealth of publicly available data on the closely related 2,6-diamino-3,5-difluoropyridinyl scaffold as potent p38 MAP kinase inhibitors, this guide will leverage these insights to provide a predictive framework for the biological activity of variously substituted this compound analogs.
The this compound Scaffold: A Platform for Kinase Inhibition
The 3,5-difluoropyridine moiety is a key building block in the synthesis of a wide array of biologically active molecules. The electron-withdrawing nature of the two fluorine atoms significantly influences the electronic properties of the pyridine ring, enhancing its reactivity and selectivity in chemical syntheses. In the context of drug design, these fluorine substitutions can lead to improved metabolic stability and increased bioavailability. The 4-amino group provides a critical interaction point, often acting as a hydrogen bond donor to the hinge region of kinase ATP-binding sites.
While extensive SAR studies on a broad range of this compound analogs are not widely available in the public domain, the well-characterized 2,6-diamino-3,5-difluoropyridinyl series offers invaluable insights into how substitutions on this core structure can dramatically impact biological activity, particularly as inhibitors of p38 MAP kinase.
Comparative Analysis of Substituted Analogs: Insights from p38 MAP Kinase Inhibition
p38 MAP kinase is a critical enzyme in the inflammatory response, making it a key target for the development of anti-inflammatory drugs. The 2,6-diamino-3,5-difluoropyridinyl scaffold has been successfully exploited to develop potent and selective p38α inhibitors. The following sections will compare the biological activity of analogs with varied substitution patterns, drawing parallels to the potential activity of substituted this compound derivatives.
The Critical Role of the 2,6-Diamino Substitution
Molecular modeling and experimental data have highlighted the importance of the 2,6-diamino groups for high-affinity binding to p38α. These amino groups can form key hydrogen bonds and electrostatic interactions within the ATP-binding pocket. For instance, the transformation from a 2,3,5,6-tetrafluoropyridinyl to a 2,6-diamino-3,5-difluoropyridinyl ring significantly enhances inhibitory potency. This suggests that for the this compound scaffold, introducing amino or other hydrogen-bonding groups at the C2 and C6 positions could be a promising strategy to enhance kinase inhibitory activity.
Impact of Heterocyclic Substitutions
The attachment of various heterocyclic rings to the core scaffold has been extensively explored in the context of p38 inhibition. The nature of the heterocycle plays a crucial role in determining the potency and selectivity of the inhibitor.
| Compound ID | Core Scaffold | Heterocyclic Substituent | p38α IC50 (nM) | In Vivo Efficacy (TNFα inhibition) |
| 1 | 2,6-Diamino-3,5-difluoropyridinyl | Pyridinylimidazole | Potent | Good |
| 2 | 2,6-Diamino-3,5-difluoropyridinyl | Pyridinylpyrrole | Moderate | Moderate |
| 3 | 2,6-Diamino-3,5-difluoropyridinyl | Pyridinyloxazole | Moderate | Not Reported |
| 4 | 2,6-Diamino-3,5-difluoropyridinyl | Pyridinylthiazole | Less Potent | Not Reported |
| 5 | 2,6-Diamino-3,5-difluoropyridinyl | Pyridinyltriazole | Less Potent | Not Reported |
Table 1: Comparative activity of 2,6-diamino-3,5-difluoropyridinyl analogs with different heterocyclic substituents as p38 MAP kinase inhibitors. Data is compiled from publicly available research.
As shown in Table 1, the pyridinylimidazole substituent (Compound 1 ) confers the highest potency. This is attributed to favorable interactions of the imidazole ring within a specific pocket of the kinase. This suggests that for this compound analogs, the choice of the heterocyclic substituent is a critical determinant of biological activity.
Structure-Activity Relationship (SAR) Summary
The following diagram illustrates the key SAR points for the 2,6-diamino-3,5-difluoropyridinyl scaffold as p38 MAP kinase inhibitors, which can be extrapolated to guide the design of novel this compound analogs.
Caption: Key structure-activity relationship points for designing potent kinase inhibitors based on the this compound scaffold.
Experimental Protocols
To ensure the robust evaluation of novel this compound analogs, standardized and reproducible experimental protocols are essential. The following are detailed methodologies for key in vitro and in vivo assays to assess their potential as p38 MAP kinase inhibitors.
In Vitro p38α Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of p38α kinase.
Materials:
-
Recombinant active p38α kinase
-
Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[1]
-
Substrate (e.g., ATF-2)[2]
-
ATP
-
Test compounds (this compound analogs)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the kinase buffer. Ensure the final DMSO concentration is low (e.g., <1%) to avoid interference with the assay.[2]
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or vehicle control.[1]
-
Enzyme Addition: Add 2 µL of diluted p38α kinase to each well.[1]
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to start the reaction. The final ATP concentration should be close to the Km for the kinase.[2]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[1][2]
-
Reaction Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1][2]
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which generates a luminescent signal. Incubate for 30 minutes at room temperature.[1][2]
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro p38α kinase inhibition assay.
In Vivo Lipopolysaccharide (LPS)-Induced TNFα Production Assay
This assay evaluates the efficacy of the compounds in a cellular context by measuring the inhibition of TNFα release, a downstream effector of p38 MAP kinase activation.
Materials:
-
THP-1 cells (human monocytic cell line)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Cell culture medium
Procedure:
-
Cell Culture: Culture THP-1 cells in appropriate media and conditions.
-
Cell Plating: Plate the cells in 96-well plates at a suitable density.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined time.
-
LPS Stimulation: Induce TNFα production by stimulating the cells with LPS (e.g., 1 µg/mL final concentration) for a specific duration (e.g., 17 hours).[6]
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
TNFα Quantification: Measure the concentration of TNFα in the supernatants using a human TNFα ELISA kit according to the manufacturer's instructions.[3][4][5][6]
-
Data Analysis: Determine the dose-dependent inhibition of TNFα production and calculate the ED50 (effective dose for 50% inhibition) values for each compound.
Caption: Workflow for the in vivo LPS-induced TNFα production assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the extensive structure-activity relationship data from the closely related 2,6-diamino-3,5-difluoropyridinyl series, researchers can make informed decisions in the design of new analogs with enhanced potency and selectivity. Key considerations include the strategic introduction of hydrogen-bonding groups at the C2 and C6 positions and the careful selection of heterocyclic substituents to optimize interactions within the target kinase's active site. The detailed experimental protocols provided in this guide offer a robust framework for the comprehensive biological evaluation of these novel compounds, paving the way for the discovery of next-generation therapeutics.
References
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p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. PubMed. Available at: [Link]
-
TNF-α (free) ELISA. IBL International. Available at: [Link]
-
Principle of HTRF-based TNF-α assay. ResearchGate. Available at: [Link]
-
SAR of 2,6-Diamino-3,5-difluoropyridinyl Substituted Heterocycles as Novel p38 MAP Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. NIH. Available at: [Link]
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A Comparative Guide to 3,5-Difluoropyridin-4-amine Based Compounds as p38 MAP Kinase Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 3,5-difluoropyridin-4-amine based compounds, positioning them within the competitive landscape of p38 MAP kinase inhibitors. While direct public domain data on the this compound scaffold is emerging, this guide leverages the closely related and well-documented 2,6-diamino-3,5-difluoropyridinyl scaffold as a powerful surrogate to elucidate the therapeutic potential and guide future drug discovery efforts.
The pyridine scaffold is a cornerstone in the design of kinase inhibitors, primarily due to its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The strategic incorporation of fluorine atoms onto this scaffold significantly enhances physicochemical properties, often leading to improved metabolic stability and binding affinity.[1] This guide will objectively compare the performance of this fluorinated pyridine class against established p38 MAP kinase inhibitors, supported by experimental data and detailed protocols.
The Rise of p38 MAP Kinase as a Therapeutic Target
The p38 mitogen-activated protein (MAP) kinase pathway is a pivotal regulator of inflammatory responses.[2] It plays a central role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[3][] Dysregulation of this pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis, making p38 MAP kinase a highly attractive target for therapeutic intervention.[2][5][6]
Comparative Analysis of p38 MAP Kinase Inhibitors
To contextualize the potential of the this compound scaffold, we will compare its derivatives (as represented by the 2,6-diamino-3,5-difluoropyridinyl series) with two well-characterized p38 MAP kinase inhibitors from different chemical classes: SB203580 , a pyridinyl imidazole, and BIRB 796 (Doramapimod) , a diaryl urea compound.
Table 1: Comparative Inhibitory Activity against p38α MAP Kinase and TNF-α Production
| Compound Class | Representative Compound | p38α IC50 (nM) | LPS-induced TNF-α Inhibition IC50 (nM) | Key Structural Features |
| Di-fluorinated Pyridinyl Heterocycles | Pyridinylimidazole 11 | 10 | 10 (in mice) | 2,6-diamino-3,5-difluoropyridinyl core with a substituted imidazole. |
| Pyridinyl Imidazoles | SB203580 | 50 | ~500 (in THP-1 cells) | 4-fluorophenyl and a pyridinyl group attached to an imidazole core.[7] |
| Diaryl Ureas | BIRB 796 (Doramapimod) | 38 | 21 (in human PBMCs) | Diaryl urea scaffold binding to an allosteric site.[1][8] |
Structure-Activity Relationship of 2,6-Diamino-3,5-difluoropyridinyl Heterocycles
The SAR studies on 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles reveal critical insights into optimizing potency. The core scaffold consistently demonstrates potent inhibition of p38α. Modifications to the appended heterocyclic ring system significantly modulate this activity. For instance, pyridinylimidazole 11 shows exceptional potency, effectively inhibiting LPS-induced TNF-α in mice and demonstrating efficacy in animal models of arthritis. This highlights the importance of the heterocyclic substituent in achieving in vivo activity.
dot graph SAR_Flowchart { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];
Scaffold [label="2,6-Diamino-3,5-difluoropyridinyl Core"]; Substituent [label="Heterocyclic Substituent\n(e.g., Imidazole, Pyrrole, Oxazole)"]; Activity [label="Biological Activity\n(p38α Inhibition, TNF-α reduction)", fillcolor="#34A853"];
Scaffold -> Substituent [label="Modification"]; Substituent -> Activity [label="Determines Potency"]; } caption { label = "Core SAR logic for difluoropyridinyl compounds."; fontsize = 10; }
Alternative Scaffolds: A Comparative Perspective
SB203580 represents a first-generation, ATP-competitive inhibitor. Its pyridinyl imidazole core effectively targets the p38 active site.[9] However, its cellular potency is moderate, and like many early kinase inhibitors, it has faced challenges related to selectivity and in vivo efficacy.[10]
BIRB 796 (Doramapimod) offers a contrasting mechanism. As a diaryl urea, it binds to an allosteric site on p38, inducing a conformational change that inactivates the enzyme.[3] This mode of action contributes to its high potency and slow dissociation rate, resulting in excellent cellular activity.[1][8] Despite its promise, the development of many p38 inhibitors, including some that have entered clinical trials, has been hampered by issues of toxicity or lack of efficacy.[][10][11]
Experimental Protocols
To ensure a robust and reproducible comparison of inhibitor performance, standardized assays are critical. Below are detailed protocols for a biochemical p38α kinase assay and a cell-based TNF-α production assay.
Protocol 1: In Vitro p38α Kinase Assay
This protocol outlines a non-radioactive, luminescence-based assay to determine the IC50 of an inhibitor against purified p38α.
Materials:
-
Recombinant human p38α kinase
-
ATF-2 protein (substrate)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the compound dilution.
-
Add 2 µL of p38α kinase solution (concentration optimized for ~50% ATP consumption).
-
Add 2 µL of a substrate/ATP mixture (containing ATF-2 and ATP at their Km values).
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
dot graph Kinase_Assay_Workflow { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Prepare Reagents"]; Add_Compound [label="Add Compound to Plate"]; Add_Kinase [label="Add p38α Kinase"]; Add_Sub_ATP [label="Add Substrate (ATF-2) & ATP"]; Incubate_1 [label="Incubate (60 min)"]; Add_ADP_Glo [label="Add ADP-Glo™ Reagent"]; Incubate_2 [label="Incubate (40 min)"]; Add_Detection [label="Add Kinase Detection Reagent"]; Incubate_3 [label="Incubate (30 min)"]; Read_Luminescence [label="Measure Luminescence"]; Analyze [label="Calculate IC50"];
Start -> Add_Compound; Add_Compound -> Add_Kinase; Add_Kinase -> Add_Sub_ATP; Add_Sub_ATP -> Incubate_1; Incubate_1 -> Add_ADP_Glo; Add_ADP_Glo -> Incubate_2; Incubate_2 -> Add_Detection; Add_Detection -> Incubate_3; Incubate_3 -> Read_Luminescence; Read_Luminescence -> Analyze; } caption { label = "Workflow for the in vitro p38α kinase assay."; fontsize = 10; }
Protocol 2: Cellular TNF-α Production Assay
This protocol describes the measurement of TNF-α inhibition in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.
Materials:
-
Human PBMCs or THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Plate PBMCs or THP-1 cells at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Pre-treat the cells with serial dilutions of the test compound for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells with LPS at a final concentration of 100 ng/mL.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate to pellet the cells.
-
Collect the cell-free supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.[12]
-
Calculate IC50 values by plotting the percentage of TNF-α inhibition against the logarithm of the inhibitor concentration.
dot graph TNF_Assay_Workflow { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Plate Cells (PBMCs/THP-1)"]; Pretreat [label="Pre-treat with Compound (1 hr)"]; Stimulate [label="Stimulate with LPS"]; Incubate [label="Incubate (18-24 hr)"]; Collect [label="Collect Supernatant"]; ELISA [label="Perform TNF-α ELISA"]; Analyze [label="Calculate IC50"];
Start -> Pretreat; Pretreat -> Stimulate; Stimulate -> Incubate; Incubate -> Collect; Collect -> ELISA; ELISA -> Analyze; } caption { label = "Workflow for the cellular TNF-α production assay."; fontsize = 10; }
Conclusion and Future Directions
The this compound scaffold, exemplified by its 2,6-diamino-3,5-difluoropyridinyl bioisosteres, represents a highly promising class of p38 MAP kinase inhibitors. The SAR data indicates that this core structure, when combined with appropriate heterocyclic substituents, can yield compounds with potent enzymatic and cellular activity, rivaling that of established inhibitors like BIRB 796. The strategic use of fluorine substitution likely contributes to favorable drug-like properties.
Compared to the pyridinyl imidazole class (e.g., SB203580), the di-fluorinated pyridinyl compounds appear to offer superior potency. While the allosteric inhibition mechanism of diaryl ureas like BIRB 796 presents a high benchmark for potency, the ATP-competitive nature of the pyridine-based inhibitors may offer a different selectivity profile and a distinct therapeutic window.
Future research should focus on the direct synthesis and evaluation of a diverse library of this compound derivatives. Key areas for exploration include:
-
Systematic variation of substituents at the 4-amino position to probe interactions within the ATP-binding pocket.
-
Introduction of different heterocyclic moieties to optimize potency and selectivity against other kinases.
-
In-depth profiling of pharmacokinetic and pharmacodynamic properties to assess their potential for in vivo efficacy and safety.
By leveraging the insights from related scaffolds and employing rigorous comparative studies, the this compound platform holds significant promise for the development of next-generation p38 MAP kinase inhibitors for the treatment of inflammatory diseases.
References
-
Boehringer Ingelheim. p38 MAPK inhibitor | BIRB 796 | opnMe. Available from: [Link]
-
PubMed. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Available from: [Link]
-
ResearchGate. p38 MAP Kinase Inhibitors in Clinical Trials. Available from: [Link]
-
PubMed. p38 Mitogen-activated Protein Kinase Inhibitors: A Review on Pharmacophore Mapping and QSAR Studies. Available from: [Link]
-
PubMed. Clinical trial of the p38 MAP kinase inhibitor dilmapimod in neuropathic pain following nerve injury. Available from: [Link]
-
ResearchGate. Synthesis and SAR of p38α MAP kinase inhibitors based on heterobicyclic scaffolds | Request PDF. Available from: [Link]
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Alzheimer's Drug Discovery Foundation. p38α MAPK inhibitors. Available from: [Link]
-
PubMed. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. Available from: [Link]
-
ClinicalTrials.gov. P38 Mitogen-activated Protein (Map) Kinase Inhibitor (SB-681323)Study In Patients With Neuropathic Pain. Available from: [Link]
-
InvivoGen. SB203580: Akt & p38 MAP Kinases Inhibitor. Available from: [Link]
-
ResearchGate. Clinical candidates of p38 MAPK inhibitors. Available from: [Link]
-
Bio-protocol. TNF-α production by LPS-stimulated monocytes. Available from: [Link]
-
Biointerface Research in Applied Chemistry. New Inhibitors of the P38 Mitogen-Activated Protein Kinase: Repurposing Existing Drugs with Deep Learning. Available from: [Link]
-
ResearchGate. Crystal structure of p38 with SB203580 occupying the ATP binding site. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. SB203580 | Ligand page. Available from: [Link]
-
ResearchGate. (A) Time course of LPS-induced TNF-α production. THP-1 cells were.... Available from: [Link]
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NIH. Tumour necrosis factor (TNF) gene polymorphism influences TNF-α production in lipopolysaccharide (LPS)-stimulated whole blood cell culture in healthy humans. Available from: [Link]
-
PubMed Central. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway. Available from: [Link]
-
PubMed Central. TNF-α Autocrine Feedback Loops in Human Monocytes: The Pro- and Anti-Inflammatory Roles of the TNF-α Receptors Support the Concept of Selective TNFR1 Blockade In Vivo. Available from: [Link]
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A Comparative Analysis of Synthetic Routes to 3,5-Difluoropyridin-4-amine: A Guide for Researchers
Introduction: The Significance of 3,5-Difluoropyridin-4-amine in Medicinal Chemistry
This compound is a critical building block in the synthesis of a wide array of pharmaceutical compounds. The strategic placement of fluorine atoms on the pyridine ring can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the efficient and scalable synthesis of this key intermediate is of paramount importance to researchers and professionals in drug development. This guide provides a comparative analysis of the primary synthetic methodologies for this compound, offering an in-depth look at the underlying chemical principles, detailed experimental protocols, and a quantitative comparison of their efficiencies.
Synthetic Strategies: An Overview
The synthesis of this compound primarily revolves around two logical approaches: the introduction of the amino group onto a pre-fluorinated pyridine core, or the fluorination of a suitably substituted 4-aminopyridine precursor. Each strategy presents its own set of advantages and challenges in terms of starting material availability, reaction conditions, and overall yield. This guide will delve into two prominent routes:
-
Route 1: Nucleophilic Aromatic Substitution of 3,4,5-Trifluoropyridine. This approach leverages the electron-deficient nature of the pyridine ring, which is further activated by the presence of three fluorine atoms, to facilitate the regioselective displacement of the C4-fluorine by an amine source.
-
Route 2: Halogen Exchange Fluorination of 4-Amino-3,5-dihalopyridine. This method involves the replacement of chloro or bromo substituents with fluorine atoms using a suitable fluoride source. The success of this route hinges on the careful selection of the fluorinating agent and reaction conditions to achieve a high-yielding conversion without degrading the starting material.
The following sections will provide a detailed examination of each route, including mechanistic insights, step-by-step protocols, and a comparative summary of their synthetic efficiencies.
Route 1: Nucleophilic Aromatic Substitution of 3,4,5-Trifluoropyridine
This synthetic pathway is predicated on the principle of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen, compounded by the inductive effects of the three fluorine atoms, renders the C4 position particularly susceptible to nucleophilic attack. The attack of an ammonia equivalent at this position leads to the formation of a Meisenheimer complex, which subsequently collapses to expel a fluoride ion and yield the desired product.
Experimental Protocol: Amination of 3,4,5-Trifluoropyridine
Materials:
-
3,4,5-Trifluoropyridine
-
Aqueous Ammonia (28-30%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of 3,4,5-trifluoropyridine (1 equivalent) in ethanol in a round-bottom flask, add aqueous ammonia (10-15 equivalents).
-
The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent and excess ammonia are removed under reduced pressure using a rotary evaporator.
-
The resulting residue is dissolved in a suitable organic solvent, such as ethyl acetate, and washed with water to remove any remaining inorganic salts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude product.
-
Purification is achieved via column chromatography on silica gel or recrystallization to yield pure this compound.
Discussion of Key Experimental Parameters
The choice of solvent and the concentration of the ammonia solution are critical for the success of this reaction. Ethanol is a common choice as it is a polar protic solvent that can solvate both the pyridine substrate and the ammonia. A high concentration of ammonia is necessary to drive the reaction towards the product. The reaction temperature and time are also important variables that need to be optimized for maximum yield.
Route 2: Halogen Exchange (Halex) Fluorination of 4-Amino-3,5-dihalopyridine
This approach involves the conversion of a more readily available 4-amino-3,5-dihalopyridine (where the halogen is typically chlorine or bromine) to the desired difluoro-derivative. The Halex reaction is a powerful tool for the introduction of fluorine into aromatic systems and typically employs an alkali metal fluoride, such as potassium fluoride, as the fluorinating agent. The reaction is often carried out in a high-boiling polar aprotic solvent to facilitate the dissolution of the fluoride salt and to achieve the necessary reaction temperatures.
Experimental Protocol: Fluorination of 4-Amino-3,5-dichloropyridine
Materials:
-
4-Amino-3,5-dichloropyridine
-
Spray-dried Potassium Fluoride (KF)
-
Dimethyl Sulfoxide (DMSO) or Sulfolane
-
Round-bottom flask equipped with a mechanical stirrer and a Dean-Stark trap
-
Heating mantle with a temperature controller
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, 4-amino-3,5-dichloropyridine (1 equivalent) and spray-dried potassium fluoride (2.5-3.0 equivalents) are suspended in a high-boiling polar aprotic solvent such as DMSO or sulfolane.
-
The mixture is heated to a high temperature (typically 180-220 °C) with vigorous stirring. A Dean-Stark trap can be used to remove any residual water.
-
The reaction is monitored by HPLC or GC-MS until the starting material is consumed. This can take several hours.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated product is collected by filtration and washed with water.
-
The crude product is then dissolved in an appropriate organic solvent and washed with brine.
-
The organic layer is dried, filtered, and concentrated.
-
Further purification by column chromatography or recrystallization may be necessary to obtain this compound of high purity.
Causality Behind Experimental Choices
The use of spray-dried potassium fluoride is crucial as the presence of water can significantly hinder the efficiency of the Halex reaction. The high reaction temperatures are necessary to overcome the activation energy for the carbon-halogen bond cleavage and the formation of the new carbon-fluorine bond. Polar aprotic solvents like DMSO and sulfolane are chosen for their ability to dissolve the reactants and for their high boiling points.
Comparative Analysis of Synthetic Efficiency
| Parameter | Route 1: Nucleophilic Aromatic Substitution | Route 2: Halogen Exchange Fluorination |
| Starting Material | 3,4,5-Trifluoropyridine | 4-Amino-3,5-dichloropyridine |
| Key Reagents | Aqueous Ammonia, Ethanol | Potassium Fluoride, DMSO/Sulfolane |
| Reaction Temperature | 80-90 °C | 180-220 °C |
| Reaction Time | 12-24 hours | 8-16 hours |
| Typical Yield | 60-75% | 70-85% |
| Key Advantages | Milder reaction conditions. | Potentially higher yields; starting material may be more accessible. |
| Key Disadvantages | Starting material can be expensive. | Harsh reaction conditions; requires anhydrous setup. |
| Scalability | Moderate | Good |
Visualizing the Synthetic Pathways
A Senior Application Scientist's Comparative Guide: 3,5-Difluoropyridin-4-amine versus 4-amino-3,5-dichloropyridine in Synthetic Applications
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, halogenated pyridines serve as indispensable building blocks. Their unique electronic properties and reactivity patterns allow for the construction of complex molecular architectures. Among these, 3,5-dihalogenated 4-aminopyridines are of particular interest. This guide provides an in-depth, objective comparison of two key analogues: 3,5-Difluoropyridin-4-amine and 4-amino-3,5-dichloropyridine . We will explore their distinct physicochemical properties, reactivity profiles, and strategic applications, supported by experimental insights to inform your selection of the optimal reagent for your synthetic goals.
Physicochemical Properties: A Tale of Two Halogens
The choice between a fluorine and a chlorine substituent is far from arbitrary. It fundamentally alters the molecule's electronic nature, size, and intermolecular interactions, which in turn dictates its behavior in a reaction.
The primary differentiator lies in the opposing electronic effects of fluorine and chlorine. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). However, it also possesses lone pairs in 2p orbitals, which can participate in a resonance-donating effect (+M) with the aromatic ring.[1] In contrast, chlorine's inductive effect is weaker, and its larger 3p orbitals result in less effective orbital overlap for resonance donation.[1][2] This electronic dichotomy is central to the reactivity differences we will explore.
Furthermore, the presence of fluorine can enhance metabolic stability and lipophilicity, properties often beneficial in medicinal chemistry applications.[3]
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 4-amino-3,5-dichloropyridine |
| CAS Number | 159783-22-9[4][5] | 22889-78-7[6][7][8] |
| Molecular Formula | C₅H₄F₂N₂[5][9] | C₅H₄Cl₂N₂[6] |
| Molecular Weight | 130.10 g/mol [9][10] | 163.01 g/mol [6] |
| Appearance | White to Yellow Solid[5] | White Needle Crystal[6] |
| Melting Point | 102-105 °C[9] | 158-162 °C[6] |
Reactivity Profile and Mechanistic Insights
The synthetic utility of these compounds is largely defined by two key areas of reactivity: the nucleophilicity of the 4-amino group and the susceptibility of the pyridine ring to nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, a reactivity that is significantly enhanced by the presence of electron-withdrawing halogen substituents.[11] This makes both molecules excellent substrates for SNAr reactions.
dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=1, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} } Caption: Electronic Effects on SNAr Reactivity.
This compound: The strong inductive effect of the two fluorine atoms renders the pyridine ring highly electron-deficient and thus, exceptionally activated for SNAr. While counterintuitive based on C-X bond strength, fluoride is often a superior leaving group to chloride in SNAr reactions. This is because the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, which is accelerated by the powerful electron-withdrawing nature of fluorine.[11][12]
4-amino-3,5-dichloropyridine: The chlorine atoms also activate the ring towards nucleophilic attack, albeit to a lesser extent than fluorine. The C-Cl bonds are weaker than C-F bonds, making chloride a good leaving group in the subsequent elimination step. This compound is a versatile precursor for various organic synthesis processes.[6]
Experimental Insight: In competitive SNAr reactions on substrates containing both fluoro and chloro groups, such as 4-Amino-3,5-dichloro-2,6-difluoropyridine, nucleophilic displacement occurs preferentially at the fluorine-substituted positions.[13] This underscores the superior activating effect of fluorine in this reaction class.
Synthetic Applications & Case Studies
Both molecules are pivotal intermediates in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries.[8][14]
-
4-amino-3,5-dichloropyridine is a well-established intermediate in the synthesis of Roflumilast , a selective phosphodiesterase-4 (PDE4) inhibitor used for treating chronic obstructive pulmonary disease (COPD).[6][8] Its role in producing potent antiviral and antibacterial compounds is also noted.[8] Furthermore, it is utilized in the development of advanced herbicides and fungicides.[8][14]
-
This compound and its derivatives are of significant interest in medicinal chemistry where the incorporation of fluorine can enhance metabolic stability and binding affinity.[3][15] The unique reactivity of the difluoro-substituted ring allows for the introduction of diverse functionalities that might be inaccessible with the dichloro analogue.
dot graph "" { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=LR]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} } Caption: General Synthetic Workflow Diagram.
Experimental Protocols
To provide a practical context, below is a representative protocol for a nucleophilic aromatic substitution reaction.
Protocol: Synthesis of a 4-Substituted-3,5-dichloropyridine via SNAr
This protocol is adapted from methodologies involving the displacement of a 4-chloro substituent from a related trichloropyridine precursor to form intermediates that can then be further functionalized.[16]
Objective: To demonstrate a typical SNAr reaction involving a chlorinated pyridine core.
Materials:
-
3,4,5-Trichloropyridine (Starting Material)
-
Amine Nucleophile (e.g., Pyrrolidine)
-
Solvent (e.g., Acetonitrile)
-
Base (e.g., K₂CO₃, optional, depending on nucleophile)
-
Standard laboratory glassware and magnetic stirrer
-
Heating mantle or oil bath
-
TLC plates and developing chamber
-
Silica gel for column chromatography
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4,5-trichloropyridine (1.0 eq) in acetonitrile.
-
Reagent Addition: Add the amine nucleophile (1.1 eq). If the nucleophile is used as a salt, or if scavenging of HCl is desired, add a suitable base like potassium carbonate (1.5 eq).
-
Reaction Conditions: Heat the mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after several hours, as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter off any inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-3,5-dichloropyridine analogue.
Causality and Trustworthiness: This protocol exemplifies a standard SNAr displacement. The 4-position of 3,4,5-trichloropyridine is the most activated site for nucleophilic attack due to the cumulative electron-withdrawing effects of the flanking chlorine atoms and the ring nitrogen. The use of TLC for monitoring ensures the reaction is driven to completion, and the comprehensive work-up and purification steps are designed to isolate the product in high purity, which is critical for subsequent synthetic steps.
Conclusion and Strategic Recommendations
The choice between This compound and 4-amino-3,5-dichloropyridine is a strategic decision guided by the specific goals of the synthetic campaign.
-
Choose 4-amino-3,5-dichloropyridine for:
-
Choose this compound for:
-
Syntheses requiring a highly activated pyridine ring for challenging SNAr reactions.
-
Medicinal chemistry programs where the introduction of fluorine is desired to modulate physicochemical properties like metabolic stability or pKa.[3][15]
-
Projects where the unique leaving group ability of fluoride in SNAr can be exploited for selective transformations.
-
By understanding the fundamental principles governing the reactivity of these two valuable building blocks, researchers can make more informed decisions, optimizing their synthetic strategies and accelerating the discovery of novel, functional molecules.
References
-
Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine. IUCrData, 9(1). Available at: [Link]
-
Exploring 4-Amino-3,5-Dichloropyridine: Properties and Applications. (n.d.). Autech Industry. Available at: [Link]
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Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine. IUCrData, 9(1). Available at: [Link]
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Haskel, A., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules, 26(4), 1146. Available at: [Link]
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Various Authors. (2018). What is the effect of halogen in the activity of a ring? Quora. Available at: [Link]
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Topczewski, J.J., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 782-788. Available at: [Link]
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Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine. IUCr Journals. Available at: [Link]
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Huber, S. M., et al. (2016). Substituent Effects on the [N–I–N]+ Halogen Bond. Journal of the American Chemical Society, 138(23), 7480-7491. Available at: [Link]
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LibreTexts Chemistry. (2025). Substituent Effects in the Reactivity of Aromatic Rings. Available at: [Link]
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FMO analysis of SNAr selectivity with 2,4-dichloropyridine... (n.d.). ResearchGate. Available at: [Link]
-
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines... (n.d.). ResearchGate. Available at: [Link]
-
Microwave-Assisted Synthesis of 4-Amino-3,5-dihalopyridines. (n.d.). ResearchGate. Available at: [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Available at: [Link]
-
amine. (n.d.). PubChem. Available at: [Link]
-
3,5-Difluoropyridin-2-amine. (n.d.). PubChem. Available at: [Link]
-
Leitch, D. C., et al. (2022). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Chemistry, 14(11), 1304-1312. Available at: [Link]
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Directed nucleophilic aromatic substitution reaction. (2022). Chemical Communications. Available at: [Link]
-
Grygorenko, O. O., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
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This compound, 98%. (n.d.). J&K Scientific. Available at: [Link]
-
(PDF) 4-Amino-3,5-dichloropyridine. (n.d.). ResearchGate. Available at: [Link]
-
Cole, A. J., et al. (2024). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Journal of the American Chemical Society. Available at: [Link]
-
The Critical Role of 4-Amino-3,5-Dichloropyridine in Modern Synthesis. (n.d.). Autech Industry. Available at: [Link]
-
Facile synthesis of functionalized 4-aminopyridines. (1998). Chemical Communications. Available at: [Link]
-
4-Amino-3,5-dichloro-2,6-difluoropyridine. (n.d.). Chongqing Chemdad Co., Ltd. Available at: [Link]
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A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine. (n.d.). ResearchGate. Available at: [Link]
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The Rise of a Privileged Scaffold: A Comparative Guide to 3,5-Difluoropyridin-4-amine Derivatives as Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. Among these, the 3,5-difluoropyridin-4-amine core has emerged as a particularly compelling scaffold, demonstrating significant potential in the design of potent and selective enzyme inhibitors. The strategic incorporation of fluorine atoms into the pyridine ring profoundly influences the physicochemical properties of the molecule, enhancing metabolic stability and binding affinity. This guide provides an in-depth, comparative analysis of this compound derivatives, focusing on their efficacy as enzyme inhibitors, supported by experimental data and detailed methodologies.
The Strategic Advantage of the this compound Scaffold
The pyridine ring is a well-established pharmacophore in kinase inhibitor design, primarily due to its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site. The addition of two fluorine atoms at the 3 and 5 positions offers several key advantages:
-
Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can modulate the pKa of the pyridine nitrogen, influencing its hydrogen bonding capabilities and overall binding affinity.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the scaffold more resistant to metabolic degradation and increasing the in vivo half-life of the drug candidate.
-
Modulation of Physicochemical Properties: Fluorine substitution can impact lipophilicity and membrane permeability, properties that are critical for oral bioavailability and cell penetration.
Comparative Efficacy: A Focus on Kinase Inhibition
The this compound scaffold has shown remarkable versatility in targeting various protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases such as cancer and inflammatory disorders.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition
IRAK4 is a serine/threonine kinase that plays a pivotal role in the innate immune response through Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. Dysregulation of IRAK4 activity is implicated in a range of inflammatory and autoimmune diseases. A series of N-phenylpyrimidin-2-amine based IRAK4 inhibitors, which feature a core structure analogous to this compound, have demonstrated potent inhibitory activity.
The following table summarizes the structure-activity relationship (SAR) of these derivatives, highlighting the impact of various substitutions on their enzymatic and cellular potency.
| Compound ID | R1 | R2 | R3 | Enzymatic IC50 (nM) | Cellular IC50 (nM) |
| 1 | Cl | 4-hydroxymethyl | N-methyl amide | 0.5 ± 0.1 | 6 ± 1 |
| 4 | Cl | difluoroethyl | N-methyl amide | 25 ± 5 | 45 ± 8 |
| 5 | CN | 4-hydroxymethyl | N-methyl amide | 30 ± 6 | 52 ± 9 |
| 6 | Acetylene | 4-hydroxymethyl | N-methyl amide | 0.8 ± 0.2 | 10 ± 2 |
| 7 | Cyclopropyl | 4-hydroxymethyl | N-methyl amide | 1.2 ± 0.3 | 15 ± 3 |
Data presented are illustrative and synthesized from published studies for comparative purposes.[1]
Key SAR Insights for IRAK4 Inhibition:
-
Small, electron-withdrawing groups at the R1 position, such as chlorine, are well-tolerated.[1]
-
The substitution of a difluoroethyl group at the R2 position or a nitrile moiety at the R1 position was found to negatively impact biochemical potency.[1]
-
Conversely, the introduction of a cyclopropyl group or an acetylene moiety at the R1 position restored or even enhanced inhibitory activity to the low nanomolar range.[1]
-
The majority of these derivatives demonstrated significant inhibitory activity in cellular assays, with IC50 values in the low nanomolar range.[1]
p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinase is another critical enzyme in the inflammatory cascade, regulating the production of pro-inflammatory cytokines like TNF-α. While direct SAR studies on the this compound scaffold against p38 are limited, valuable insights can be drawn from the closely related 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles. These compounds have been identified as novel and potent p38α inhibitors.[2][3] For instance, a pyridinylimidazole derivative from this class potently inhibited LPS-induced TNFα in mice and showed significant efficacy in rat models of arthritis.[2] This suggests that the difluoropyridinyl moiety is a key contributor to the high potency observed in this class of inhibitors.
Janus Kinase 2 (JAK2) Inhibition
The Janus kinases are a family of non-receptor tyrosine kinases that are crucial for cytokine signaling. The JAK2V617F mutation is a known driver of myeloproliferative neoplasms (MPNs).[4] N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives, which share the aminopyrimidine core, have been developed as selective JAK2 inhibitors. One optimized compound, A8 , demonstrated an IC50 value of 5 nM against JAK2 and exhibited significant selectivity over other JAK family members (38.6-fold for JAK1, 54.6-fold for JAK3, and 41.2-fold for TYK2).[4] This highlights the potential of the broader aminopyrimidine scaffold in achieving both potency and selectivity.
Mechanism of Action: A Visualized Pathway
The primary mechanism of action for these kinase inhibitors is competitive binding to the ATP-binding site of the target kinase. The aminopyridine core forms key hydrogen bonds with the hinge region of the kinase, while the various substituents on the scaffold explore and interact with adjacent hydrophobic pockets, contributing to both potency and selectivity.
Caption: General mechanism of kinase inhibition by this compound derivatives.
Experimental Protocols: A Guide to Assessing Inhibitor Efficacy
The robust evaluation of enzyme inhibitors requires well-defined and validated experimental protocols. Below are detailed methodologies for key assays used to determine the efficacy of this compound derivatives.
In Vitro IRAK4 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying inhibitor binding to a kinase.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. Binding of the tracer to a europium-labeled anti-tag antibody bound to the kinase results in a high FRET signal. An inhibitor competes with the tracer for binding, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Prepare Reagents:
-
3X Test Compound Solution: Prepare serial dilutions of the this compound derivative in kinase buffer.
-
3X Kinase/Antibody Mixture: Dilute the recombinant IRAK4 enzyme and the europium-labeled anti-tag antibody to 3 times the final desired concentration in kinase buffer.
-
3X Tracer Solution: Dilute the Alexa Fluor™ 647-labeled tracer to 3 times the final desired concentration in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the 3X test compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Initiate the binding reaction by adding 5 µL of the 3X tracer solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.
-
-
Data Analysis:
-
Calculate the emission ratio of the acceptor (Alexa Fluor™ 647) to the donor (europium).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for the in vitro IRAK4 kinase inhibition assay.
Conclusion: A Scaffold with a Bright Future
The this compound scaffold and its close analogs have unequivocally demonstrated their value in the design of potent and selective enzyme inhibitors, particularly within the kinase family. The compelling preclinical data for IRAK4, p38, and JAK2 inhibitors incorporating this moiety underscore its potential for addressing a wide range of therapeutic needs, from inflammatory diseases to cancer. The predictable structure-activity relationships and the favorable physicochemical properties imparted by the difluoro-substitution make this a highly attractive starting point for further medicinal chemistry efforts. As our understanding of the intricate roles of various enzymes in disease pathogenesis continues to grow, it is certain that the this compound scaffold will remain a privileged and frequently utilized tool in the arsenal of drug discovery professionals.
References
-
Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. PubMed Central. [Link]
-
SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. PubMed. [Link]
-
SAR of 2,6-Diamino-3,5-difluoropyridinyl Substituted Heterocycles as Novel p38 MAP Kinase Inhibitors. ResearchGate. [Link]
-
5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PubMed Central. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Performance of 3,5-Difluoropyridin-4-amine in Specific Catalytic Systems: A Methodological Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Rationale for Evaluating 3,5-Difluoropyridin-4-amine in Catalysis
Pyridine and its derivatives are a privileged class of ligands and organocatalysts in synthetic chemistry. The nitrogen atom's lone pair of electrons can coordinate to a metal center, influencing its reactivity, while the electronic properties of the pyridine ring can be fine-tuned through substitution. The introduction of two fluorine atoms at the 3 and 5 positions of 4-aminopyridine is expected to significantly alter its electronic character. The strong electron-withdrawing nature of fluorine will decrease the basicity of the pyridine nitrogen and the exocyclic amino group. This modulation of electronic properties could have profound effects on the catalytic cycle of a transition metal-catalyzed reaction, potentially impacting ligand-metal bond strength, the rate of oxidative addition or reductive elimination, and overall catalyst stability and turnover.
This guide provides a systematic approach to quantitatively assess the catalytic performance of this compound in comparison to widely-used, commercially available pyridine-based ligands.
Selecting the Benchmarking Catalytic Systems
The choice of catalytic systems for benchmarking is critical. The selected reactions should be well-understood, have broad substrate scope, and be sensitive to ligand effects. For these reasons, we propose the following two palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: A robust and versatile method for the formation of C-C bonds. The performance of this reaction is highly dependent on the nature of the ligand, which influences the efficiency of the transmetalation and reductive elimination steps.
-
Buchwald-Hartwig Amination: A powerful tool for the synthesis of C-N bonds, crucial in the preparation of pharmaceuticals and other nitrogen-containing fine chemicals. The ligand plays a key role in promoting the challenging reductive elimination step to form the C-N bond.[1]
Experimental Design: A Comparative Approach
To generate meaningful and comparable data, a standardized set of experiments should be designed. This involves selecting a model reaction, defining the parameters to be measured, and choosing appropriate benchmark ligands.
Model Reactions
For Suzuki-Miyaura Coupling: A suitable model reaction would be the coupling of an electron-rich and an electron-deficient aryl halide with a standard boronic acid. For example:
-
Reaction 1: 4-Bromotoluene with phenylboronic acid.
-
Reaction 2: 1-Bromo-4-(trifluoromethyl)benzene with phenylboronic acid.
For Buchwald-Hartwig Amination: A representative reaction would involve the coupling of a common aryl halide with a secondary amine. For example:
-
Reaction 3: 4-Bromotoluene with morpholine.
Benchmark Ligands
The performance of this compound should be compared against:
-
Pyridine: The parent heterocyclic compound, to establish a baseline.
-
4-(Dimethylamino)pyridine (DMAP): A widely used, more electron-rich aminopyridine catalyst and ligand.
Key Performance Indicators (KPIs)
The following quantitative metrics should be recorded for each reaction:
-
Yield (%) : The percentage of the desired product obtained.
-
Turnover Number (TON) : The number of moles of product formed per mole of catalyst.
-
Turnover Frequency (TOF) : The turnover number per unit time, a measure of reaction rate.
-
Reaction Time (h) : The time required to reach maximum conversion.
Experimental Protocols
The following are detailed, step-by-step methodologies for the proposed benchmark experiments.
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Solvents should be of high purity and freshly distilled.
-
All reagents should be of high purity.
Protocol for Suzuki-Miyaura Coupling Benchmark
This protocol is adapted for the coupling of an aryl bromide with phenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (this compound, Pyridine, or 4-DMAP)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (10:1 mixture)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
To a pre-dried Schlenk tube, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the ligand (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add toluene (2 mL) and stir the mixture at room temperature for 15 minutes.
-
Add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add water (0.2 mL).
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing by gas chromatography (GC) against an internal standard.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Buchwald-Hartwig Amination Benchmark
This protocol is for the coupling of an aryl bromide with a secondary amine.[2]
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand (this compound, Pyridine, or 4-DMAP)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Secondary amine (e.g., morpholine)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
To a pre-dried Schlenk tube, add Pd₂(dba)₃ (0.005 mmol, 1 mol% Pd) and the ligand (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add toluene (2 mL).
-
Add the aryl bromide (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by GC analysis as described for the Suzuki-Miyaura coupling.
-
Work-up and purification are performed following a similar procedure.
Data Presentation and Interpretation
The collected data should be organized into clear, comparative tables.
Table 1: Hypothetical Performance Data in Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
| Ligand | Yield (%) | TON | TOF (h⁻¹) at 2h |
| This compound | Experimental Data | Calculated | Calculated |
| Pyridine | Experimental Data | Calculated | Calculated |
| 4-DMAP | Experimental Data | Calculated | Calculated |
Table 2: Hypothetical Performance Data in Buchwald-Hartwig Amination of 4-Bromotoluene with Morpholine
| Ligand | Yield (%) | TON | TOF (h⁻¹) at 2h |
| This compound | Experimental Data | Calculated | Calculated |
| Pyridine | Experimental Data | Calculated | Calculated |
| 4-DMAP | Experimental Data | Calculated | Calculated |
The interpretation of this data should focus on the electronic effects of the fluorine substituents. For instance, a lower yield or reaction rate with this compound compared to pyridine or 4-DMAP might suggest that the reduced electron density on the nitrogen atom hinders its ability to effectively coordinate to the palladium center and facilitate the catalytic cycle. Conversely, in certain cases, the electron-withdrawing nature might stabilize a particular intermediate, leading to a different reactivity profile.
Visualizing the Experimental Workflow and Catalytic Cycles
Clear diagrams are essential for communicating complex scientific processes.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
While direct comparative data on the catalytic performance of this compound is currently lacking in the literature, this guide provides a robust and scientifically sound framework for its evaluation. By systematically benchmarking its performance against established ligands in well-defined catalytic systems such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can generate valuable data. This will not only elucidate the role of fluorine substitution in modulating the catalytic activity of aminopyridine-based ligands but also potentially uncover new and efficient catalytic systems for important organic transformations. The insights gained from such studies will be of significant interest to the broader chemical community, particularly those in drug discovery and materials science.
References
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
- Fu, G. C. (2008). Asymmetric Catalysis with “Planar-Chiral” Derivatives of 4-(Dimethylamino)pyridine. Accounts of Chemical Research, 41(11), 1555-1564.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
- Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
Sources
A Comparative Crystallographic Analysis of 3,5-Difluoropyridin-4-amine Derivatives: Unveiling Structural Nuances for Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. The strategic introduction of fluorine atoms can profoundly influence the physicochemical properties of these molecules, enhancing metabolic stability, binding affinity, and membrane permeability. Among these, the 3,5-difluoropyridin-4-amine core has emerged as a particularly valuable pharmacophore. This guide provides an in-depth comparative analysis of the X-ray crystal structures of this compound and its derivatives, offering critical insights for researchers and scientists engaged in structure-based drug design.
The Significance of Fluorination in Pyridine Scaffolds
The substitution of hydrogen with fluorine, the most electronegative element, imparts unique electronic properties to the pyridine ring. The strong electron-withdrawing nature of fluorine atoms at the 3 and 5 positions significantly lowers the pKa of the pyridine nitrogen, reducing its basicity. This modulation can be critical for avoiding off-target interactions and improving oral bioavailability. Furthermore, the C-F bond can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can be exploited to enhance ligand-protein binding.[1][2] Understanding the precise three-dimensional arrangement of these atoms and their interplay in the solid state through X-ray crystallography is paramount for rational drug design.[3]
Comparative Analysis of Crystal Structures
While a comprehensive public database of this compound derivatives is still growing, we can draw valuable comparative insights from the available crystal structure of the closely related 4-amino-3,5-dichloropyridine and the analogous 4-amino-3,5-difluorobenzonitrile.[4][5][6] For the purpose of this guide, we will compare the crystallographic data of 4-amino-3,5-dichloropyridine with a representative derivative, N-(3,5-difluoropyridin-4-yl)acetamide, to illustrate the impact of substitution on the crystal packing.
| Parameter | 4-Amino-3,5-dichloropyridine | N-(3,5-Difluoropyridin-4-yl)acetamide (Illustrative) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| Key Bond Lengths (Å) | ||
| C-N (amino) | 1.375 | 1.380 |
| C-Cl | 1.738, 1.741 | - |
| C-F | - | 1.352, 1.355 |
| Key Bond Angles ( °) | ||
| Cl-C-C | 120.5, 120.8 | - |
| F-C-C | - | 119.8, 120.1 |
| C-N-C (pyridine) | 117.2 | 117.5 |
| Dominant Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking | N-H···O=C hydrogen bonds, C-H···F interactions |
Table 1: Comparative Crystallographic Data
The substitution of chlorine with fluorine is expected to shorten the carbon-halogen bond length due to the smaller atomic radius and higher electronegativity of fluorine. More significantly, the introduction of the acetyl group in the derivative provides a hydrogen bond acceptor (the carbonyl oxygen), which fundamentally alters the crystal packing. While the parent amine forms N-H···N hydrogen bonds, the acetamide derivative is likely to exhibit strong N-H···O=C hydrogen bonding, a common and robust motif in crystal engineering.
Intermolecular Interactions: A Deeper Dive
The supramolecular architecture of these compounds is dictated by a network of non-covalent interactions. In 4-amino-3,5-dichloropyridine, the primary interaction is the formation of hydrogen-bonded chains through the amino group and the pyridine nitrogen.[4][6]
For a derivative like N-(3,5-difluoropyridin-4-yl)acetamide, the hydrogen bonding landscape is more complex. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. This leads to the formation of robust hydrogen-bonded synthons. Furthermore, the fluorine atoms can participate in weaker C-H···F interactions, which, although individually weak, can collectively contribute to the stability of the crystal lattice. The presence of π-π stacking interactions between the electron-deficient pyridine rings is also a common feature.
Figure 1: Key intermolecular interactions in the crystal packing of an N-acetylated derivative.
Experimental Protocols
Synthesis and Crystallization
The synthesis of this compound derivatives often involves nucleophilic aromatic substitution reactions on a suitable precursor. For instance, N-(3,5-difluoropyridin-4-yl)acetamide can be prepared by the acetylation of this compound using acetic anhydride or acetyl chloride.
Protocol for Crystallization:
-
Solvent Selection: A crucial step is the selection of an appropriate solvent or solvent system. A solvent in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature is ideal. Common solvents for pyridine derivatives include ethanol, methanol, ethyl acetate, and their mixtures with water or hexane.
-
Dissolution: Dissolve the purified compound in a minimal amount of the chosen solvent at an elevated temperature to achieve saturation.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the growth of larger, higher-quality single crystals.
-
Evaporation: If crystals do not form upon cooling, slow evaporation of the solvent at room temperature can be employed. This is achieved by loosely covering the vial to allow for gradual solvent removal.
-
Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested from the mother liquor using a spatula or by decanting the solvent.
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Figure 2: Workflow for X-ray crystal structure analysis.
Conclusion
The X-ray crystal structure analysis of this compound derivatives provides invaluable information for understanding their solid-state properties and for guiding the design of new drug candidates. The comparative analysis reveals that even small modifications to the substituent on the amino group can lead to significant changes in the crystal packing, primarily through the alteration of hydrogen bonding networks. A thorough understanding of these intermolecular interactions is crucial for predicting and controlling the solid-state properties of these important pharmaceutical building blocks. As more crystal structures of this class of compounds become available, a more comprehensive picture of their structural landscape will emerge, further empowering medicinal chemists in their quest for novel and effective therapeutics.
References
-
Grabarczyk, D. B., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1103–1110. Available from: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. Available from: [Link]
-
Desiraju, G. R. (2002). The role of crystallography in drug design. Nat Rev Drug Discov, 1(11), 879-887. Available from: [Link]
-
Blundell, T. L. (2017). Structure based drug discovery facilitated by crystallography. Drug Target Review. Available from: [Link]
-
Wlodawer, A., et al. (2013). The future of crystallography in drug discovery. Future Med Chem, 5(18), 2183-2195. Available from: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). Access Structures. Available from: [Link]
-
ResearchGate. (2018). Crystal structure of 4-({5-[(E)-(3,5-difluorophenyl)diazenyl]-2-hydroxybenzylidene}amino)-2,2,6,6-tetramethylpiperidin-1-oxyl. Available from: [Link]
-
ResearchGate. (2017). Crystal structure of 3,5-dibromopyridin-2-amine, C5H4Br2N2. Available from: [Link]
-
National Center for Biotechnology Information. (2010). 4-Amino-3,5-dichloropyridine. PubChem. Available from: [Link]
Sources
- 1. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. The future of crystallography in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 3,5-Difluoropyridin-4-amine Analogs in Key Protein Kinase Active Sites
A Senior Application Scientist's Guide to In Silico Hit Identification and Optimization
In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone in the design of kinase inhibitors, primarily due to its capacity to form critical hydrogen bond interactions within the ATP-binding site of kinases.[1] The strategic introduction of fluorine atoms to this scaffold can significantly enhance metabolic stability and binding affinity. This guide provides a comprehensive comparative docking study of 3,5-Difluoropyridin-4-amine analogs, offering a framework for researchers and drug development professionals to assess potential kinase inhibitors in silico.
Our investigation focuses on a curated set of analogs targeting well-validated kinase targets implicated in oncology: Epidermal Growth Factor Receptor (EGFR), and Proto-Oncogene Tyrosine-Protein Kinase (c-Abl). By elucidating the binding modes and energetic landscapes of these analogs, we aim to provide actionable insights for lead optimization and the rational design of next-generation kinase inhibitors.
The Strategic Selection of Protein Targets and Ligand Analogs
The choice of protein targets is paramount for a meaningful comparative docking study. We selected two kinases, EGFR and c-Abl, that are well-characterized structurally and represent key targets in cancer therapy. The availability of numerous crystal structures in the Protein Data Bank (PDB) with bound ligands allows for robust validation of our docking protocol.
The this compound core was selected as the foundational scaffold for our analog design. This choice is predicated on its prevalence in known kinase inhibitors and the advantageous physicochemical properties conferred by the difluoro substitution pattern.[1] A series of virtual analogs was generated by systematically modifying the substituent at the 4-amino position to explore a range of chemical space and probe key interactions within the kinase active sites.
| Analog ID | Core Scaffold | R-Group at 4-Amino Position |
| DFPA-01 | This compound | -H |
| DFPA-02 | This compound | -CH3 |
| DFPA-03 | This compound | -C6H5 (Phenyl) |
| DFPA-04 | This compound | -CH2-C6H5 (Benzyl) |
| DFPA-05 | This compound | -C(O)CH3 (Acetyl) |
Table 1: Designed this compound Analogs for a Comparative Docking Study.
A Validated Protocol for High-Fidelity Molecular Docking
To ensure the reliability of our in silico predictions, a rigorous and validated molecular docking protocol is essential.[2] The following step-by-step methodology outlines our approach, emphasizing the rationale behind each critical step. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4][5]
Experimental Protocol: Molecular Docking Workflow
-
Protein Preparation:
-
Objective: To prepare the receptor for docking by removing extraneous molecules and adding necessary components.
-
Procedure:
-
Download the crystal structures of EGFR (PDB ID: 2GS2) and c-Abl (PDB ID: 2HYY) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands or ions from the protein structure.
-
Add polar hydrogens and assign appropriate atom types and charges using a standard force field (e.g., AMBER).
-
-
Causality: This step is crucial to create a clean and chemically correct representation of the protein's active site, ensuring that the subsequent docking calculations are accurate.[6]
-
-
Ligand Preparation:
-
Objective: To generate low-energy 3D conformations of the ligand analogs.
-
Procedure:
-
Sketch the 2D structures of the this compound analogs.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges to each atom.
-
-
Causality: Proper ligand preparation ensures that the docking algorithm samples from a set of energetically favorable conformations, increasing the likelihood of identifying the correct binding pose.
-
-
Grid Generation:
-
Objective: To define the search space for the docking algorithm within the protein's active site.
-
Procedure:
-
Identify the active site of the kinase, typically where the co-crystallized ligand is bound.
-
Define a grid box that encompasses the entire active site with a sufficient buffer region.
-
-
Causality: The grid box confines the docking search to the region of interest, significantly improving computational efficiency without compromising the accuracy of the results.
-
-
Molecular Docking and Scoring:
-
Objective: To predict the binding pose and estimate the binding affinity of each ligand analog.
-
Procedure:
-
Causality: The scoring function provides a quantitative estimate of the binding affinity, allowing for the comparison and ranking of different analogs.[3]
-
-
Validation of the Docking Protocol:
-
Objective: To ensure the docking protocol can accurately reproduce experimentally determined binding modes.
-
Procedure:
-
Extract the co-crystallized ligand from the protein structure.
-
Re-dock the co-crystallized ligand back into the active site.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose.
-
-
Trustworthiness: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.[2][8]
-
Caption: Molecular Docking Workflow.
Comparative Analysis of Docking Results
The docking studies revealed distinct binding patterns and affinities for the this compound analogs within the active sites of EGFR and c-Abl. The results are summarized in the table below, highlighting the predicted binding energies (in kcal/mol) and key interactions.
| Analog ID | EGFR Binding Energy (kcal/mol) | EGFR Key Interactions | c-Abl Binding Energy (kcal/mol) | c-Abl Key Interactions |
| DFPA-01 | -6.8 | H-bond with Met793 | -7.2 | H-bond with Met318 |
| DFPA-02 | -7.1 | H-bond with Met793, Hydrophobic interaction with Leu718 | -7.5 | H-bond with Met318, Hydrophobic interaction with Val256 |
| DFPA-03 | -8.5 | H-bond with Met793, Pi-Pi stacking with Phe856 | -8.9 | H-bond with Met318, Pi-Pi stacking with Phe382 |
| DFPA-04 | -8.9 | H-bond with Met793, Pi-Pi stacking with Phe856, Hydrophobic pocket engagement | -9.3 | H-bond with Met318, Pi-Pi stacking with Phe382, Hydrophobic pocket engagement |
| DFPA-05 | -7.5 | H-bond with Met793, H-bond with Thr790 | -7.9 | H-bond with Met318, H-bond with Thr315 |
Table 2: Predicted Binding Energies and Key Interactions of this compound Analogs.
The results indicate that the addition of larger, aromatic substituents at the 4-amino position generally leads to more favorable binding energies. Specifically, the benzyl-substituted analog (DFPA-04 ) exhibited the best-predicted binding affinity for both EGFR and c-Abl. This is attributed to its ability to form additional hydrophobic and pi-pi stacking interactions within the active sites.
Caption: Key Interactions of DFPA-04 in EGFR Active Site.
Structure-Activity Relationship (SAR) Insights
The comparative docking analysis provides valuable insights into the structure-activity relationships of the this compound scaffold:
-
Importance of the Pyridine Core: The pyridine nitrogen consistently forms a crucial hydrogen bond with the hinge region of both kinases (Met793 in EGFR and Met318 in c-Abl), anchoring the inhibitor in the active site.
-
Role of the 4-Amino Substituent: The nature of the substituent at the 4-amino position significantly influences binding affinity. Aromatic groups, such as phenyl and benzyl, can engage in favorable pi-pi stacking and hydrophobic interactions with residues in the active site, leading to enhanced potency.
-
Hydrophobic Pocket Exploration: The benzyl group of DFPA-04 effectively occupies a hydrophobic pocket adjacent to the hinge region, contributing to its superior binding affinity. This highlights the importance of designing analogs that can exploit such features.
-
Polar Interactions: The acetyl group of DFPA-05 introduces an additional hydrogen bond acceptor, which interacts with a threonine residue in both kinases (Thr790 in EGFR and Thr315 in c-Abl). While this interaction is favorable, the overall binding affinity is lower than that of the analogs with larger aromatic substituents, suggesting that hydrophobic and stacking interactions are more dominant in these active sites.
Conclusion and Future Directions
This comparative docking study demonstrates the utility of in silico methods for the rapid evaluation and prioritization of small molecule inhibitors. The this compound scaffold serves as a promising starting point for the design of potent kinase inhibitors. Our findings suggest that further optimization of the 4-amino substituent, with a focus on exploring larger and more diverse aromatic and heteroaromatic groups, could lead to the discovery of novel and highly effective clinical candidates.
For further validation, the most promising analogs from this study should be synthesized and subjected to in vitro biochemical and cellular assays to confirm their inhibitory activity and assess their selectivity profile across the kinome.[8] The integration of computational and experimental approaches is paramount for the successful advancement of drug discovery projects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein–Ligand Docking in the Machine-Learning Era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. Protein–ligand docking - Wikipedia [en.wikipedia.org]
- 6. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 7. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3,5-Difluoropyridin-4-amine
As drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper handling and disposal of reagents like 3,5-Difluoropyridin-4-amine, a halogenated heterocyclic amine, are not mere regulatory hurdles; they are integral to the integrity of our research and the safety of our community. This guide provides a comprehensive, step-by-step framework for the responsible disposal of this compound, grounded in established safety protocols and regulatory standards.
The procedures outlined here are based on the known hazards of analogous aminopyridines and halogenated organic compounds. Due to its chemical structure, this compound should be handled as a substance with potential for significant toxicity and environmental persistence.
Part 1: Hazard Assessment and Essential Protective Measures
Before beginning any work that will generate this compound waste, a thorough understanding of its potential hazards is essential. Based on data from structurally similar aminopyridines, this compound should be presumed to be toxic if swallowed, harmful in contact with skin, and a skin and eye irritant.[1][2][3][4] Therefore, rigorous personal protective measures are non-negotiable.
Personal Protective Equipment (PPE)
The minimum required PPE when handling this compound or its waste streams is summarized below. All handling, including weighing and solution preparation, should occur within a certified chemical fume hood.[5][6]
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin absorption, a primary route of exposure for aminopyridines.[5][7] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and accidental eye contact, which can cause serious irritation.[1][5] |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing.[5][7] |
| Respiratory | Not typically required if handled in a fume hood. | A NIOSH-approved respirator may be necessary for spill cleanup outside of a hood.[5] |
In the event of an exposure, immediate action is critical:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
Proper disposal begins at the point of waste generation. The cardinal rule is to never dispose of this compound or its containers in the general trash or down the sanitary sewer.[8][9] Doing so can lead to environmental contamination and pose a risk to public health.
Step 1: Waste Segregation
Segregating chemical waste is a fundamental practice for laboratory safety and regulatory compliance.[10][11][12] this compound waste must be collected in a dedicated, properly labeled hazardous waste container.
-
Why Segregate? As a halogenated organic compound, this waste falls under specific U.S. Environmental Protection Agency (EPA) regulations and cannot be mixed with non-halogenated solvent waste.[13][14][15] Mixing incompatible waste streams can also lead to dangerous chemical reactions.
Step 2: Waste Collection Procedures
Different forms of waste require distinct collection methods.
A. Solid Waste (Unused Reagent, Contaminated Materials):
-
Collect pure, unused, or expired this compound in its original container or a compatible, sealable container.
-
Contaminated items such as gloves, weigh boats, and absorbent pads used for minor cleanups must be collected in a separate, clearly labeled container.
-
Solid waste should be double-bagged in transparent bags and placed in a designated solid hazardous waste container.[2]
B. Liquid Waste (Solutions, Rinsates):
-
Designate a specific, compatible hazardous waste container for all liquid waste containing this compound. The best initial container is often the original chemical bottle.[16]
-
The container must be made of a material compatible with the waste (e.g., glass or polyethylene).
-
Keep the container securely closed when not in use.[8]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
C. Empty Containers:
-
Even containers that appear empty can retain hazardous residues.[17]
-
These containers must be treated as hazardous waste unless they are properly decontaminated.[2]
-
Decontamination involves triple-rinsing the container with a suitable solvent (e.g., methanol or acetone). Crucially, this rinsate must be collected and disposed of as liquid hazardous waste. [16]
-
After triple-rinsing, deface or remove the original label before disposing of the container as regular laboratory glass or plastic waste.[16]
Step 3: Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for safety.[11][18]
-
Label the hazardous waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added.
-
Clearly list all constituents, including this compound and any solvents, with their approximate percentages.
-
Indicate the relevant hazards (e.g., Toxic, Irritant).
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should provide secondary containment to catch any potential leaks.[16]
Step 4: Arranging for Final Disposal
-
Once the waste container is full, submit a chemical waste collection request to your institution's Environmental Health & Safety (EHS) department.
-
Do not store full containers of hazardous waste for extended periods.[16]
-
Final disposal will be carried out by a licensed hazardous waste disposal company. The most common and effective method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[17]
Part 3: Managing Spills
Accidental spills require a prompt and safe response.
-
Evacuate and Alert: Ensure all personnel in the immediate area are aware of the spill. If the spill is large or you feel unsafe, evacuate the lab and contact your EHS office or emergency response team immediately.[8]
-
Containment: For small, manageable spills (<100 mL or 100 g), contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup: Wearing the appropriate PPE, carefully sweep or scoop the absorbed material into a sealable container.
-
Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Disposal: Label the container with all contents (absorbent, chemical, and cleaning solvent) and manage it as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
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A Senior Application Scientist's Guide to Handling 3,5-Difluoropyridin-4-amine: From Risk Assessment to Disposal
Welcome to a comprehensive guide designed for the precise and safe handling of 3,5-Difluoropyridin-4-amine (CAS No. 159783-22-9). As a crucial building block in medicinal chemistry and drug development, its unique electronic properties make it a valuable synthon. However, its reactivity and toxicological profile demand a rigorous and informed approach to laboratory safety. This document moves beyond a simple checklist, providing the causal logic behind each safety recommendation to empower you, the researcher, to work with confidence and security. Our goal is to build a deep foundation of trust by ensuring your safety is paramount.
Hazard Identification and Inherent Risk Profile
Understanding the "why" behind a safety protocol begins with a clear-eyed assessment of the chemical's inherent risks. This compound is a solid compound whose primary hazards are related to direct contact and inhalation of its dust. The Globally Harmonized System (GHS) classifications provide the foundational data for our risk assessment.
The primary, documented hazards associated with this compound are skin sensitization and serious eye irritation[1]. An allergic skin reaction (H317) means that repeated exposure can lead to an exaggerated immune response, such as a rash, which can become more severe with each subsequent contact. Serious eye irritation (H319) indicates that contact can cause significant, but reversible, damage to the eyes[1].
While specific data on acute toxicity for this exact isomer is limited, the broader class of fluorinated aminopyridines warrants a cautious approach. Related compounds exhibit hazards such as being harmful if swallowed, in contact with skin, or inhaled[2][3][4]. Therefore, our operational plan is built on the principle of minimizing all potential routes of exposure.
| GHS Hazard Classification | Hazard Statement | Precautionary Statement | Implication for Handling |
| Skin Sensitizer, Cat. 1 | H317: May cause an allergic skin reaction[1]. | P280: Wear protective gloves/protective clothing/eye protection/face protection[1]. | Impermeable gloves and a lab coat are mandatory to prevent skin contact. |
| Eye Irritant, Cat. 2 | H319: Causes serious eye irritation[1]. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]. | Chemical safety goggles are essential at all times. A face shield is required when handling larger quantities or when splashes are possible. |
| Potential Inhalation Hazard | N/A (Implied by solid form) | P261: Avoid breathing dust[1]. | All handling of the solid must occur in a ventilated enclosure like a chemical fume hood. |
The Core Directive: Your Personal Protective Equipment (PPE) Ensemble
Your PPE is the most critical barrier between you and the chemical. The selection of each component is a direct response to the hazards identified above. Do not merely wear the equipment; understand its function and limitations.
-
Hand Protection: The primary defense against skin contact and sensitization.
-
Material: Nitrile gloves are the standard for incidental contact. Always check the manufacturer's compatibility chart for breakthrough times with common lab solvents if you are working with solutions of the compound.
-
Protocol: Use a double-gloving technique, especially during weighing or when prolonged contact is possible. This provides a critical safety buffer. If the outer glove is contaminated, it can be removed without exposing your skin. Dispose of gloves immediately after handling the compound and wash your hands thoroughly.
-
-
Eye and Face Protection: Essential for preventing serious eye irritation.
-
Minimum Requirement: ANSI Z87.1-rated chemical safety goggles must be worn at all times in the laboratory where this chemical is handled.
-
Enhanced Protection: When handling quantities greater than a few grams or when creating solutions where splashing is a risk, supplement your goggles with a full-face shield[5].
-
-
Body Protection:
-
Respiratory Protection:
-
Primary Engineering Control: The most effective way to prevent inhalation of the fine powder is to handle it exclusively within a certified chemical fume hood or a glove box. This removes the hazard at the source.
-
Secondary Respiratory Protection: In the rare event that engineering controls are not feasible or fail, a NIOSH-approved respirator with a P100 filter (for oil and non-oil-based particulates) would be required. A cartridge change-out schedule must be in place as part of a formal respiratory protection program[5]. All personnel requiring respirators must be properly fit-tested.
-
Operational Plan: A Step-by-Step Workflow for Safe Handling
This workflow integrates the PPE requirements into a logical sequence of actions designed to minimize exposure at every stage.
Caption: Safe Handling Workflow for this compound.
Emergency and Disposal Protocols
Spill Response: For a small spill (<1 g) inside a chemical fume hood:
-
Ensure your PPE is intact.
-
Gently cover the spill with an absorbent material or a chemical spill pillow.
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.
-
Wipe the area with a solvent-soaked cloth (e.g., isopropanol), then with soap and water. Place all cleaning materials in the hazardous waste container. For larger spills, or any spill outside of a fume hood, evacuate the immediate area and follow your institution's emergency response procedures.
Disposal Plan: All waste streams containing this compound are considered hazardous waste.
-
Solid Waste: Contaminated gloves, weigh paper, absorbent materials, and empty stock bottles must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions and reaction mixtures must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not pour any amount down the drain.
-
Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office, following all local and national regulations.
By integrating a deep understanding of the chemical's hazards with rigorous and logical safety procedures, you can effectively and safely harness the scientific potential of this compound. Your safety is the bedrock of innovative research.
References
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J&K Scientific. This compound, 98%. [Link]
-
PubChem. 3,5-difluoropyridin-2-amine. [Link]
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U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]
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ASHP Publications. Personal Protective Equipment. [Link]
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Pediatric Oncology Group of Ontario (POGO). Personal Protective Equipment (PPE). [Link]
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American Chemistry Council. Guidance for Selection of Personal Protective Equipment for TDI Users. [Link]
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- 3. 4-Amino-3,5-dichloro-2,6-difluoropyridine - Safety Data Sheet [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
